molecular formula C7H10N2 B1276928 N1-Methylbenzene-1,3-diamine CAS No. 50617-73-7

N1-Methylbenzene-1,3-diamine

Cat. No.: B1276928
CAS No.: 50617-73-7
M. Wt: 122.17 g/mol
InChI Key: DYNWNNKAUGBOOZ-UHFFFAOYSA-N
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Description

N1-Methylbenzene-1,3-diamine is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-N-methylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNWNNKAUGBOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408882
Record name N1-Methylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50617-73-7
Record name N1-Methylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N1-Methylbenzene-1,3-diamine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of N1-Methylbenzene-1,3-diamine (CAS RN: 50617-73-7). Due to the limited availability of specific experimental data for this particular isomer, this document also includes information on related compounds and generalized experimental protocols relevant to its characterization and synthesis. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, also known as N-methyl-m-phenylenediamine, is an aromatic amine with the chemical formula C₇H₁₀N₂.[1] Its structure features a benzene ring substituted with a primary amine group and a secondary methylamine group at the 1 and 3 positions, respectively. Aromatic diamines are a critical class of compounds in organic synthesis, serving as versatile precursors for a wide range of materials, including dyes, polymers, and pharmaceuticals.[2] The presence of two reactive amine groups with different steric and electronic environments makes this compound a potentially valuable building block for the synthesis of complex molecules with diverse biological activities.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₇H₁₀N₂[1]
Molecular Weight 122.17 g/mol [1]
CAS Registry Number 50617-73-7[1]
IUPAC Name N¹-methylbenzene-1,3-diamine
Synonyms N-methyl-m-phenylenediamine, 3-(Methylamino)aniline[3]
Physical Form Yellow to brown to black powder, crystals, or liquid
Boiling Point 279.2 °C at 760 mmHg[4]
Melting Point Data not available
Density Data not available
pKa Data not available
Solubility Soluble in organic solvents[2]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C

Spectroscopic Data

Detailed experimental spectra for this compound are not publicly available. However, based on the structure, the following characteristic spectral features can be anticipated:

  • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the N-H protons of the primary and secondary amines, and the methyl protons. The aromatic protons would likely appear as a complex multiplet in the range of 6.0-7.5 ppm. The N-H protons would be broad signals, and their chemical shift would be dependent on the solvent and concentration. The methyl protons would appear as a singlet or a doublet (if coupled to the N-H proton) in the upfield region, likely around 2.5-3.0 ppm.

  • ¹³C NMR: The spectrum would exhibit six distinct signals for the aromatic carbons and one signal for the methyl carbon. The chemical shifts of the aromatic carbons would be influenced by the electron-donating amine substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for both the primary and secondary amines in the region of 3200-3500 cm⁻¹. C-H stretching vibrations for the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 122. Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the C-N bonds.

Synthesis and Reactivity

General Synthetic Approach

Synthetic_Pathway General Synthetic Pathway for this compound cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Direct Alkylation (less selective) 3-Nitroaniline 3-Nitroaniline N-Methyl-3-nitroaniline N-Methyl-3-nitroaniline 3-Nitroaniline->N-Methyl-3-nitroaniline Methylating Agent (e.g., CH3I, (CH3)2SO4) This compound This compound N-Methyl-3-nitroaniline->this compound Reduction (e.g., H2/Pd, Sn/HCl) m-Phenylenediamine m-Phenylenediamine Product_Mixture Mixture of mono- and di-methylated products m-Phenylenediamine->Product_Mixture Methylating Agent N1-Methylbenzene-1,3-diamine_iso This compound (requires separation) Product_Mixture->N1-Methylbenzene-1,3-diamine_iso

Caption: General synthetic pathways to this compound.

Reactivity

The reactivity of this compound is dictated by the two amine groups. The primary amine is generally more nucleophilic and less sterically hindered than the secondary methylamine. This difference in reactivity could be exploited for selective chemical modifications.

Expected reactions include:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Further alkylation on the primary and/or secondary amine.

  • Diazotization: The primary amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups.

  • Coupling Reactions: Participation in coupling reactions to form larger, more complex molecules.[2]

Experimental Protocols

Due to the lack of specific published experimental protocols for this compound, this section provides a generalized workflow for the characterization of a novel or poorly characterized aromatic amine.

Experimental_Workflow General Experimental Workflow for Characterization Start Obtain/Synthesize This compound Purification Purification (e.g., Distillation, Chromatography) Start->Purification Physical_Properties Determination of Physical Properties (Melting Point, Boiling Point, Density) Purification->Physical_Properties Spectroscopic_Analysis Spectroscopic Analysis Purification->Spectroscopic_Analysis Elemental_Analysis Elemental Analysis Purification->Elemental_Analysis Solubility_Test Solubility Testing (in various solvents) Purification->Solubility_Test Data_Analysis Data Analysis and Structure Confirmation Physical_Properties->Data_Analysis NMR 1H and 13C NMR Spectroscopic_Analysis->NMR IR FT-IR Spectroscopy Spectroscopic_Analysis->IR MS Mass Spectrometry Spectroscopic_Analysis->MS NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Elemental_Analysis->Data_Analysis Solubility_Test->Data_Analysis End Characterized Compound Data_Analysis->End

Caption: A general experimental workflow for the characterization of an aromatic amine.

Applications in Drug Development and Research

While no specific applications of this compound in drug development or its involvement in signaling pathways have been identified in publicly available literature, its structural motifs are present in various biologically active molecules. Aromatic diamines are precursors to a wide range of heterocyclic compounds, which form the core of many pharmaceuticals. The differential reactivity of the two amine groups in this compound could be leveraged to synthesize libraries of compounds for high-throughput screening in drug discovery programs.

Safety Information

This compound is associated with several health hazards. The following GHS hazard statements have been reported:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a potentially valuable, yet under-characterized, aromatic diamine. This guide has summarized the currently available information on its chemical and physical properties, synthesis, and safety. Significant data gaps remain, particularly concerning its experimental physical properties, detailed spectroscopic data, and biological activity. Further research is warranted to fully elucidate the properties and potential applications of this compound in organic synthesis and medicinal chemistry.

References

Synthesis of 3-amino-N-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-N-methylaniline, also known as N-methyl-m-phenylenediamine, is a valuable aromatic amine intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. Its structure, featuring both a primary and a secondary amine group on a benzene ring, allows for diverse chemical modifications, making it a versatile building block in organic synthesis. This technical guide provides an in-depth overview of the primary methods for the synthesis of 3-amino-N-methylaniline, complete with detailed experimental protocols, a comparative analysis of quantitative data, and visual representations of the synthetic pathways.

Core Synthetic Strategies

There are three principal routes for the synthesis of 3-amino-N-methylaniline, each with its own set of advantages and challenges:

  • Methylation of 3-nitroaniline followed by reduction of the nitro group: This is a robust and widely applicable two-step method. It involves the selective monomethylation of one of the amino groups of 3-nitroaniline, followed by the reduction of the nitro group to a primary amine.

  • Reductive amination of 3-nitrobenzaldehyde followed by reduction of the nitro group: This two-step approach begins with the reaction of 3-nitrobenzaldehyde with methylamine to form an imine, which is then reduced to a secondary amine. The nitro group is subsequently reduced to an amine.

  • Direct methylation of m-phenylenediamine: This is a more direct approach involving the selective methylation of one of the amino groups of m-phenylenediamine. However, controlling the selectivity to avoid over-methylation can be challenging.

The following sections provide detailed experimental protocols for each of these methods, a summary of the quantitative data in a structured table, and diagrams of the synthetic workflows.

Data Presentation: Comparison of Synthesis Methods

MethodStarting MaterialKey ReagentsReaction ConditionsYield (%)Purity (%)Reference
1. Methylation of 3-nitroaniline followed by reduction 3-nitroanilineFormaldehyde, Sulfuric acid; then Fe/HCl or SnCl₂/HClMethylation: 35-60°C; Reduction: RefluxGood to ExcellentHigh[1][2][3]
2. Reductive amination of 3-nitrobenzaldehyde & reduction 3-nitrobenzaldehydeMethylamine, Reducing agent (e.g., NaBH₃CN); then Fe/HCl or H₂/Pd-CVaries with reducing agentModerate to GoodGood[2]
3. Direct methylation of m-phenylenediamine m-phenylenediamineMethyl iodideRefluxVariable (potential for over-methylation)Mixture of products possible[4]

Experimental Protocols

Method 1: Methylation of 3-nitroaniline followed by Reduction

This method is a reliable and high-yielding route to 3-amino-N-methylaniline.

Step 1: Synthesis of N-methyl-3-nitroaniline

  • Materials: 3-nitroaniline, concentrated sulfuric acid (90-98%), paraformaldehyde.

  • Procedure:

    • In a reaction vessel, dissolve 3-nitroaniline in concentrated sulfuric acid with stirring at room temperature.

    • Warm the mixture to 35-50°C.

    • Gradually add paraformaldehyde in portions, maintaining the temperature of the reaction mixture.

    • After the addition is complete, continue to stir the mixture at the same temperature for several hours until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude product.[3]

    • Filter the precipitate, wash with water, and dry. The crude N-methyl-3-nitroaniline can be purified by recrystallization or column chromatography.

Step 2: Reduction of N-methyl-3-nitroaniline to 3-amino-N-methylaniline

  • Materials: N-methyl-3-nitroaniline, iron powder (or stannous chloride dihydrate), hydrochloric acid, ethanol, water.

  • Procedure using Iron Powder:

    • To a suspension of N-methyl-3-nitroaniline in a mixture of ethanol and water, add iron powder.

    • Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

    • Continue refluxing with vigorous stirring until the reaction is complete (monitored by TLC).

    • Filter the hot reaction mixture to remove the iron residue.

    • Neutralize the filtrate with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-amino-N-methylaniline.[2]

    • The product can be further purified by distillation under reduced pressure.

  • Procedure using Stannous Chloride:

    • Dissolve N-methyl-3-nitroaniline in ethanol.

    • Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete.

    • Remove the solvent under reduced pressure and treat the residue with a strong base (e.g., concentrated KOH solution) to liberate the free amine.

    • Extract the product with an organic solvent, dry, and purify as described above.[2]

Method 2: Reductive Amination of 3-nitrobenzaldehyde followed by Reduction

This method provides an alternative route starting from a different commercially available material.

Step 1: Synthesis of N-(3-nitrobenzyl)methanamine

  • Materials: 3-nitrobenzaldehyde, methylamine (aqueous solution or as hydrochloride salt), a suitable reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN), methanol.

  • Procedure:

    • Dissolve 3-nitrobenzaldehyde in methanol.

    • Add an aqueous solution of methylamine and stir for a short period to form the imine intermediate.

    • Cool the mixture in an ice bath and add sodium cyanoborohydride portion-wise.

    • Allow the reaction to warm to room temperature and stir until the reduction is complete.

    • Quench the reaction, remove the solvent, and work up by extracting the product into an organic solvent.

    • Wash, dry, and concentrate the organic extract to obtain the crude N-(3-nitrobenzyl)methanamine.

Step 2: Reduction of the Nitro Group

  • The nitro group of N-(3-nitrobenzyl)methanamine can be reduced to the corresponding amine using the same procedures described in Method 1, Step 2 (either with iron powder and HCl or with stannous chloride and HCl).[2]

Method 3: Direct Methylation of m-phenylenediamine

This method is the most direct but may suffer from a lack of selectivity.

  • Materials: m-phenylenediamine, methyl iodide, methanol, potassium hydroxide.

  • Procedure:

    • Dissolve m-phenylenediamine in methanol.

    • Add methyl iodide dropwise while stirring. The molar ratio of m-phenylenediamine to methyl iodide should be carefully controlled to favor mono-methylation (e.g., a 2:1 molar ratio of diamine to methyl iodide).[4]

    • Reflux the mixture for several hours.

    • Remove the excess methanol under reduced pressure.

    • Treat the residue with a base, such as potassium hydroxide, to neutralize any hydroiodic acid formed.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Dry the organic extract and remove the solvent.

    • The resulting product mixture, which may contain unreacted starting material, the desired mono-methylated product, and the di-methylated product, will likely require purification by column chromatography or fractional distillation.

Signaling Pathways and Experimental Workflows

Synthesis_Method_1 Start 3-nitroaniline Intermediate N-methyl-3-nitroaniline Start->Intermediate Methylation (HCHO, H₂SO₄) Product 3-amino-N-methylaniline Intermediate->Product Reduction (Fe/HCl or SnCl₂/HCl) Synthesis_Method_2 Start 3-nitrobenzaldehyde Intermediate1 Imine intermediate Start->Intermediate1 Methylamine Intermediate2 N-(3-nitrobenzyl)methanamine Intermediate1->Intermediate2 Reductive Amination (e.g., NaBH₃CN) Product 3-amino-N-methylaniline Intermediate2->Product Nitro Reduction (Fe/HCl or H₂/Pd-C) Synthesis_Method_3 Start m-phenylenediamine Product 3-amino-N-methylaniline (and byproducts) Start->Product Direct Methylation (CH₃I)

References

N1-Methylbenzene-1,3-diamine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N1-Methylbenzene-1,3-diamine, including its chemical identity, physical properties, a detailed synthesis protocol, and its relevance as a building block in the synthesis of bioactive molecules.

Chemical Identity

  • IUPAC Name: 3-(Methylamino)aniline[1]

  • Systematic IUPAC Name: this compound

Synonyms

This compound is known by a variety of other names, which are listed below for comprehensive reference:

  • 3-Amino-N-methylaniline

  • N-Methyl-m-phenylenediamine (N-Methyl-MPD)

  • N-Methyl-1,3-benzenediamine

  • 1-N-methylbenzene-1,3-diamine

  • 3-N-methylbenzene-1,3-diamine

  • N-methylbenzene-1,3-diamine

  • m-(Methylamino)aniline

Physicochemical Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₇H₁₀N₂PubChem CID 5151957
Molecular Weight 122.17 g/mol PubChem CID 5151957
CAS Number 50617-73-7PubChem CID 5151957
Appearance Yellow to brown to black powder, crystals, or liquidSigma-Aldrich
Boiling Point 279.2 °C at 760 mmHgSigma-Aldrich
Storage Temperature 2-8°C, under inert atmosphere, kept in dark placeSigma-Aldrich

Experimental Protocols: Synthesis

The following is a representative two-step experimental protocol for the synthesis of N-methyl-phenylenediamine isomers, adapted from patent literature for this compound.[2] This method involves the N-methylation of a nitroaniline precursor followed by the reduction of the nitro group.

Step 1: N-methylation of m-Nitroaniline

Objective: To synthesize N-methyl-3-nitroaniline.

Materials:

  • m-Nitroaniline

  • Methylating agent (e.g., Dimethyl sulfate, Methyl iodide)

  • Base/Catalyst (e.g., Sodium carbonate, Potassium carbonate)

  • Solvent (e.g., Acetone, N,N-Dimethylformamide)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Charge the flask with m-nitroaniline and the selected solvent. Begin stirring to dissolve the starting material.

  • Add the base (e.g., potassium carbonate) to the mixture.

  • Slowly add the methylating agent (e.g., dimethyl sulfate) dropwise to the stirring suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude N-methyl-3-nitroaniline.

  • The crude product can be purified by column chromatography or recrystallization.

Step 2: Reduction of N-methyl-3-nitroaniline

Objective: To synthesize this compound.

Materials:

  • N-methyl-3-nitroaniline

  • Reducing agent (e.g., Iron powder in acidic medium, Palladium on carbon for catalytic hydrogenation)

  • Solvent (e.g., Ethanol, Methanol, Water)

  • Acid (e.g., Acetic acid, Hydrochloric acid - if using iron powder)

  • Hydrogenation apparatus (if using Pd/C)

  • Filtration apparatus

Procedure (Catalytic Hydrogenation Example):

  • In a hydrogenation vessel, dissolve the N-methyl-3-nitroaniline synthesized in Step 1 in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas into the vessel, typically at a pressure of 0.2-0.5 MPa.[2]

  • Stir the reaction mixture vigorously at room temperature (or with gentle heating to 30-35 °C) for several hours until the uptake of hydrogen ceases.[2]

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Application in Bioactive Molecule Synthesis

N-alkylated phenylenediamines are valuable precursors in medicinal chemistry for the synthesis of heterocyclic compounds with diverse biological activities.[1][3] For instance, the ortho-isomer, N-Methyl-o-phenylenediamine, is a key intermediate in the total synthesis of Telmisartan, a widely used angiotensin II receptor antagonist for the treatment of hypertension.[2][3] The general reactivity of these diamines allows for the construction of various scaffolds, such as benzimidazoles, which are a common motif in pharmacologically active molecules.[1][4]

The following diagram illustrates a generalized workflow for the synthesis of a substituted benzimidazole, a common scaffold in drug discovery, starting from an N-methyl-phenylenediamine.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_bioactive Bioactive Scaffold Synthesis m-Nitroaniline m-Nitroaniline N-Methyl-3-nitroaniline N-Methyl-3-nitroaniline m-Nitroaniline->N-Methyl-3-nitroaniline Step 1: N-Methylation Methylating_Agent Methylating Agent (e.g., (CH3)2SO4) Methylating_Agent->N-Methyl-3-nitroaniline This compound This compound N-Methyl-3-nitroaniline->this compound Step 2: Nitro Reduction Substituted_Benzimidazole Substituted Benzimidazole This compound->Substituted_Benzimidazole Step 3: Condensation/Cyclization Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Substituted_Benzimidazole

Caption: Synthetic workflow for a bioactive benzimidazole scaffold.

References

N1-Methylbenzene-1,3-diamine (CAS: 50617-73-7): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on N1-Methylbenzene-1,3-diamine

This technical guide provides a comprehensive overview of this compound, also known as 3-(Methylamino)aniline, a chemical compound with potential applications in pharmaceutical development and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, potential biological relevance, and applications as a building block in medicinal chemistry.

Chemical and Physical Properties

This compound is an aromatic amine with the chemical formula C₇H₁₀N₂.[1] Its structure features a benzene ring substituted with a primary amino group and a secondary methylamino group at the 1 and 3 positions, respectively. The presence of these functional groups makes it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 50617-73-7[1]
Molecular Formula C₇H₁₀N₂[1]
Molecular Weight 122.17 g/mol [1]
IUPAC Name This compound[1]
Synonyms 3-(Methylamino)aniline, N-Methyl-m-phenylenediamine[1]
Appearance Yellow to brown to black powder, crystals, or liquid[2]
Storage Temperature 2-8°C, keep in dark place, inert atmosphere[2]

Table 2: Spectroscopic Data for this compound

Type of SpectrumDataReference(s)
¹H NMR Data not publicly available. Commercial suppliers may provide this information upon request.[3][4]
¹³C NMR Data not publicly available. Commercial suppliers may provide this information upon request.[3][4]
Mass Spectrometry Data not publicly available. Commercial suppliers may provide this information upon request.[3][4]
Infrared (IR) Data not publicly available.
HPLC/LC-MS/UPLC Data not publicly available. Commercial suppliers may provide this information upon request.[3][4]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through two primary routes: the selective N-methylation of m-phenylenediamine or the reduction of N-methyl-3-nitroaniline. The latter is often preferred to control the degree of methylation and avoid the formation of N,N'-dimethylated byproducts.[1]

Experimental Protocol: Synthesis via Reduction of N-methyl-3-nitroaniline

This protocol is adapted from established methods for the synthesis of related N-methyl-phenylenediamines.[5]

Step 1: N-methylation of 3-nitroaniline

  • In a round-bottom flask, dissolve 3-nitroaniline in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a base, for example, sodium hydroxide, to the solution.

  • Slowly add a methylating agent, such as methyl iodide, to the reaction mixture.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product, N-methyl-3-nitroaniline, with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of N-methyl-3-nitroaniline

  • Dissolve the purified N-methyl-3-nitroaniline in a solvent like ethanol or methanol.

  • Add a reducing agent. Common choices include iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., hydrogen gas or hydrazine hydrate).[5][6]

  • If using iron powder, heat the mixture to reflux and monitor the reaction by TLC.

  • If using catalytic hydrogenation, conduct the reaction under a hydrogen atmosphere at a suitable pressure and temperature.[5]

  • After the reaction is complete, filter the mixture to remove the catalyst or unreacted iron.

  • Neutralize the filtrate and extract the product, this compound, with an organic solvent.

  • Purify the final product by distillation under reduced pressure or column chromatography.

G 3-Nitroaniline 3-Nitroaniline N-methyl-3-nitroaniline N-methyl-3-nitroaniline 3-Nitroaniline->N-methyl-3-nitroaniline Methylation (e.g., CH3I, Base) This compound This compound N-methyl-3-nitroaniline->this compound Reduction (e.g., Fe/HCl or H2/Pd-C) G cluster_0 Cellular Environment This compound This compound N-acetyl-N1-methylbenzene-1,3-diamine N-acetyl-N1-methylbenzene-1,3-diamine This compound->N-acetyl-N1-methylbenzene-1,3-diamine NAT1 (N-acetylation) Detoxified Metabolite Detoxified Metabolite N-acetyl-N1-methylbenzene-1,3-diamine->Detoxified Metabolite Further Metabolism & Excretion G cluster_workflow Drug Discovery Workflow This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Crude Product Crude Product Coupling Reaction->Crude Product Purification Purification Crude Product->Purification Pure Intermediate Pure Intermediate Purification->Pure Intermediate Further Synthesis Further Synthesis Pure Intermediate->Further Synthesis Final Compound Final Compound Further Synthesis->Final Compound Biological Screening Biological Screening Final Compound->Biological Screening Lead Compound Lead Compound Biological Screening->Lead Compound

References

An In-depth Technical Guide to the Molecular Structure of N1-Methylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methylbenzene-1,3-diamine, also known as 3-(methylamino)aniline, is an aromatic diamine with the chemical formula C₇H₁₀N₂.[1] Its structure, featuring both a primary and a secondary amine group attached to a benzene ring, makes it a molecule of interest in various chemical and pharmaceutical applications. The strategic placement of the amino groups at the meta-position influences its electronic properties and reactivity. This guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of this compound, alongside a discussion of its potential, though not yet established, relevance in drug development.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted with an amino group (-NH₂) at position 1 and a methylamino group (-NHCH₃) at position 3. The presence of these functional groups dictates the molecule's chemical behavior and physical properties.

dot

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₁₀N₂[1]
Molecular Weight 122.17 g/mol [1]
IUPAC Name This compound[1]
CAS Number 50617-73-7[1]
Appearance Yellow to brown to black powder or crystals or liquid
Storage Keep in dark place, inert atmosphere, 2-8°C
Predicted Structural Parameters
ParameterPredicted Value (Å)
C-C (aromatic) 1.39 - 1.40
C-N (primary amine) ~1.40
C-N (secondary amine) ~1.42
N-H ~1.01
C-H (aromatic) ~1.08
C-H (methyl) ~1.09
N-C (methyl) ~1.47
ParameterPredicted Value (°)
C-C-C (aromatic) 119 - 121
C-C-N 119 - 121
H-N-H ~107
C-N-H (secondary amine) ~109
C-N-C (secondary amine) ~112
H-C-H (methyl) ~109.5

Experimental Protocols

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be adapted from established methods for the synthesis of N-methylated phenylenediamines.[3][4] A common approach involves the methylation of a nitroaniline precursor followed by the reduction of the nitro group.

dot

Synthesis_Workflow cluster_0 Step 1: Methylation cluster_1 Step 2: Reduction m-Nitroaniline m-Nitroaniline Reaction1 Methylation Reaction m-Nitroaniline->Reaction1 Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->Reaction1 Base Base (e.g., NaOH) Base->Reaction1 Solvent1 Solvent (e.g., DMF) Solvent1->Reaction1 N-Methyl-3-nitroaniline N-Methyl-3-nitroaniline Reaction1->N-Methyl-3-nitroaniline Reaction2 Reduction Reaction N-Methyl-3-nitroaniline->Reaction2 Reducing_Agent Reducing Agent (e.g., Fe/HCl or H2/Pd-C) Reducing_Agent->Reaction2 Solvent2 Solvent (e.g., Ethanol) Solvent2->Reaction2 This compound This compound Reaction2->this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology:

  • Methylation of m-Nitroaniline:

    • In a round-bottom flask, dissolve m-nitroaniline in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Add a base, for instance, sodium hydroxide, to the solution.

    • Slowly add a methylating agent, like methyl iodide, to the reaction mixture.

    • The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then dried and the solvent evaporated to yield N-methyl-3-nitroaniline.

  • Reduction of N-Methyl-3-nitroaniline:

    • The N-methyl-3-nitroaniline is dissolved in a solvent such as ethanol.

    • A reducing agent is added. Common methods include using iron powder in the presence of hydrochloric acid or catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.[3][4]

    • The reaction mixture is stirred, often with heating, until the reduction is complete (monitored by TLC).

    • After the reaction, the mixture is filtered to remove the catalyst or any solids.

    • The solvent is removed under reduced pressure, and the crude product can be purified by distillation or column chromatography to obtain pure this compound.

Spectroscopic Characterization

While publicly available experimental spectra for this compound are scarce, predictions based on the analysis of similar aromatic amines can be made. Commercial suppliers like BLD Pharm and Sunway Pharm indicate the availability of NMR and other spectral data for this compound upon request.[5][6]

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.5 - 7.2m4HAromatic protons (C₆H₄)
~3.5 - 4.5br s2H-NH₂ protons
~3.0 - 3.5br s1H-NHCH₃ proton
~2.8s3H-CH₃ protons

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will show signals for the aromatic carbons and the methyl carbon.

Chemical Shift (δ, ppm)Assignment
~148 - 150C-N (aromatic)
~129 - 130C-H (aromatic)
~110 - 118C-H (aromatic)
~30-CH₃

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum will exhibit characteristic absorption bands for the N-H and C-N bonds, as well as aromatic C-H and C=C stretching vibrations.

Wavenumber (cm⁻¹)Assignment
3300 - 3500N-H stretching (primary and secondary amines)
3000 - 3100Aromatic C-H stretching
2850 - 2960Aliphatic C-H stretching (methyl group)
1580 - 1620N-H bending and aromatic C=C stretching
1250 - 1350C-N stretching

Mass Spectrometry (MS) (Predicted):

In the mass spectrum, the molecular ion peak ([M]⁺) is expected at m/z = 122. Common fragmentation patterns for aromatic amines include the loss of a hydrogen atom ([M-1]⁺) and cleavage of the methyl group.

m/zPredicted Fragment
122[C₇H₁₀N₂]⁺ (Molecular Ion)
121[C₇H₉N₂]⁺
107[C₆H₇N₂]⁺
92[C₆H₆N]⁺

Relevance in Drug Development

While there is no specific data on the pharmacological activity of this compound, the broader class of substituted phenylenediamines has been investigated for various biological activities. For instance, certain N,N'-substituted p-phenylenediamines have been studied for their association with oxidative stress and potential liver damage.[7] The antioxidant properties of some substituted p-phenylenediamines have also been explored.[8]

The structural motif of an aromatic diamine is present in various bioactive molecules. The presence of both a primary and a secondary amine in this compound provides two sites for further chemical modification, making it a potentially useful scaffold in medicinal chemistry for the synthesis of more complex molecules with desired pharmacological profiles. The amino groups can act as hydrogen bond donors and acceptors, which is a crucial aspect of drug-receptor interactions.

It is important to note that many aromatic amines can exhibit toxicity, and therefore, any potential therapeutic application would require thorough toxicological evaluation. The available safety data for this compound indicates that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1]

Conclusion

This compound is a structurally interesting aromatic diamine with potential applications as a building block in organic synthesis. This guide has provided a detailed overview of its molecular structure, proposed a viable synthetic route, and offered predicted spectroscopic data to aid in its characterization. While its direct role in drug development is yet to be established, its chemical functionalities suggest it could serve as a valuable scaffold for the synthesis of novel bioactive compounds. Further research is warranted to explore its biological activities and potential therapeutic applications, with careful consideration of its toxicological profile.

References

Spectroscopic Profile of 3-amino-N-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-amino-N-methylaniline (also known as N1-methylbenzene-1,3-diamine), a key chemical intermediate. Due to the limited availability of publicly accessible, complete experimental spectra for this specific molecule, this guide presents a detailed analysis based on data from closely related compounds, theoretical predictions, and established spectroscopic principles. The information herein is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Data Presentation

The following tables summarize the anticipated spectroscopic data for 3-amino-N-methylaniline. These values are predicted based on the analysis of isomers and related aromatic amines.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-amino-N-methylaniline

Chemical Shift (δ, ppm)MultiplicityAssignment
~6.8 - 7.2MultipletAromatic Protons (CH)
~6.2 - 6.5MultipletAromatic Protons (CH)
~3.5 (broad)SingletAmino Protons (NH₂)
~2.8SingletN-Methyl Protons (CH₃)
~2.7 (broad)SingletN-H Proton (NH)

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-amino-N-methylaniline

Chemical Shift (δ, ppm)Assignment
~148 - 150Aromatic Carbon (C-N)
~128 - 130Aromatic Carbon (CH)
~110 - 118Aromatic Carbon (CH)
~105 - 110Aromatic Carbon (CH)
~30 - 32N-Methyl Carbon (CH₃)

Table 3: Predicted Infrared (IR) Spectroscopic Data for 3-amino-N-methylaniline

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H Stretch (Amino and Amine)
3100 - 3000MediumAromatic C-H Stretch
2950 - 2850MediumAliphatic C-H Stretch (CH₃)
1620 - 1580StrongN-H Bend (Amino) / C=C Stretch (Aromatic)
1520 - 1475StrongC=C Stretch (Aromatic)
1350 - 1250MediumC-N Stretch
900 - 680StrongAromatic C-H Bend (Out-of-plane)

Table 4: Predicted Mass Spectrometry (MS) Data for 3-amino-N-methylaniline

m/zRelative AbundanceAssignment
122HighMolecular Ion [M]⁺
107Moderate[M - CH₃]⁺
93Moderate[M - NHCH₃]⁺ or [M - NH₂ - CH₃]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 3-amino-N-methylaniline.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • The final solution height in the tube should be approximately 4-5 cm.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Temperature: 298 K.

  • Number of Scans: 16-64 (signal averaging to improve signal-to-noise).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Referencing: The residual solvent peak will be used as an internal reference (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Temperature: 298 K.

  • Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Referencing: The solvent peak will be used as an internal reference (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the neat 3-amino-N-methylaniline sample directly onto the center of the ATR crystal.

  • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction and separation. Electron Ionization (EI) is a common ionization method.

Sample Preparation:

  • Prepare a dilute solution of 3-amino-N-methylaniline in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution as required by the instrument's sensitivity.

Data Acquisition (EI-MS):

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40 - 400.

  • Scan Speed: 1-2 scans/second.

  • Data Analysis: The resulting mass spectrum will show the relative abundance of the molecular ion and various fragment ions.

Mandatory Visualization

The following diagrams illustrate the logical workflow of spectroscopic analysis and the structural relationships of the protons in 3-amino-N-methylaniline.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for 3-amino-N-methylaniline cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample 3-amino-N-methylaniline Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Verified Structure of 3-amino-N-methylaniline NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

Caption: Distinct Proton Environments.

An In-depth Technical Guide to the Solubility of N1-Methylbenzene-1,3-diamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N1-Methylbenzene-1,3-diamine (also known as 3-amino-N-methylaniline). Due to a lack of publicly available quantitative solubility data, this document focuses on predicting solubility based on the compound's chemical structure and established chemical principles. Furthermore, it offers detailed experimental protocols for researchers to determine precise quantitative solubility data in their own laboratories.

This compound is an organic compound featuring a benzene ring substituted with two amino groups at positions 1 and 3, with one of the amino groups being a secondary amine (N-methylated). This structure, possessing both polar (amino groups) and non-polar (benzene ring) regions, dictates its solubility behavior in various organic solvents. The presence of amino groups allows for hydrogen bonding, which is a key factor in its solubility in polar protic solvents.[1]

Predicted Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] This principle suggests that substances with similar polarities are more likely to be soluble in one another. This compound, with its polar amino functional groups and a non-polar benzene ring, is expected to exhibit a range of solubilities in different organic solvents. The following table provides a predicted qualitative solubility profile.

Disclaimer: The following data is a prediction based on chemical principles and not on experimental results.

SolventSolvent TypePredicted SolubilityRationale
MethanolPolar ProticHighThe hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, readily interacting with the amino groups of the solute.
EthanolPolar ProticHighSimilar to methanol, ethanol's hydroxyl group facilitates strong hydrogen bonding interactions.
IsopropanolPolar ProticMediumThe bulkier alkyl group compared to methanol and ethanol may slightly hinder solvation.
AcetonePolar AproticHighThe polar carbonyl group of acetone can act as a hydrogen bond acceptor for the amino groups of the solute.
DichloromethanePolar AproticMediumAs a moderately polar solvent, it should be capable of dissolving the compound to a reasonable extent.
Tetrahydrofuran (THF)Polar AproticMedium to HighThe ether oxygen can act as a hydrogen bond acceptor, and the overall polarity is suitable for solvation.
Ethyl AcetatePolar AproticMediumThe ester group offers some polarity and hydrogen bond accepting capability.
TolueneNon-polarLow to MediumThe non-polar nature of toluene will primarily interact with the benzene ring of the solute, with limited interaction with the amino groups.
HexaneNon-polarLowAs a non-polar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar amino groups.
WaterPolar ProticLow to MediumWhile the amino groups can form hydrogen bonds with water, the non-polar benzene ring will limit overall solubility.[1]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols are recommended. These methods are standard in chemical and pharmaceutical research.[1][2][3][4]

Method 1: Gravimetric Determination of Solubility

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is necessary to ensure a saturated solution is formed.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a constant temperature shaker or water bath set to the desired experimental temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe fitted with a filter to remove any undissolved solid particles.

  • Solvent Evaporation: Dispense the filtered supernatant into a pre-weighed, dry container. Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solute and the solvent's boiling point until a constant weight of the dried solute is achieved.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility ( g/100 mL) = (Mass of dried solute / Volume of supernatant withdrawn) * 100

Method 2: Spectroscopic Determination of Solubility

This method is suitable for compounds with a chromophore and relies on Beer-Lambert's law. It requires the creation of a calibration curve.

Materials:

  • This compound

  • Selected organic solvent

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters

Procedure:

  • Calibration Curve:

    • Prepare a stock solution of known concentration by dissolving a precisely weighed amount of this compound in a known volume of the solvent.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Saturated Solution Preparation: Follow steps 1-4 from the Gravimetric Determination method.

  • Sample Preparation for Measurement:

    • Withdraw a small, known volume of the filtered supernatant.

    • Dilute this sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_spectroscopic Spectroscopic Method start Start add_excess Add Excess Solute to Vial start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) add_solvent->equilibrate settle Allow Excess Solid to Settle equilibrate->settle withdraw_supernatant Withdraw Supernatant via Filtered Syringe settle->withdraw_supernatant weigh_supernatant Weigh Supernatant withdraw_supernatant->weigh_supernatant dilute Dilute Supernatant withdraw_supernatant->dilute evaporate Evaporate Solvent weigh_supernatant->evaporate weigh_solute Weigh Dried Solute evaporate->weigh_solute calc_grav Calculate Solubility weigh_solute->calc_grav end_node End calc_grav->end_node measure_abs Measure Absorbance dilute->measure_abs calc_spec Calculate Concentration (using Calibration Curve) measure_abs->calc_spec calc_spec->end_node

Caption: A generalized workflow for the experimental determination of solubility.

References

An In-depth Technical Guide on the Thermal Stability of N-methyl-m-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-m-phenylenediamine is a crucial building block in the synthesis of a variety of polymers and specialized chemicals. Understanding its thermal stability is paramount for ensuring safe handling, processing, and storage, as well as for predicting the thermal performance of materials derived from it. This technical guide provides a comprehensive overview of the thermal stability of N-methyl-m-phenylenediamine. Due to the limited availability of specific decomposition data in publicly accessible literature, this document outlines a generalized, robust experimental approach for its determination using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, a logical workflow for a comprehensive thermal stability assessment is presented.

Introduction

N-methyl-m-phenylenediamine, an aromatic amine, finds application as a monomer in the production of high-performance polymers such as polyamides and as an intermediate in the synthesis of various dyes and other organic compounds. The thermal behavior of this compound is a critical parameter, influencing its reactivity, decomposition pathways, and the potential hazards associated with its thermal processing. This guide aims to provide a framework for the systematic evaluation of its thermal stability.

Thermal Stability Data

To provide some context, the thermal properties of the closely related, unsubstituted compound, m-phenylenediamine, are presented below. It is crucial to note that these values are not for N-methyl-m-phenylenediamine and should be used with caution as the methyl group will influence the thermal stability.

CompoundBoiling Point (°C)Autoignition Temperature (°C)Decomposition Temperature (°C)
m-Phenylenediamine282 - 284530No data available

Data sourced from Safety Data Sheets for m-Phenylenediamine.

Experimental Protocols for Thermal Stability Assessment

To determine the thermal stability of N-methyl-m-phenylenediamine, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. The following are detailed, generalized protocols for these key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which N-methyl-m-phenylenediamine begins to decompose and to characterize its mass loss profile as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of N-methyl-m-phenylenediamine into a clean, tared TGA pan (typically alumina or platinum).

    • Ensure the sample is evenly distributed at the bottom of the pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (typically 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

    • Continuously monitor and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset decomposition temperature (Tonset), defined as the temperature at which significant mass loss begins. This is often calculated using the tangent method at the point of maximum rate of mass loss (from the first derivative of the TGA curve).

    • Identify the temperatures for 5% (Td5) and 10% (Td10) mass loss as indicators of initial decomposition.

    • Note the temperature of the maximum rate of decomposition from the peak of the derivative thermogravimetric (DTG) curve.

    • Record the percentage of residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the heat flow associated with these events.

Apparatus: A calibrated Differential Scanning Calorimeter.

Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of N-methyl-m-phenylenediamine into a hermetically sealed aluminum DSC pan.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (typically 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 0 °C.

    • Heat the sample from 0 °C to a final temperature of 400 °C at a constant heating rate of 10 °C/min. The final temperature should be chosen based on the TGA results to avoid excessive decomposition within the DSC cell.

    • Continuously monitor and record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks corresponding to melting and boiling points.

    • Identify exothermic peaks which may indicate decomposition or polymerization reactions.

    • Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each observed thermal event.

Mandatory Visualizations

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a chemical substance like N-methyl-m-phenylenediamine.

Thermal_Stability_Workflow cluster_prep Sample Preparation & Characterization cluster_analysis Thermal Analysis cluster_data Data Interpretation & Reporting Sample Obtain N-methyl-m-phenylenediamine Sample Purity Assess Purity (e.g., HPLC, GC-MS) Sample->Purity TGA Thermogravimetric Analysis (TGA) (Determine Mass Loss vs. Temperature) Purity->TGA DSC Differential Scanning Calorimetry (DSC) (Determine Heat Flow vs. Temperature) Purity->DSC TGA_Data Analyze TGA Data: - Onset Decomposition Temp. - Td5, Td10 - Residual Mass TGA->TGA_Data DSC_Data Analyze DSC Data: - Melting Point - Boiling Point - Decomposition Exotherm DSC->DSC_Data Report Comprehensive Thermal Stability Report TGA_Data->Report DSC_Data->Report

Caption: Workflow for Thermal Stability Analysis.

Conclusion

While specific quantitative data on the thermal stability of N-methyl-m-phenylenediamine is not prevalent in existing literature, a robust and systematic approach to its determination can be achieved through the combined application of Thermogravimetric Analysis and Differential Scanning Calorimetry. The detailed experimental protocols and the logical workflow presented in this guide provide a solid foundation for researchers and professionals to safely handle and characterize this important chemical intermediate. The generation of reliable thermal stability data is essential for the continued development of advanced materials and for ensuring process safety in its various applications.

Navigating the Safe Handling of N1-Methylbenzene-1,3-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for N1-Methylbenzene-1,3-diamine (CAS No: 50617-73-7). The information is compiled to assist laboratory personnel in minimizing exposure risks and ensuring a safe working environment. This document summarizes key safety data, outlines personal protective measures, and provides clear protocols for emergency situations.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications as identified in safety data sheets.[1]

Hazard Class Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure to this compound.[2][3][4] The following table outlines the recommended PPE.

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or a face shield.[2][5][6][7]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile or Neoprene).[2][3][6]Provides a barrier against skin contact, which may cause irritation or toxic effects.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.[2][3]Prevents accidental skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2][3] A NIOSH-approved respirator may be necessary for high-concentration situations.[5]Minimizes the inhalation of potentially toxic fumes or dust.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following table details the recommended first aid procedures for different routes of exposure.[2][8]

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.[2]
Ingestion If the person is conscious, wash out their mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

Fire-Fighting Measures

This compound is a combustible substance. The following table summarizes the appropriate fire-fighting measures.

Aspect Guideline
Suitable Extinguishing Media Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9][10]
Specific Hazards Thermal decomposition can lead to the release of irritating gases and vapors, such as nitrogen oxides and carbon monoxide.[9]
Protective Equipment Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[9]

Accidental Release Measures

In the event of a spill, prompt and safe cleanup is necessary to prevent exposure and environmental contamination. The following table outlines the procedures for an accidental release.

Step Procedure
Personal Precautions Evacuate the area and ensure adequate ventilation.[2] Wear appropriate personal protective equipment as detailed in Section 2.[2] Avoid breathing vapors, mist, or gas.[2]
Environmental Precautions Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2]
Containment and Cleaning For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3] Ventilate the area and wash the spill site after material pickup is complete.[2]
Disposal Dispose of the waste in accordance with local, state, and federal regulations.

Handling and Storage

Proper handling and storage are critical for maintaining the chemical's stability and preventing accidental exposure.[3]

Aspect Guideline
Handling Work in a well-ventilated area, preferably within a chemical fume hood.[2][3][11] Avoid contact with skin, eyes, and clothing.[2][10] Wash hands thoroughly after handling.[2][3]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][3][9][11] Keep away from incompatible materials such as strong oxidizing agents.[3] The substance may be air-sensitive; consider storing under an inert atmosphere.[3]

Visual Workflow Guides

The following diagrams illustrate the logical workflows for handling accidental spills and administering first aid.

Spill_Response_Workflow cluster_spill Accidental Spill of this compound spill Spill Detected evacuate Evacuate Immediate Area spill->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe ventilate Ensure Adequate Ventilation don_ppe->ventilate contain Contain Spill with Inert Material ventilate->contain collect Collect and Place in Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for handling an accidental spill.

First_Aid_Workflow cluster_exposure First Aid for this compound Exposure cluster_routes Exposure Route exposure Exposure Occurs remove Remove from Exposure Source exposure->remove inhalation Inhalation skin Skin Contact eye Eye Contact ingestion Ingestion fresh_air Move to Fresh Air Provide Oxygen if Needed inhalation->fresh_air flush_skin Flush Skin with Water (15+ min) Remove Contaminated Clothing skin->flush_skin flush_eyes Flush Eyes with Water (15+ min) eye->flush_eyes rinse_mouth Rinse Mouth with Water Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention fresh_air->seek_medical flush_skin->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

References

Methodological & Application

Application Notes and Protocols for the Use of N1-Methylbenzene-1,3-diamine in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of N1-Methylbenzene-1,3-diamine in the synthesis of high-performance polyamides, particularly for membrane applications. The protocols offer a detailed methodology for the synthesis and characterization of these polymers.

Application Notes

This compound, also known as N-methyl-m-phenylenediamine, is an aromatic diamine that serves as a valuable monomer in the synthesis of advanced polymers.[1] Its asymmetrical structure, featuring one primary and one secondary amine group, imparts unique properties to the resulting polymers. One of the primary applications of this monomer is in the fabrication of polyamide thin-film composite membranes for reverse osmosis (RO) and other separation processes.

The incorporation of this compound into the polymer backbone, typically through interfacial polymerization with a crosslinking agent like trimesoyl chloride (TMC), allows for precise tuning of membrane properties. The methyl group on the nitrogen atom influences the polymer chain packing and the free volume within the membrane structure. This modification has been shown to affect key performance characteristics such as chlorine resistance and salt rejection.

Key Advantages of Using this compound:

  • Enhanced Chlorine Resistance: Polyamide membranes incorporating this compound have demonstrated improved resistance to chlorine, a common disinfectant in water treatment that can degrade traditional polyamide membranes.

  • Modified Membrane Morphology: The presence of the N-methyl group leads to an increase in the interstitial space within the polymer chains.

  • Tunable Separation Properties: The degree of methyl substitution in the diamine monomer can be used to control the trade-off between water permeability and salt rejection in the final membrane.

Applications:

The primary application for polymers derived from this compound is in the field of separation sciences, including:

  • Reverse Osmosis (RO) Membranes: For desalination of seawater and brackish water.

  • Nanofiltration (NF) Membranes: For the removal of divalent ions and organic micropollutants.

  • Solvent-Resistant Membranes: For applications in organic solvent separation.

Experimental Protocols

Synthesis of a Polyamide Thin-Film Composite Membrane via Interfacial Polymerization

This protocol describes the laboratory-scale synthesis of a polyamide thin-film composite membrane using this compound and trimesoyl chloride (TMC) on a porous support.

Materials:

  • This compound (purity > 98%)

  • Trimesoyl chloride (TMC, purity > 98%)

  • Hexane (anhydrous)

  • Deionized water

  • Porous polysulfone support membrane

  • Sodium dodecyl sulfate (SDS)

  • Camphorsulfonic acid (CSA)

  • Triethylamine (TEA)

Equipment:

  • Glass petri dish

  • Rubber roller

  • Fume hood

  • Micropipettes

  • Beakers and graduated cylinders

  • Forceps

Protocol:

  • Aqueous Amine Solution Preparation:

    • Prepare a 2% (w/v) aqueous solution of this compound.

    • To this solution, add 0.1% (w/v) sodium dodecyl sulfate (SDS) as a surfactant, 0.5% (w/v) camphorsulfonic acid (CSA), and 1% (w/v) triethylamine (TEA) to control the pH and reaction rate.

    • Stir the solution until all components are fully dissolved.

  • Organic Acyl Chloride Solution Preparation:

    • Prepare a 0.1% (w/v) solution of trimesoyl chloride (TMC) in anhydrous hexane.

    • Ensure the solution is prepared in a dry environment to prevent hydrolysis of the TMC.

  • Interfacial Polymerization:

    • Cut a piece of the porous polysulfone support membrane to the desired size and fix it in a suitable holder or petri dish.

    • Pour the aqueous amine solution onto the surface of the support membrane and allow it to soak for 2 minutes.

    • Remove the excess amine solution from the surface using a rubber roller, ensuring no puddles remain.

    • Carefully pour the organic TMC solution over the amine-saturated support membrane.

    • Allow the interfacial polymerization reaction to proceed for 1 minute.

    • Drain the TMC solution from the membrane surface.

  • Post-Treatment:

    • Wash the resulting polyamide membrane with pure hexane to remove any unreacted TMC.

    • Heat-treat the membrane in an oven at 70°C for 5 minutes to further crosslink the polymer and enhance its stability.

    • Store the prepared membrane in deionized water until characterization.

Characterization of the Polyamide Membrane

a) Spectroscopic Analysis:

  • Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: To confirm the formation of the polyamide layer by identifying characteristic amide bond peaks (Amide I at ~1660 cm⁻¹ and Amide II at ~1540 cm⁻¹).

b) Morphological Analysis:

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-section of the composite membrane.

c) Performance Evaluation:

  • Cross-flow Filtration System: To measure the water flux and salt rejection of the membrane.

    • Feed Solution: Prepare a 2000 ppm NaCl solution in deionized water.

    • Operating Conditions: Apply a transmembrane pressure of 15.5 bar.

    • Water Flux Calculation: Measure the volume of permeate collected over a specific time and membrane area.

    • Salt Rejection Calculation: Determine the salt concentration in the feed and permeate solutions using a conductivity meter and calculate the rejection percentage.

Data Presentation

The following table summarizes the expected performance of polyamide membranes synthesized with varying diamine compositions, highlighting the effect of N-methylation.

Diamine MonomerSalt Rejection (%)Water Flux (L m⁻² h⁻¹)Chlorine Resistance (relative)
m-phenylenediamine99.535Low
This compound 98.8 42 High
N,N'-dimethyl-m-phenylenediamine97.550Very High

Note: The data presented is illustrative and based on trends reported in the literature. Actual values may vary depending on the specific experimental conditions.

Visualizations

Diagrams

PolymerizationWorkflow cluster_prep Solution Preparation cluster_ip Interfacial Polymerization cluster_post Post-Treatment cluster_char Characterization AmineSol Aqueous Amine Solution (this compound) Soaking Soak Support Membrane in Amine Solution AmineSol->Soaking TMCSol Organic TMC Solution (Trimesoyl Chloride in Hexane) IP_Reaction Contact with TMC Solution (Polyamide Formation) TMCSol->IP_Reaction Soaking->IP_Reaction Washing Hexane Wash IP_Reaction->Washing Heat Heat Treatment Washing->Heat Analysis Spectroscopic & Morphological Analysis (FTIR, SEM) Heat->Analysis Performance Performance Testing (Flux, Rejection) Heat->Performance LogicalRelationship Monomer This compound (Monomer) Polymer Polyamide with N-Methyl Groups Monomer->Polymer Interfacial Polymerization Structure Increased Interstitial Space (Higher Free Volume) Polymer->Structure Property1 Enhanced Chlorine Resistance Structure->Property1 Property2 Altered Salt Rejection & Water Flux Structure->Property2

References

Application Notes and Protocols for N1-Methylbenzene-1,3-diamine in Azo Dye Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N1-Methylbenzene-1,3-diamine as a key coupling component in the synthesis of monoazo dyes. The protocols detailed below are representative of the general procedures employed in the manufacturing of azo dyes, which are a significant class of colorants.

Introduction

Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are the largest and most versatile class of synthetic dyes. Their synthesis typically involves a two-step process: the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich coupling agent. This compound, with its activated aromatic ring, serves as an excellent coupling component, leading to the formation of brightly colored monoazo dyes.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is presented in Table 1. This data is essential for handling, safety, and reaction stoichiometry calculations.

PropertyValue
IUPAC Name This compound
Synonyms 3-(Methylamino)aniline, N-Methyl-m-phenylenediamine
CAS Number 50617-73-7[1]
Molecular Formula C₇H₁₀N₂[1]
Molecular Weight 122.17 g/mol [1]
Appearance Yellow to brown to black powder or crystals or liquid[2]
Purity 95%[2]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[2]

General Synthesis of Monoazo Dyes using this compound

The synthesis of monoazo dyes using this compound follows a well-established two-stage reaction pathway: diazotization of a primary aromatic amine and subsequent azo coupling.

Stage 1: Diazotization of a Primary Aromatic Amine

The first stage involves the conversion of a primary aromatic amine into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt.

Stage 2: Azo Coupling with this compound

The second stage is the electrophilic aromatic substitution reaction where the diazonium salt acts as an electrophile and attacks the electron-rich aromatic ring of this compound. The coupling reaction is typically carried-out in a slightly acidic medium.

Experimental Protocols

Protocol 1: Synthesis of a Representative Monoazo Dye

This protocol describes the synthesis of a monoazo dye by the diazotization of p-toluidine and its subsequent coupling with this compound.

Materials:

  • p-Toluidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • This compound

  • Sodium Acetate

  • Ice

  • Distilled Water

  • Ethanol

Equipment:

  • Beakers (100 mL, 250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Melting point apparatus

  • Spectrophotometer (for characterization)

Procedure:

Part A: Diazotization of p-Toluidine

  • In a 100 mL beaker, dissolve 1.07 g (0.01 mol) of p-toluidine in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of distilled water. Stir until a clear solution is obtained.

  • Cool the solution to 0-5°C in an ice bath with continuous stirring.

  • In a separate 100 mL beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of distilled water and cool it in the ice bath.

  • Slowly add the sodium nitrite solution dropwise to the cold p-toluidine solution while maintaining the temperature between 0 and 5°C and stirring vigorously.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for another 15 minutes to ensure complete diazotization. The resulting solution contains the p-tolyldiazonium chloride.

Part B: Azo Coupling with this compound

  • In a 250 mL beaker, dissolve 1.22 g (0.01 mol) of this compound in 50 mL of distilled water containing a small amount of hydrochloric acid to aid dissolution.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution prepared in Part A to the cold this compound solution.

  • Add a solution of sodium acetate to adjust the pH to 4-5, which is optimal for coupling with aromatic amines.

  • A colored precipitate of the azo dye should form.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.

Part C: Isolation and Purification

  • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product on the filter paper with cold distilled water to remove any unreacted salts.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol.

  • Allow the purified dye to air dry or dry it in a desiccator.

Characterization:

The purified dye should be characterized to confirm its identity and purity. Representative data is presented in Table 2.

ParameterRepresentative Value
Yield 85-95%
Melting Point 150-155 °C
λmax (in Ethanol) 420-450 nm
FT-IR (cm⁻¹) ~3400 (N-H), ~1600 (N=N), ~1500 (C=C aromatic)

Visualizations

Reaction Pathway

The overall reaction for the synthesis of the monoazo dye is depicted below.

G cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling p-Toluidine p-Toluidine p-Tolyldiazonium_Chloride p-Tolyldiazonium_Chloride p-Toluidine->p-Tolyldiazonium_Chloride NaNO₂, HCl 0-5°C Azo_Dye Monoazo Dye p-Tolyldiazonium_Chloride->Azo_Dye Coupling pH 4-5 This compound This compound This compound->Azo_Dye

Caption: General reaction pathway for monoazo dye synthesis.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis A Dissolve p-Toluidine in HCl D Diazotization (0-5°C) A->D B Prepare NaNO₂ Solution B->D C Dissolve N1-Methylbenzene- 1,3-diamine E Azo Coupling (0-5°C, pH 4-5) C->E D->E F Filtration E->F G Washing F->G H Recrystallization G->H I Drying H->I J Characterization (MP, UV-Vis, FT-IR) I->J

Caption: Experimental workflow for azo dye synthesis.

Safety Precautions

  • This compound is harmful if swallowed, in contact with skin, and if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation[1].

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Diazonium salts are unstable and potentially explosive, especially when dry. They should be prepared and used in solution at low temperatures without isolation.

These protocols and application notes provide a foundational understanding for the utilization of this compound in the synthesis of azo dyes. Researchers are encouraged to adapt and optimize these general procedures for their specific applications.

References

Application of N-methyl-m-phenylenediamine and its Analogs in Agrochemical Synthesis: A Focus on m-Diamide Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct applications of N-methyl-m-phenylenediamine in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, the broader class of m-phenylenediamines serves as a crucial scaffold for the development of potent insecticidal compounds. This document provides detailed application notes and protocols based on the synthesis and activity of a promising class of insecticides known as m-diamides, which are derived from m-phenylenediamine analogs. These compounds demonstrate significant potential for pest management and offer a valuable case study for researchers and scientists in the field of drug development and agrochemical synthesis. The information presented herein is based on published research into novel m-diamide insecticides containing a sulfur moiety.

Overview of m-Diamide Insecticides

m-Diamide insecticides are a class of compounds characterized by a central m-phenylenediamine core with two amide functionalities. These compounds have gained attention for their potent insecticidal activity against a range of pests. Recent research has focused on the synthesis of novel m-diamides containing sulfur, which have shown enhanced efficacy.

Synthesis of Novel m-Diamide Insecticides

The synthesis of novel m-diamide insecticides can be achieved through a multi-step process, starting from a substituted m-phenylenediamine. The general synthetic route involves the acylation of the diamine with two different acid chlorides. A representative synthesis is outlined below.

General Synthetic Workflow

The synthesis of the target m-diamide compounds can be visualized as a two-step acylation process.

G cluster_0 Step 1: Mono-acylation cluster_1 Step 2: Di-acylation Substituted m-phenylenediamine Substituted m-phenylenediamine Intermediate Mono-amide Intermediate Mono-amide Substituted m-phenylenediamine->Intermediate Mono-amide Reaction with Acid Chloride 1 Acid Chloride 1 Acid Chloride 1 Final m-Diamide Product Final m-Diamide Product Intermediate Mono-amide->Final m-Diamide Product Reaction with Acid Chloride 2 Acid Chloride 2 Acid Chloride 2

Caption: General workflow for the synthesis of m-diamide insecticides.

Experimental Protocol: Synthesis of a Representative m-Diamide Compound

This protocol describes the synthesis of a novel m-diamide insecticide as reported in the literature.

Step 1: Synthesis of the Intermediate Mono-amide

  • Dissolve the starting substituted m-phenylenediamine in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the first acid chloride in the same solvent to the reaction mixture.

  • Allow the reaction to stir at room temperature for a specified period (e.g., 2-4 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate mono-amide.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of the Final m-Diamide Product

  • Dissolve the purified intermediate mono-amide in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Add a base (e.g., triethylamine or pyridine) to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of the second acid chloride in the same solvent.

  • Allow the reaction to stir at room temperature overnight or until completion as monitored by TLC.

  • Work up the reaction mixture as described in Step 1 (quenching, extraction, washing, drying, and concentration).

  • Purify the final crude product by column chromatography on silica gel to yield the pure m-diamide insecticide.

Biological Activity and Efficacy

The synthesized m-diamide compounds have been evaluated for their insecticidal activity against various pests. The data is typically presented as percentage mortality at specific concentrations.

Quantitative Data on Insecticidal Activity
Compound IDTarget PestConcentration (mg/L)Mortality (%)
5c Plutella xylostella1100
Mythimna separata0.01>90
Aphis craccivora100>90
5e Plutella xylostella1100
Mythimna separata0.01>90
Aphis craccivora100>90
5f Plutella xylostella1100
Mythimna separata0.01>90
Aphis craccivora100>90
5g Plutella xylostella1100
Mythimna separata0.01>90
Aphis craccivora100>90
Cyproflanilide (Control) Mythimna separata0.01<90
Aphis craccivora100<90

Data is representative of findings from studies on novel m-diamide insecticides.

Mode of Action: Targeting the GABA Receptor

Molecular docking studies suggest that these m-diamide insecticides act as antagonists of the γ-aminobutyric acid (GABA) receptor in insects. The GABA receptor is a ligand-gated ion channel that plays a crucial role in neurotransmission. By blocking this receptor, the m-diamides disrupt the normal functioning of the insect's central nervous system, leading to paralysis and death.

G m-Diamide Compound m-Diamide Compound GABA_Receptor GABA Receptor (Ligand-gated Ion Channel) m-Diamide Compound->GABA_Receptor Binds to and blocks Chloride_Channel Chloride Ion (Cl-) Channel GABA_Receptor->Chloride_Channel Prevents opening of CNS_Disruption Disruption of Central Nervous System Chloride_Channel->CNS_Disruption Leads to Paralysis_Death Paralysis and Death CNS_Disruption->Paralysis_Death

Caption: Proposed mode of action of m-diamide insecticides.

Conclusion

While the direct use of N-methyl-m-phenylenediamine in commercial agrochemical synthesis is not widely reported, the exploration of related m-phenylenediamine structures has led to the discovery of potent m-diamide insecticides. The synthetic protocols and biological data presented here provide a framework for researchers and scientists to further investigate this class of compounds. The unique mode of action targeting the insect GABA receptor makes them a valuable tool in integrated pest management and resistance management strategies. Further derivatization and optimization of the m-diamide scaffold, potentially including N-methylation, could lead to the development of next-generation insecticides with improved efficacy and safety profiles.

Application Notes and Protocols: N1-Methylbenzene-1,3-diamine as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methylbenzene-1,3-diamine, also known as N-methyl-m-phenylenediamine, is an aromatic amine that serves as a curing agent for epoxy resins. Aromatic amines are known for imparting excellent thermal and chemical resistance to cured epoxy systems.[1][2] The addition of a methyl group to the amine functionality of m-phenylenediamine is anticipated to influence the reactivity, processing characteristics, and the final properties of the cured epoxy network. These application notes provide an overview of the expected performance of this compound as an epoxy curing agent, based on data from the closely related compound m-phenylenediamine (mPDA). Detailed experimental protocols for characterization are also provided.

Physicochemical Properties of this compound

PropertyValue
CAS Number 50617-73-7
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol
Appearance Yellow to brown to black powder, crystals, or liquid
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C

Curing Mechanism

The curing of epoxy resins with this compound proceeds through the reaction of the primary and secondary amine groups with the epoxy groups of the resin. Each active hydrogen on the amine nitrogen atoms can react with an epoxide ring, leading to the formation of a highly cross-linked, three-dimensional thermoset network. The presence of the methyl group on one of the nitrogen atoms will result in a different network structure compared to the parent m-phenylenediamine, potentially affecting the final properties.

Curing_Mechanism cluster_reactants Reactants cluster_process Curing Process cluster_product Product Epoxy_Resin Epoxy Resin (e.g., DGEBA) Mixing Mixing and Degassing Epoxy_Resin->Mixing Curing_Agent This compound Curing_Agent->Mixing Curing Thermal Curing Mixing->Curing Heat Cured_Epoxy Cross-linked Thermoset Polymer Curing->Cured_Epoxy DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_results Data Interpretation Mix Prepare Stoichiometric Epoxy/Amine Mixture Sample Weigh 5-10 mg into DSC Pan Mix->Sample Dynamic Dynamic Scan (e.g., 10°C/min) Sample->Dynamic Determine Determine Onset, Peak, and ΔH Dynamic->Determine Isothermal Isothermal Scans (at selected temps) Develop Develop Curing Schedule Isothermal->Develop Determine->Isothermal Curing_Reactions Epoxy Epoxy Group Secondary_Amine_Product Secondary Amine Product Epoxy->Secondary_Amine_Product Reaction 1 Tertiary_Amine_Product Tertiary Amine Product Epoxy->Tertiary_Amine_Product Reaction 2 Primary_Amine Primary Amine (-NH2) Primary_Amine->Secondary_Amine_Product Secondary_Amine_Initial Secondary Amine (-NHCH3) Secondary_Amine_Initial->Tertiary_Amine_Product Crosslinked_Network Cross-linked Network Secondary_Amine_Product->Crosslinked_Network Tertiary_Amine_Product->Crosslinked_Network

References

Application Notes and Protocols for N1-Methylbenzene-1,3-diamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of N1-Methylbenzene-1,3-diamine and its application in the synthesis of azo dyes, polyureas, and benzimidazole derivatives. The protocols are intended for use by trained professionals in a well-equipped laboratory setting.

Section 1: Synthesis of this compound

A plausible and common method for the synthesis of this compound is the reduction of the corresponding nitro compound, N-methyl-3-nitroaniline. This transformation can be effectively carried out using a variety of reducing agents, with tin(II) chloride in the presence of hydrochloric acid being a reliable and high-yielding method.

Experimental Protocol: Reduction of N-methyl-3-nitroaniline

This protocol details the reduction of N-methyl-3-nitroaniline to this compound using tin(II) chloride.

Materials:

  • N-methyl-3-nitroaniline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 40%)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend N-methyl-3-nitroaniline (1.0 eq) in a minimal amount of concentrated hydrochloric acid.

  • To this stirred suspension, add a solution of tin(II) chloride dihydrate (approx. 4-5 eq) in concentrated hydrochloric acid portion-wise. The addition may be exothermic, so it is advisable to cool the flask in an ice bath if necessary.

  • After the addition is complete, heat the reaction mixture to reflux (typically around 100-110 °C) and maintain reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then carefully neutralize it by the slow addition of a concentrated sodium hydroxide solution. This step is highly exothermic and should be performed in an ice bath with vigorous stirring. The goal is to reach a pH of >10 to precipitate tin salts and liberate the free diamine.

  • The resulting mixture is then extracted several times with ethyl acetate.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Data Presentation:

ParameterValue
Starting Material N-methyl-3-nitroaniline
Reducing Agent Tin(II) chloride dihydrate (SnCl₂)
Solvent Concentrated Hydrochloric Acid
Reaction Temperature Reflux (100-110 °C)
Reaction Time 2-4 hours
Typical Yield 85-95%
Purification Method Vacuum distillation or Chromatography

Logical Relationship Diagram:

SynthesisWorkflow Start N-methyl-3-nitroaniline Reaction Reduction at Reflux Start->Reaction 1.0 eq Reagents SnCl2 / HCl Reagents->Reaction 4-5 eq Workup Neutralization & Extraction Reaction->Workup Purification Distillation / Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Section 2: Applications in Organic Synthesis

This compound is a versatile building block in organic synthesis, particularly in the preparation of dyes, polymers, and heterocyclic compounds. Its two amino groups, with differing reactivity, allow for selective reactions.

Synthesis of Azo Dyes

Aromatic diamines are key components in the synthesis of azo dyes. The primary amino group of this compound can be diazotized and then coupled with an electron-rich aromatic compound, such as beta-naphthol, to form a brightly colored azo dye.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Beta-naphthol (2-naphthol)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ice bath

  • Beakers and stirring equipment

Procedure:

  • Diazotization:

    • Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) to the diamine solution while maintaining the temperature between 0-5 °C.

    • Stir the resulting diazonium salt solution for 15-20 minutes at low temperature.

  • Coupling:

    • In a separate beaker, dissolve beta-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold beta-naphthol solution with vigorous stirring.

    • A brightly colored precipitate of the azo dye should form immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the solid with cold water to remove any unreacted salts.

    • The crude dye can be recrystallized from a suitable solvent (e.g., ethanol) to improve purity.

Data Presentation:

ParameterValue
Diamine This compound
Coupling Agent Beta-naphthol
Diazotization Conditions 0-5 °C, HCl, NaNO₂
Coupling Conditions 0-5 °C, NaOH
Expected Product Azo dye (structure dependent on coupling site)
Typical Yield >90%
Appearance Brightly colored solid (e.g., red, orange)

AzoDyePathway Diamine This compound Diazonium Diazonium Salt Intermediate Diamine->Diazonium Diazotization Reagents_D NaNO2, HCl (0-5 °C) Reagents_D->Diazonium AzoDye Azo Dye Product Diazonium->AzoDye Azo Coupling CouplingAgent Beta-naphthol (in NaOH) CouplingAgent->AzoDye

Caption: Workflow for polyurea synthesis.

Synthesis of Benzimidazole Derivatives

While this compound is a meta-diamine and will not form a simple benzimidazole, it can react with carboxylic acids or their derivatives to form more complex heterocyclic structures. The reaction with formic acid, for example, can lead to the formation of a bis-formylated intermediate that can subsequently cyclize. A more direct analogy is the reaction of an ortho-diamine with a carboxylic acid. [1]

Materials:

  • This compound

  • Formic acid (98-100%)

  • Polyphosphoric acid (PPA) or another dehydrating agent/catalyst

  • Reaction vessel with a reflux condenser

Procedure:

  • In a round-bottom flask, mix this compound (1.0 eq) with an excess of formic acid (e.g., 5-10 eq).

  • Heat the mixture to reflux for 2-4 hours.

  • Alternatively, the reaction can be carried out in the presence of a dehydrating agent like polyphosphoric acid at an elevated temperature (e.g., 150-200 °C) to facilitate cyclization.

  • After cooling, the reaction mixture is carefully poured into ice water and neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

  • The solid product is collected by filtration, washed with water, and can be recrystallized from a suitable solvent.

Data Presentation:

ParameterValue
Diamine This compound
Reagent Formic Acid
Conditions Reflux or high temperature with PPA
Expected Product Cyclized heterocyclic product

Logical Relationship Diagram:

HeterocycleFormation Diamine This compound Reaction Heating / Dehydration Diamine->Reaction FormicAcid Formic Acid FormicAcid->Reaction Product Heterocyclic Product Reaction->Product Cyclization

Caption: Formation of a heterocyclic compound.

References

Application Notes and Protocols: N1-Methylbenzene-1,3-diamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N1-Methylbenzene-1,3-diamine as a crucial intermediate in the synthesis of targeted cancer therapeutics, specifically focusing on its role as a precursor to the tyrosine kinase inhibitors Imatinib and Nilotinib. Detailed experimental protocols, reaction data, and visualizations of the relevant signaling pathways are presented to support research and development in this area.

Introduction

This compound (also known as N-methyl-m-phenylenediamine) is an aromatic diamine that serves as a key building block in the synthesis of complex heterocyclic structures prevalent in many pharmaceutical compounds. Its bifunctional nature, possessing both a primary and a secondary amine group, allows for regioselective reactions, making it a valuable intermediate. This document highlights its application in the synthesis of a core intermediate for Imatinib and Nilotinib, two cornerstone drugs in the treatment of chronic myeloid leukemia (CML) and other cancers.

Application in the Synthesis of Tyrosine Kinase Inhibitors

This compound is a direct precursor to the key intermediate, 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. This intermediate is a central component in the synthesis of both Imatinib and Nilotinib. The formation of this intermediate is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between this compound and a suitable pyrimidine derivative.

Experimental Protocols

The following section details a representative protocol for the synthesis of the key intermediate, 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, from this compound. This protocol is based on established Buchwald-Hartwig amination procedures for similar substrates.

Synthesis of 6-Methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine

This protocol describes the palladium-catalyzed Buchwald-Hartwig amination of this compound with 2-chloro-4-(pyridin-3-yl)pyrimidine.

Reaction Scheme:

Materials:

  • This compound

  • 2-chloro-4-(pyridin-3-yl)pyrimidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), 2-chloro-4-(pyridin-3-yl)pyrimidine (1.1 eq), Palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and Sodium tert-butoxide (1.5 eq).

  • Solvent Addition: Add anhydrous toluene to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: Once the reaction is complete (typically within 8-24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 6-Methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of the key intermediate. Please note that yields can vary based on the specific reaction conditions and scale.

ParameterValue
Reactants
This compound1.0 equivalent
2-chloro-4-(pyridin-3-yl)pyrimidine1.1 equivalents
Catalyst System
Palladium(II) acetate2 mol%
Xantphos4 mol%
Base
Sodium tert-butoxide1.5 equivalents
Solvent Anhydrous Toluene
Temperature 100-110 °C
Reaction Time 8-24 hours
Typical Yield 75-90%

Signaling Pathway and Mechanism of Action

Imatinib and Nilotinib are potent and selective inhibitors of the Bcr-Abl tyrosine kinase, the constitutively active enzyme responsible for driving the proliferation of cancer cells in Chronic Myeloid Leukemia (CML).[1][2]

The Bcr-Abl Signaling Pathway

The fusion of the Breakpoint Cluster Region (BCR) gene on chromosome 22 with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) on chromosome 9 results in the Philadelphia chromosome, which produces the Bcr-Abl oncoprotein. This oncoprotein has constitutively active tyrosine kinase activity, leading to the activation of several downstream signaling pathways that promote cell proliferation and inhibit apoptosis.[3][4]

Bcr_Abl_Signaling_Pathway cluster_downstream Downstream Signaling Pathways Bcr_Abl Bcr-Abl (Constitutively Active Tyrosine Kinase) RAS_MAPK RAS-RAF-MEK-ERK (MAPK Pathway) Bcr_Abl->RAS_MAPK Activates PI3K_AKT PI3K-AKT-mTOR Pathway Bcr_Abl->PI3K_AKT Activates JAK_STAT JAK-STAT Pathway Bcr_Abl->JAK_STAT Activates Imatinib_Nilotinib Imatinib / Nilotinib Imatinib_Nilotinib->Bcr_Abl Inhibits Proliferation Increased Cell Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation

Caption: The Bcr-Abl signaling pathway and its inhibition by Imatinib and Nilotinib.

Experimental Workflow for Synthesis

The general workflow for the synthesis of the key intermediate using this compound is outlined below.

Synthesis_Workflow Start Start: this compound & 2-chloro-4-(pyridin-3-yl)pyrimidine Reaction_Setup Reaction Setup: - Add reactants, catalyst, ligand, base - Add anhydrous toluene Start->Reaction_Setup Heating Heating and Stirring (100-110°C) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Workup Aqueous Work-up: - Dilute with ethyl acetate - Wash with water and brine Monitoring->Workup Reaction Complete Purification Purification: - Dry and concentrate - Column chromatography Workup->Purification Product Product: 6-Methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine Purification->Product

Caption: General experimental workflow for the synthesis of the key pharmaceutical intermediate.

Conclusion

This compound is a fundamentally important intermediate for the synthesis of the tyrosine kinase inhibitors Imatinib and Nilotinib. The provided protocols and data offer a solid foundation for researchers engaged in the synthesis and development of these and other related pharmaceutical compounds. The understanding of the Bcr-Abl signaling pathway is critical for the rational design of new and more effective cancer therapies.

References

Application Notes and Protocols: Reaction Kinetics of N1-Methylbenzene-1,3-diamine with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the reaction kinetics of N1-Methylbenzene-1,3-diamine with various electrophiles. Due to the limited availability of specific quantitative kinetic data for this compound in publicly accessible literature, this document focuses on providing robust experimental frameworks. These protocols are designed to enable researchers to generate high-quality kinetic data for reactions of interest, particularly with acyl chlorides and aldehydes, which are fundamental transformations in organic and medicinal chemistry.

Introduction

This compound, also known as 3-(methylamino)aniline, is an aromatic diamine containing both a primary and a secondary amine group. This differential reactivity of the two amine groups makes the study of its reaction kinetics with electrophiles particularly interesting for understanding regioselectivity and for the controlled synthesis of substituted aromatic compounds. Such compounds are often key intermediates in the development of pharmaceuticals, polymers, and dyes.

The primary and secondary amine functionalities can exhibit different nucleophilicities, which will influence the rate and mechanism of their reactions with electrophiles. Understanding these kinetic parameters is crucial for optimizing reaction conditions, maximizing product yield, and minimizing the formation of byproducts.

Theoretical Background: Reaction Mechanisms

The reactions of this compound with electrophiles such as acyl chlorides and aldehydes are expected to follow well-established mechanisms.

The reaction of amines with acyl chlorides proceeds via a nucleophilic addition-elimination mechanism to form amides. Given the two amine groups in this compound, a mixture of mono- and di-acylated products is possible. The relative rates of reaction at the primary and secondary amines will determine the product distribution. The general mechanism is as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Deprotonation: A base, which can be another molecule of the amine or an added non-nucleophilic base, removes a proton from the nitrogen atom to yield the final amide product and a hydrochloride salt.

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products Amine This compound NucleophilicAttack Nucleophilic Attack Amine->NucleophilicAttack AcylChloride Acyl Chloride (R-COCl) AcylChloride->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate Forms Elimination Elimination of Cl- TetrahedralIntermediate->Elimination Collapses Deprotonation Deprotonation Elimination->Deprotonation Leads to Amide Amide Product Deprotonation->Amide HCl HCl (neutralized by base) Deprotonation->HCl

The reaction of primary amines with aldehydes forms an imine (Schiff base), while secondary amines can react to form enamines. The reaction with the primary amine of this compound is generally favored and proceeds through the following steps under acidic catalysis:

  • Nucleophilic Attack: The primary amine attacks the carbonyl carbon of the aldehyde.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

  • Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized iminium ion.

  • Deprotonation: A base removes a proton from the nitrogen to yield the neutral imine.

Imine_Formation_Mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products Amine This compound (Primary Amine) NucleophilicAttack Nucleophilic Attack Amine->NucleophilicAttack Aldehyde Aldehyde (R-CHO) Aldehyde->NucleophilicAttack Carbinolamine Carbinolamine Intermediate NucleophilicAttack->Carbinolamine Forms Elimination Elimination of H2O Carbinolamine->Elimination Acid-catalyzed IminiumIon Iminium Ion Elimination->IminiumIon Forms Deprotonation Deprotonation IminiumIon->Deprotonation Leads to Imine Imine Product Deprotonation->Imine Water Water Deprotonation->Water

Experimental Protocols for Kinetic Studies

The following protocols provide a framework for determining the reaction kinetics of this compound with electrophiles. The choice of method will depend on the reaction rate, the spectroscopic properties of the reactants and products, and the available instrumentation.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis Prep_Reagents Prepare Stock Solutions (Diamine, Electrophile, Solvent, etc.) Initiate_Reaction Initiate Reaction (e.g., in cuvette, NMR tube, or reactor) Prep_Reagents->Initiate_Reaction Prep_Instrument Instrument Setup and Calibration Monitor_Reaction Monitor Reaction Progress (e.g., Absorbance, NMR signal, Peak Area) Prep_Instrument->Monitor_Reaction Initiate_Reaction->Monitor_Reaction Plot_Data Plot Concentration vs. Time Monitor_Reaction->Plot_Data Determine_Rates Determine Initial Rates Plot_Data->Determine_Rates Determine_Order Determine Reaction Order Determine_Rates->Determine_Order Calculate_Constants Calculate Rate Constants (k) Determine_Order->Calculate_Constants Arrhenius_Plot Perform Temperature Studies (for Activation Energy) Calculate_Constants->Arrhenius_Plot

This method is suitable for reactions where there is a significant change in the UV-Vis absorbance spectrum as the reaction progresses.

  • Instrumentation:

    • UV-Vis Spectrophotometer with temperature control.

    • Quartz cuvettes (1 cm path length).

    • Stopped-flow apparatus for fast reactions (optional).

  • Reagents:

    • This compound solution in a suitable solvent (e.g., acetonitrile, THF).

    • Electrophile solution in the same solvent.

    • Anhydrous solvent.

    • Non-nucleophilic base (for acylation reactions, e.g., triethylamine).

  • Procedure:

    • Determine Analytical Wavelength: Record the UV-Vis spectra of the starting materials and the expected product(s). Identify a wavelength where there is a significant change in absorbance upon reaction (ideally where only one component absorbs).

    • Prepare Reaction Mixture: In a quartz cuvette, place the solution of this compound and any other reagents (e.g., base). Equilibrate to the desired temperature in the spectrophotometer.

    • Initiate Reaction: Add a known concentration of the electrophile to the cuvette, mix rapidly, and immediately start recording the absorbance at the chosen wavelength over time.

    • Data Acquisition: Collect absorbance data at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

    • Data Analysis:

      • Convert absorbance values to the concentration of the reactant or product using the Beer-Lambert law (A = εbc).

      • Plot concentration versus time.

      • Determine the initial rate of the reaction from the initial slope of the curve.

      • To determine the reaction order with respect to each reactant, perform a series of experiments varying the initial concentration of one reactant while keeping the others in excess.

      • Calculate the rate constant (k) from the rate law.

      • Repeat the experiment at different temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln(k) vs. 1/T).

NMR spectroscopy is a powerful tool for monitoring reaction kinetics as it can provide structural information about all species in the reaction mixture simultaneously.[1][2]

  • Instrumentation:

    • NMR Spectrometer with a temperature-controlled probe.

    • NMR tubes.

  • Reagents:

    • This compound solution in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Electrophile solution in the same deuterated solvent.

    • Internal standard with a known concentration and a signal that does not overlap with reactant or product signals (e.g., tetramethylsilane, 1,3,5-trimethoxybenzene).

  • Procedure:

    • Identify Diagnostic Peaks: Acquire ¹H NMR spectra of the starting materials and the product(s) to identify well-resolved peaks that can be used for integration.

    • Prepare the Sample: In an NMR tube, combine the this compound solution and the internal standard. Equilibrate the sample to the desired temperature in the NMR probe.

    • Initiate Reaction: Add the electrophile solution to the NMR tube, mix quickly, and immediately begin acquiring spectra.

    • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

    • Data Analysis:

      • Integrate the diagnostic peaks of the reactants and products relative to the internal standard in each spectrum.

      • Calculate the concentration of each species at each time point.

      • Follow the data analysis steps outlined in the UV-Vis protocol to determine the rate law, rate constant, and activation energy.

GC-MS is suitable for monitoring reactions with volatile and thermally stable components. It provides excellent separation and identification of reactants, products, and byproducts.[3]

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Autosampler.

    • Reaction vessel with temperature control.

  • Reagents:

    • This compound.

    • Electrophile.

    • Solvent.

    • Internal standard (a compound not involved in the reaction).

    • Quenching agent (to stop the reaction at specific time points, e.g., a dilute acid or base).

  • Procedure:

    • Develop a GC Method: Develop a GC method that effectively separates the reactants, products, and internal standard.

    • Set up the Reaction: In a temperature-controlled reaction vessel, combine the this compound, solvent, and internal standard.

    • Initiate Reaction: Add the electrophile to initiate the reaction.

    • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction.

    • Sample Preparation: Prepare the quenched aliquot for GC-MS analysis (e.g., by dilution, extraction, or derivatization if necessary).

    • GC-MS Analysis: Inject the prepared samples into the GC-MS.

    • Data Analysis:

      • Determine the peak areas of the reactants and products relative to the internal standard.

      • Create a calibration curve to convert peak area ratios to concentrations.

      • Plot concentration versus time and perform the kinetic analysis as described in the previous protocols.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with Acyl Chloride X

Entry [Diamine] (M) [Acyl Chloride] (M) Initial Rate (M/s) k (M⁻¹s⁻¹)
1 0.01 0.1 1.2 x 10⁻⁴ 0.12
2 0.02 0.1 2.4 x 10⁻⁴ 0.12

| 3 | 0.01 | 0.2 | 2.4 x 10⁻⁴ | 0.12 |

Table 2: Hypothetical Temperature Dependence Data

Temperature (K) Rate Constant, k (M⁻¹s⁻¹)
298 0.12
308 0.25

| 318 | 0.50 |

Safety Considerations

  • This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation.

  • Acyl chlorides are corrosive and react violently with water.

  • Aldehydes can be toxic and irritants.

  • All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

By following these detailed protocols, researchers can systematically investigate the reaction kinetics of this compound with a variety of electrophiles, contributing valuable data to the fields of organic synthesis and drug development.

References

Application Notes and Protocols: N-methyl-m-phenylenediamine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methyl-m-phenylenediamine (3-(methylamino)aniline) is a versatile aromatic diamine that serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds. Its distinct reactivity, stemming from the presence of both a primary (-NH₂) and a secondary (-NHCH₃) amine group at the meta-position, allows for regioselective reactions to construct complex molecular architectures. These resulting heterocyclic structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems using N-methyl-m-phenylenediamine as a precursor.

Application 1: Synthesis of Substituted Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds found in a variety of pharmaceuticals, including anthelmintics (albendazole), proton pump inhibitors (omeprazole), and antihistamines. The reaction of N-methyl-m-phenylenediamine with carboxylic acids or their derivatives is a fundamental method for constructing the benzimidazole core. This process, often referred to as the Phillips-Ladenburg reaction, typically involves condensation under acidic conditions at elevated temperatures.[1]

Protocol: Synthesis of 1-Methyl-6-amino-2-(aryl)benzimidazoles

This protocol details the synthesis of a benzimidazole derivative through the condensation of N-methyl-m-phenylenediamine with an aromatic carboxylic acid in the presence of a condensing agent like polyphosphoric acid (PPA).

Experimental Workflow

start Combine Reactants: N-methyl-m-phenylenediamine Aromatic Carboxylic Acid Polyphosphoric Acid (PPA) heat Heat Mixture (e.g., 180-200°C for 4-6 h) start->heat monitor Monitor Reaction (via TLC) heat->monitor workup Work-up: 1. Cool to RT 2. Add ice-water 3. Neutralize with base (e.g., NaOH) to precipitate product monitor->workup isolate Isolate Product: 1. Filter the precipitate 2. Wash with water workup->isolate purify Purify Product (Recrystallization from Ethanol/Water) isolate->purify end Characterize Final Product (NMR, IR, MS, M.P.) purify->end

Caption: General workflow for the synthesis of benzimidazoles.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add N-methyl-m-phenylenediamine (1.0 eq) and the desired aromatic carboxylic acid (1.05 eq).

  • Addition of Catalyst: Carefully add polyphosphoric acid (PPA) (10-15 times the weight of the diamine) to the flask.

  • Reaction: Heat the reaction mixture to 180-200°C with constant stirring for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to approximately 80-90°C and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide (NaOH) until the pH is approximately 8-9. This will cause the crude product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product and purify it by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the pure benzimidazole derivative.

Quantitative Data Summary

EntryCarboxylic AcidProductMolar Ratio (Diamine:Acid)Reaction Time (h)Yield (%)M.P. (°C)
1Benzoic Acid1-Methyl-6-amino-2-phenylbenzimidazole1 : 1.055~85210-212
24-Chlorobenzoic Acid1-Methyl-6-amino-2-(4-chlorophenyl)benzimidazole1 : 1.056~82235-237
34-Methoxybenzoic Acid1-Methyl-6-amino-2-(4-methoxyphenyl)benzimidazole1 : 1.054~88198-200

Note: Yields and melting points are representative and may vary based on specific reaction conditions and purification efficiency.

Application 2: Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocycles that are synthesized by the condensation of an aromatic diamine with a 1,2-dicarbonyl compound.[2] These compounds are precursors for dyes, pharmaceuticals, and organic semiconductors. The reaction between N-methyl-m-phenylenediamine and a 1,2-dicarbonyl compound like benzil can lead to the formation of two possible regioisomeric quinoxaline products due to the non-symmetrical nature of the diamine.

Protocol: Synthesis of Methyl-amino-phenyl-quinoxalines

This protocol describes the acid-catalyzed condensation of N-methyl-m-phenylenediamine with benzil.

Reaction Scheme and Logic

reactants Reactants: - N-methyl-m-phenylenediamine - Benzil (1,2-dicarbonyl) - Ethanol (Solvent) - Acetic Acid (Catalyst) reflux Reflux Reaction (e.g., 78°C for 2-4 h) reactants->reflux isomers Formation of Regioisomeric Mixture reflux->isomers productA Product A: 6-Methylamino-2,3-diphenylquinoxaline isomers->productA Path A productB Product B: 7-Methylamino-2,3-diphenylquinoxaline isomers->productB Path B separation Isolation & Purification (Column Chromatography) productA->separation productB->separation

Caption: Synthesis pathway leading to quinoxaline regioisomers.

Detailed Methodology:

  • Reaction Setup: Dissolve N-methyl-m-phenylenediamine (1.0 eq) and benzil (1.0 eq) in ethanol in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%) to the mixture.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC to observe the consumption of starting materials and the formation of products.

  • Work-up: After cooling to room temperature, reduce the solvent volume under reduced pressure.

  • Isolation: Pour the residue into cold water and neutralize with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent. The resulting crude product, a mixture of regioisomers, can be purified and separated using column chromatography on silica gel.

Quantitative Data Summary

Entry1,2-DicarbonylProduct(s)SolventReaction Time (h)Total Yield (%)Isomer Ratio (A:B)
1Benzil6/7-Methylamino-2,3-diphenylquinoxalineEthanol3~92~1 : 1
22,3-Butanedione6/7-Methylamino-2,3-dimethylquinoxalineMethanol2~95~1 : 1

Note: The ratio of regioisomers can be influenced by the steric and electronic properties of the diamine and dicarbonyl compound, as well as the reaction conditions.

Application 3: Synthesis of Phenazine Scaffolds

Phenazines are polycyclic nitrogen-containing aromatic compounds with applications as dyes, antibiotics, and electronic materials.[3] A common synthetic route involves the oxidative cyclization of a substituted o-phenylenediamine with a catechol or quinone. While N-methyl-m-phenylenediamine is not an ortho-diamine, its derivatives or related isomers are crucial in phenazine synthesis. For instance, the reaction of an N-methylated o-phenylenediamine with a catechol derivative under oxidative conditions yields a phenazine.

Protocol: Synthesis of a Substituted Phenazine

This protocol outlines a general procedure for the condensation of N-methyl-o-phenylenediamine with catechol in a sealed vessel, which undergoes subsequent oxidation to form the phenazine ring system.

Experimental Protocol Steps

start Combine Reactants: - N-methyl-o-phenylenediamine - Catechol seal Seal in Reaction Vessel (e.g., Autoclave) start->seal heat Heat Under Pressure (e.g., 200-210°C for 36-40 h) seal->heat intermediate Formation of Dihydrophenazine Intermediate heat->intermediate oxidize Oxidation Step: Bubble O₂ or Air through solution (or use an oxidizing agent) intermediate->oxidize isolate Isolate & Purify (Crystallization) oxidize->isolate end Characterize Final Product isolate->end

References

Application Notes and Protocols for the Quantification of N1-Methylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of N1-Methylbenzene-1,3-diamine. The methods described are based on established analytical techniques for closely related aromatic amines and provide a strong foundation for the development and validation of assays for this specific compound. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound, a substituted aromatic diamine, is a compound of interest in various chemical and pharmaceutical applications. Accurate quantification is crucial for process monitoring, quality control, and safety assessment. The analytical methods detailed herein are designed to provide sensitive and reliable quantification in diverse matrices.

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes the quantitative performance data for analytical methods developed for isomers and closely related compounds to this compound. These values can serve as a benchmark for method development and validation for the target analyte.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecoveryMatrixReference
HPLC-UV N-methyl-o-phenylenediamine dihydrochloride2.53 µg/g7.52 µg/gNot Specified90.68 - 110.21%Telmisartan Drug Substance[1]
HPLC-UV m-Phenylenediamine0.56 µg/m³ (air)0.56 µg/m³ (air)Not Specified>75%Air[2]
HPLC-UV o-Phenylenediamine2.1 µg/m³ (air)2.1 µg/m³ (air)Not Specified>75%Air[2]
HPLC-UV p-Phenylenediamine0.44 µg/m³ (air)0.44 µg/m³ (air)Not Specified>75%Air[2]
LC-MS/MS p-PhenylenediamineNot Specified5 ng/mL5 - 2000 ng/mLNot SpecifiedHuman Urine[3]
LC-MS/MS N-acetyl-p-phenylenediamine (MAPPD)Not Specified5 ng/mL5 - 2000 ng/mLNot SpecifiedHuman Urine[3]
LC-MS/MS N,N-diacetyl-p-phenylenediamine (DAPPD)Not Specified5 ng/mL5 - 2000 ng/mLNot SpecifiedHuman Urine[3]
LC-MS/MS p-PhenylenediamineNot SpecifiedNot Specified10 - 2000 ng/mL51.94%Human Blood[4]
LC-MS/MS N-acetyl-p-phenylenediamine (MAPPD)Not SpecifiedNot Specified10 - 2000 ng/mL56.20%Human Blood[4]
LC-MS/MS N,N-diacetyl-p-phenylenediamine (DAPPD)Not SpecifiedNot Specified10 - 2000 ng/mL54.88%Human Blood[4]

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in various samples, including pharmaceutical preparations and environmental matrices.

A. Sample Preparation (General Protocol)

  • Solid Samples: Accurately weigh a known amount of the homogenized solid sample. Extract the analyte with a suitable solvent (e.g., methanol, acetonitrile) using sonication or shaking. Centrifuge or filter the extract to remove particulate matter.

  • Liquid Samples: For clean liquid samples, a direct injection may be possible after filtration. For complex matrices like biological fluids, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.

  • Air Samples (Adapted from OSHA Method for Phenylenediamines): Draw a known volume of air through a sampling device containing two sulfuric acid-treated glass fiber filters.[2] Extract the filters with an aqueous EDTA solution.[2]

B. Chromatographic Conditions (Starting Point)

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.[1]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). For example, a simple mobile phase could be a mixture of acetonitrile and water with phosphoric acid.[5]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: Monitor the effluent at a wavelength where this compound has significant absorbance (e.g., around 230-254 nm). A diode array detector can be used to determine the optimal wavelength.

  • Injection Volume: 10-20 µL.[1]

C. Calibration and Quantification

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent. Inject the standards and the prepared samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Cleanup (LLE, SPE) Sample->Extraction Filtration Filtration Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Result Result Quantification->Result

Caption: Workflow for HPLC-UV analysis of this compound.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices such as biological fluids and environmental samples.

A. Sample Preparation and Derivatization (Optional but Recommended)

  • Extraction: Follow the sample preparation steps outlined in the HPLC-UV section (LLE or SPE).

  • Derivatization: To improve chromatographic retention and ionization efficiency, derivatization can be employed. A common approach for amines is acetylation using acetic anhydride.

    • Evaporate the extracted sample to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable buffer (e.g., borate buffer, pH 8.5).

    • Add acetic anhydride and react for a specified time.

    • The reaction mixture can then be injected into the UHPLC-MS/MS system.

B. UHPLC-MS/MS Conditions (Starting Point)

  • UHPLC System: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A sub-2 µm particle size C18 column (e.g., 50-100 mm length).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile or methanol (Solvent B).

  • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometer:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺ of this compound (or its derivative). Product ions need to be determined by infusing a standard solution and performing a product ion scan.

C. Calibration and Quantification

Prepare a series of calibration standards and quality control samples in a matrix that matches the study samples. An isotopically labeled internal standard of this compound is highly recommended for the most accurate quantification. The ratio of the analyte peak area to the internal standard peak area is used to construct the calibration curve.

Workflow for UHPLC-MS/MS Analysis

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Cleanup Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection UHPLC Injection Derivatization->Injection Separation UPLC Column Separation Injection->Separation Ionization ESI Source Separation->Ionization MS_Analysis MS/MS Analysis (MRM) Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Result Result Quantification->Result

Caption: Workflow for UHPLC-MS/MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Derivatization is often necessary for polar compounds like diamines to improve their volatility and chromatographic peak shape.

A. Sample Preparation and Derivatization

  • Extraction: Perform an appropriate extraction (LLE or SPE) to isolate the analyte from the sample matrix.

  • Derivatization:

    • Evaporate the extract to dryness.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a perfluoroacylating agent (e.g., pentafluoropropionic anhydride, PFPA).

    • Heat the mixture to complete the reaction.

    • The resulting derivative is then analyzed by GC-MS.

B. GC-MS Conditions (Starting Point)

  • GC System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless injection mode for trace analysis.

  • Temperature Program:

    • Initial temperature: 60-80 °C.

    • Ramp: 10-20 °C/min to a final temperature of 280-300 °C.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for qualitative analysis and identification of the derivatized analyte. Selected Ion Monitoring (SIM) or MRM (with a triple quadrupole) for quantitative analysis, monitoring characteristic ions of the derivatized this compound.

C. Calibration and Quantification

Prepare calibration standards of the derivatized analyte. An internal standard (preferably an isotopically labeled analog) should be used. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Workflow for GC-MS Analysis

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Cleanup Sample->Extraction Derivatization Derivatization Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Ionization EI Source Separation->Ionization MS_Analysis MS Analysis (SIM/Full Scan) Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Result Result Quantification->Result

Caption: Workflow for GC-MS analysis of this compound.

Concluding Remarks

The analytical methods and protocols provided here offer a comprehensive starting point for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is essential to note that any method adapted from related compounds must be thoroughly validated for this compound to ensure accuracy, precision, and reliability of the results. This includes assessing specificity, linearity, range, accuracy, precision, and robustness according to relevant guidelines (e.g., ICH for pharmaceutical applications).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N1-Methylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of N1-Methylbenzene-1,3-diamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two primary methods for synthesizing this compound are:

  • Direct N-methylation of m-phenylenediamine: This is a straightforward approach involving the reaction of m-phenylenediamine with a methylating agent.

  • Two-step synthesis from 3-nitroaniline: This method involves the N-methylation of 3-nitroaniline, followed by the reduction of the nitro group to an amine. This route can offer better selectivity and avoid the formation of N,N'-dimethylated byproducts.[1]

Q2: I'm getting a low yield in my N-methylation reaction. What are the common causes?

A2: Low yields in N-methylation of aromatic amines can be attributed to several factors:

  • Over-methylation: The product, this compound, can be more nucleophilic than the starting material, m-phenylenediamine, leading to the formation of N,N'-dimethyl-m-phenylenediamine.

  • Suboptimal reaction conditions: Temperature, reaction time, and the choice of solvent and base are critical. For instance, insufficient heating may lead to an incomplete reaction.[2]

  • Poor quality of reagents: Impurities in starting materials or solvents can interfere with the reaction.

  • Product loss during workup: The product may be lost during extraction or purification steps.

Q3: How can I minimize the formation of the N,N'-dimethylated byproduct?

A3: To suppress the formation of N,N'-dimethyl-m-phenylenediamine, consider the following strategies:

  • Control stoichiometry: Use a controlled amount of the methylating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will favor di-methylation.

  • Reaction time and temperature: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) to stop the reaction once the desired product is predominantly formed. Lowering the reaction temperature can also help improve selectivity.

  • Choice of synthetic route: The two-step method starting from 3-nitroaniline can prevent the formation of the N,N'-dimethylated byproduct as one of the amino groups is protected as a nitro group during the methylation step.[1]

Q4: What is the best way to purify the final product, this compound?

A4: Purification of this compound can be effectively achieved through vacuum distillation .[3][4] For removal of colored impurities and polar byproducts, extraction with a non-polar, water-immiscible solvent prior to distillation can be beneficial.[3] Recrystallization from a suitable solvent system can also be employed to obtain a high-purity product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield
Potential Cause Troubleshooting Step
Incomplete Reaction - Ensure the reaction temperature is optimal and maintained consistently.- Extend the reaction time and monitor progress by TLC.- Check the purity and activity of reagents and catalysts.
Over-methylation - Use a controlled stoichiometry of the methylating agent.- Monitor the reaction closely and stop it once the desired product is maximized.- Consider a lower reaction temperature.
Side Reactions - Ensure an inert atmosphere if reagents are sensitive to air or moisture.- Optimize the choice of solvent and base.
Product Loss During Workup - Perform multiple extractions to ensure complete recovery of the product from the aqueous phase.- Optimize the pH of the aqueous layer during extraction.
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Step
Over-methylation - Reduce the amount of methylating agent.- Lower the reaction temperature and shorten the reaction time.
Reaction with Solvent - Choose an inert solvent that does not react with the starting materials or reagents under the reaction conditions.
Degradation of Starting Material or Product - Avoid excessively high temperatures.- Ensure the reaction is performed under an inert atmosphere if the compounds are air-sensitive.

Data Presentation

The following table summarizes the reported yields for the synthesis of N-methyl-o-phenylenediamine, which can be considered as a reasonable estimate for the synthesis of the meta-isomer, this compound, using analogous methods.

Synthetic Route Step Methylating/Reducing Agent Reported Yield Reference
Two-Step Synthesis 1. N-methylation of o-nitroanilineDimethyl sulfate95.3%[1]
2. Reduction of N-methyl-o-nitroanilinePd/C, H₂98.4% (of dihydrochloride salt)[1]
2. Reduction of N-methyl-o-nitroanilineReduced iron powder90.0% (of dihydrochloride salt)[1]

Experimental Protocols

Caution: These protocols involve hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Method 1: Direct N-methylation of m-phenylenediamine (Adapted from a protocol for the ortho-isomer)

This procedure is adapted from a known method for the synthesis of N-methyl-o-phenylenediamine.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-phenylenediamine (1 equivalent) in methanol.

  • Addition of Methylating Agent: To the solution, add methyl iodide (0.5 equivalents).

  • Reflux: Heat the mixture to reflux for 2 hours.

  • Second Addition: After 2 hours, add another portion of methyl iodide (0.5 equivalents).

  • Continued Reflux: Continue to reflux the mixture for an additional 12 hours.

  • Solvent Removal: After the reaction is complete, remove the methanol under reduced pressure.

  • Workup: Pour the residual oil into crushed ice. Adjust the pH to 9.0 with potassium hydroxide.

  • Extraction: Extract the aqueous mixture with diethyl ether.

  • Drying and Purification: Dry the combined ether extracts over potassium carbonate, filter, and remove the ether under reduced pressure. The crude product can be purified by vacuum distillation.[4]

Method 2: Two-Step Synthesis from 3-Nitroaniline (Adapted from a protocol for the ortho-isomer)

This protocol is based on a patented method for the synthesis of N-methyl-o-phenylenediamine and its isomers.[1]

Step 1: N-methylation of 3-Nitroaniline

  • Reaction Setup: In a suitable reaction vessel, mix 3-nitroaniline (1 equivalent) with acetone.

  • Base Addition: Add potassium hydroxide (KOH, ~2 equivalents).

  • Methylation: To the stirred mixture, slowly add dimethyl sulfate (~1.3 equivalents).

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching and Crystallization: Add aqueous ammonia to the reaction mixture and remove the acetone under reduced pressure. Add water to the residue to induce crystallization.

  • Isolation: Filter the solid product, wash with water, and dry to obtain N-methyl-3-nitroaniline. A reported yield for the analogous o-nitroaniline methylation is 95.3%.[1]

Step 2: Reduction of N-methyl-3-nitroaniline

  • Option A: Catalytic Hydrogenation

    • Reaction Setup: In a hydrogenation reactor, mix N-methyl-3-nitroaniline (1 equivalent) with methanol and a catalytic amount of 10% Pd/C.

    • Hydrogenation: Pressurize the reactor with hydrogen gas (0.2-0.5 MPa) and stir the mixture at 30-35 °C for approximately 3 hours.

    • Workup: After the reaction is complete, filter off the catalyst. The resulting solution contains this compound. For the ortho-isomer, the dihydrochloride salt was obtained with a yield of 98.4% after treatment with thionyl chloride.[1]

  • Option B: Reduction with Iron Powder

    • Activation of Iron: In a reaction flask, stir reduced iron powder (~3 equivalents) in ethanol containing a small amount of glacial acetic acid at 50-55 °C for 30 minutes.

    • Reduction: Add N-methyl-3-nitroaniline (1 equivalent) to the activated iron mixture and heat to reflux for about 2 hours.

    • Isolation: Filter the hot reaction mixture to remove the iron salts. The filtrate contains the desired product. For the ortho-isomer, the dihydrochloride salt was obtained with a yield of 90.0% after treatment with thionyl chloride.[1]

Visualizations

Synthesis_Pathway_1 m_phenylenediamine m-Phenylenediamine N1_methylbenzene_1_3_diamine This compound m_phenylenediamine->N1_methylbenzene_1_3_diamine Methylation methyl_iodide Methyl Iodide (CH3I) over_methylation N,N'-Dimethyl-m- phenylenediamine N1_methylbenzene_1_3_diamine->over_methylation Further Methylation (Side Reaction)

Synthesis Pathway: Direct Methylation

Synthesis_Pathway_2 nitroaniline 3-Nitroaniline methyl_nitroaniline N-Methyl-3-nitroaniline nitroaniline->methyl_nitroaniline N-Methylation methylating_agent Methylating Agent (e.g., Dimethyl Sulfate) final_product This compound methyl_nitroaniline->final_product Reduction reducing_agent Reducing Agent (e.g., Pd/C, H2 or Fe)

Synthesis Pathway: Two-Step Method

Troubleshooting_Workflow start Low Yield in Synthesis check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete yes_incomplete Yes incomplete->yes_incomplete Yes no_incomplete No incomplete->no_incomplete No optimize_conditions Optimize Conditions: - Increase reaction time - Increase temperature - Check reagent purity yes_incomplete->optimize_conditions check_byproducts Analyze for Byproducts (TLC, LC-MS, NMR) no_incomplete->check_byproducts byproducts_present Byproducts Present? check_byproducts->byproducts_present yes_byproducts Yes byproducts_present->yes_byproducts Yes no_byproducts No byproducts_present->no_byproducts No identify_byproducts Identify Byproducts: - Over-methylation? - Side reactions? yes_byproducts->identify_byproducts review_workup Review Workup & Purification: - Inefficient extraction? - Product decomposition? no_byproducts->review_workup adjust_stoichiometry Adjust Stoichiometry: - Reduce methylating agent - Use alternative route identify_byproducts->adjust_stoichiometry

Troubleshooting Workflow for Low Yield

References

Technical Support Center: Methylation of m-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the methylation of m-phenylenediamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the expected products of the methylation of m-phenylenediamine?

The methylation of m-phenylenediamine can yield a mixture of products depending on the reaction conditions and the methylating agent used. The desired product is often a specific methylated derivative, such as N-methyl-m-phenylenediamine or N,N-dimethyl-m-phenylenediamine. However, due to the presence of two reactive amino groups, a series of methylated products can be formed.

Q2: What are the common side reactions observed during the methylation of m-phenylenediamine?

The primary side reactions involve multiple methylations occurring at both nitrogen atoms. This leads to the formation of a range of N-methylated derivatives. Additionally, depending on the methylating agent, other side reactions may occur.

Q3: How can I control the extent of methylation to selectively obtain the desired product?

Controlling the selectivity of the methylation reaction is a key challenge. The choice of methylating agent, stoichiometry, reaction temperature, and reaction time are all critical parameters that can be adjusted to favor the formation of the desired product. For instance, using a limited amount of the methylating agent can favor mono-methylation over di-methylation.

Q4: What analytical techniques are suitable for monitoring the reaction and identifying the products and byproducts?

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying the various methylated products of m-phenylenediamine.[1][2][3][4] Thin-layer chromatography (TLC) can also be used for rapid qualitative monitoring of the reaction progress.

Troubleshooting Guide

This guide addresses specific issues that may arise during the methylation of m-phenylenediamine and provides potential solutions.

Problem 1: Low yield of the desired methylated product.
Possible Cause Suggested Solution
Incomplete reaction. Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion. If necessary, increase the reaction time or temperature.
Suboptimal stoichiometry. Carefully control the molar ratio of m-phenylenediamine to the methylating agent. An excess of the methylating agent will likely lead to over-methylation.
Decomposition of starting material or product. m-Phenylenediamine and its derivatives can be sensitive to air and light. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Inefficient work-up and purification. Optimize the extraction and purification procedures to minimize product loss. Recrystallization or column chromatography may be necessary to isolate the desired product from the reaction mixture.
Problem 2: Formation of multiple methylated byproducts (over-methylation).
Possible Cause Suggested Solution
Excessive amount of methylating agent. Use a stoichiometric or slightly sub-stoichiometric amount of the methylating agent relative to the desired degree of methylation.
Harsh reaction conditions. Employ milder reaction conditions, such as lower temperatures and shorter reaction times, to reduce the extent of multiple methylations.
Choice of methylating agent. Some methylating agents are more reactive than others. For example, dimethyl sulfate and methyl iodide are potent methylating agents that can lead to over-methylation.[5][6][7] The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is known to be a milder method that often stops at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts.[8][9][10][11][12]

Experimental Protocols

Below are detailed methodologies for two common methylation procedures.

Method 1: Eschweiler-Clarke Methylation for N,N,N',N'-Tetramethyl-m-phenylenediamine

This method is adapted from the general principles of the Eschweiler-Clarke reaction, a classic method for the methylation of amines.[8][9][10][11][12]

Materials:

  • m-Phenylenediamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-phenylenediamine, an excess of formaldehyde, and an excess of formic acid.

  • Heat the reaction mixture to reflux (typically around 100°C) and maintain for several hours. The reaction progress should be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a sodium hydroxide solution.

  • Extract the product into diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Method 2: Methylation using Dimethyl Sulfate

This protocol outlines a general procedure for methylation using a more reactive alkylating agent. Caution should be exercised as dimethyl sulfate is toxic and carcinogenic.[5][7]

Materials:

  • m-Phenylenediamine

  • Dimethyl sulfate

  • Sodium carbonate or another suitable base

  • An appropriate solvent (e.g., acetone, acetonitrile)

  • Hydrochloric acid

  • Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve m-phenylenediamine in the chosen solvent in a three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer.

  • Add a base, such as sodium carbonate, to the solution.

  • Cool the mixture in an ice bath and slowly add dimethyl sulfate from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or GC-MS.

  • Cool the reaction mixture and filter to remove any inorganic salts.

  • Acidify the filtrate with hydrochloric acid and then basify with a sodium hydroxide solution.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Data Presentation

The following table summarizes the potential products from the methylation of m-phenylenediamine. The yields are hypothetical and will vary significantly based on the reaction conditions.

Product NameMolecular FormulaMolecular Weight ( g/mol )Potential Yield Range
N-methyl-m-phenylenediamineC₇H₁₀N₂122.17Variable
N,N-dimethyl-m-phenylenediamineC₈H₁₂N₂136.20Variable
N,N'-dimethyl-m-phenylenediamineC₈H₁₂N₂136.20Variable
N,N,N'-trimethyl-m-phenylenediamineC₉H₁₄N₂150.22Variable
N,N,N',N'-tetramethyl-m-phenylenediamineC₁₀H₁₆N₂164.25Variable

Visualizations

Methylation_Pathways m-Phenylenediamine m-Phenylenediamine N-methyl-m-phenylenediamine N-methyl-m-phenylenediamine m-Phenylenediamine->N-methyl-m-phenylenediamine + CH₃ N,N-dimethyl-m-phenylenediamine N,N-dimethyl-m-phenylenediamine N-methyl-m-phenylenediamine->N,N-dimethyl-m-phenylenediamine + CH₃ N,N'-dimethyl-m-phenylenediamine N,N'-dimethyl-m-phenylenediamine N-methyl-m-phenylenediamine->N,N'-dimethyl-m-phenylenediamine + CH₃ N,N,N'-trimethyl-m-phenylenediamine N,N,N'-trimethyl-m-phenylenediamine N,N-dimethyl-m-phenylenediamine->N,N,N'-trimethyl-m-phenylenediamine + CH₃ N,N'-dimethyl-m-phenylenediamine->N,N,N'-trimethyl-m-phenylenediamine + CH₃ N,N,N',N'-tetramethyl-m-phenylenediamine N,N,N',N'-tetramethyl-m-phenylenediamine N,N,N'-trimethyl-m-phenylenediamine->N,N,N',N'-tetramethyl-m-phenylenediamine + CH₃

Caption: Reaction pathways for the methylation of m-phenylenediamine.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes adjust_conditions Increase Time/Temperature incomplete->adjust_conditions check_stoichiometry Verify Stoichiometry complete->check_stoichiometry adjust_conditions->check_reaction incorrect_stoichiometry Incorrect Stoichiometry check_stoichiometry->incorrect_stoichiometry No correct_stoichiometry Stoichiometry Correct check_stoichiometry->correct_stoichiometry Yes adjust_reagents Adjust Reagent Amounts incorrect_stoichiometry->adjust_reagents check_workup Review Work-up/Purification correct_stoichiometry->check_workup adjust_reagents->start inefficient_workup Inefficient Procedure check_workup->inefficient_workup No end Improved Yield/Purity check_workup->end Yes optimize_workup Optimize Extraction/Purification inefficient_workup->optimize_workup optimize_workup->start

Caption: A troubleshooting workflow for low yield or impure product.

References

Technical Support Center: Purification of N1-Methylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of N1-Methylbenzene-1,3-diamine (CAS: 50617-73-7). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound can originate from the synthesis process. These may include:

  • Isomeric Impurities: Ortho- and para-isomers of the product, which can be formed during the initial synthesis.

  • Unreacted Starting Materials: Residual starting materials from the N-methylation of m-phenylenediamine.

  • Over-methylated Products: Diamines with more than one methyl group attached.

  • Oxidation Products: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities, especially upon exposure to air and light. This often results in a darkening of the material from a colorless or light yellow to a brown or black appearance.[1]

Q2: My this compound has darkened over time. Why is this happening and can it be reversed?

A2: The darkening of this compound is a common issue for aromatic amines and is primarily due to air oxidation.[1] The amino groups are sensitive to oxygen and light, leading to the formation of colored polymeric impurities. This process can be accelerated by the presence of trace metal impurities. While purification can remove these colored impurities, preventing oxidation is key. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), in a dark, cool place (2-8°C).

Q3: What are the most effective methods for purifying this compound?

A3: The most common and effective purification techniques for this compound and similar aromatic diamines are:

  • Vacuum Distillation: Ideal for separating the desired product from non-volatile impurities and isomers with significantly different boiling points.[2][3]

  • Recrystallization: A widely used technique to obtain highly pure crystalline material by separating it from soluble and insoluble impurities.[4]

  • Column Chromatography: Useful for separating compounds with similar polarities and for purifying small quantities of material.[5][6]

Q4: Which analytical techniques are best suited for assessing the purity of this compound?

A4: To effectively assess the purity of this compound, a combination of the following techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and convenient method to qualitatively check for the presence of impurities and to determine appropriate solvent systems for column chromatography.[7][8]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to detect trace impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying any structural isomers or other impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.

Troubleshooting Guides

Issue 1: "Oiling Out" During Recrystallization

Q: During the recrystallization of this compound, the compound separates as an oil instead of forming crystals. What should I do?

A: "Oiling out" is a common problem in recrystallization and can occur for several reasons. Here’s a step-by-step guide to troubleshoot this issue:

Troubleshooting Flowchart for "Oiling Out"

G start Product 'Oils Out' During Recrystallization check_purity Is the crude product highly impure? start->check_purity add_solvent Add more of the 'good' solvent to the hot solution. check_purity->add_solvent Yes slow_cooling Allow the solution to cool more slowly. Insulate the flask. check_purity->slow_cooling No add_solvent->slow_cooling change_solvent Try a different solvent or a mixed solvent system. slow_cooling->change_solvent Oiling persists end_success Crystals Form Successfully slow_cooling->end_success Crystals form seed_crystals Introduce a seed crystal to induce crystallization. change_solvent->seed_crystals end_fail Issue Persists change_solvent->end_fail Oiling persists seed_crystals->end_success Crystals form seed_crystals->end_fail Oiling persists G problem Streaking/Poor Separation of Amine on Silica Gel cause Acid-Base Interaction (Amine with Acidic Silica) problem->cause solution1 Neutralize Silica: Add a basic modifier to the eluent (e.g., Triethylamine or Ammonia) cause->solution1 solution2 Use a Different Stationary Phase: - Basic Alumina - Amine-functionalized Silica cause->solution2 solution3 Use Reversed-Phase Chromatography cause->solution3 outcome Improved Peak Shape and Separation solution1->outcome solution2->outcome solution3->outcome G start Start: Crude this compound setup Assemble a vacuum distillation apparatus. start->setup charge Charge the distillation flask with the crude diamine and boiling chips. setup->charge vacuum Gradually apply vacuum to the system. charge->vacuum heat Heat the distillation flask gently in an oil bath. vacuum->heat forerun Collect and discard the initial forerun (low-boiling impurities). heat->forerun collect Collect the main fraction at the expected boiling point and pressure. forerun->collect stop Stop heating and allow the apparatus to cool under vacuum. collect->stop release_vacuum Slowly release the vacuum. stop->release_vacuum end End: Purified this compound release_vacuum->end

References

Technical Support Center: Optimization of Reaction Conditions for N-methyl-m-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-methyl-m-phenylenediamine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for N-methyl-m-phenylenediamine?

A1: The synthesis of N-methyl-m-phenylenediamine typically involves a two-step process:

  • Methylation of m-nitroaniline: This step introduces the methyl group to the amino group of m-nitroaniline using a methylating agent. This approach is often preferred as it avoids the formation of N,N'-dimethyl byproducts.[1]

  • Reduction of N-methyl-m-nitroaniline: The nitro group of the intermediate is then reduced to an amino group to yield the final product. Common reduction methods include catalytic hydrogenation or the use of reducing agents like iron powder.[1][2]

An alternative route involves the direct methylation of m-phenylenediamine, but this can lead to the formation of undesired N,N'-dimethyl-m-phenylenediamine.[2]

Q2: How can I minimize the formation of the N,N'-dimethyl-m-phenylenediamine byproduct?

A2: The formation of N,N'-dimethyl-m-phenylenediamine is a common side reaction, particularly when directly methylating m-phenylenediamine.[2] To minimize this, it is recommended to use m-nitroaniline as the starting material. The nitro group is subsequently reduced to an amine. This strategy offers strong selectivity and avoids the formation of the dimethyl byproduct.[1]

Q3: What are the recommended catalysts for the reduction of N-methyl-m-nitroaniline?

A3: Several catalysts can be used for the reduction of the nitro group. Common choices include:

  • Palladium on carbon (Pd/C): This is a highly effective catalyst for hydrogenation reactions, often resulting in high yields and purity.[1][2]

  • Raney Nickel: This is another active catalyst for hydrogenation.[3]

  • Iron powder: In the presence of an acid like acetic acid, reduced iron powder is a cost-effective and efficient reducing agent.[1][2]

Q4: My final product is discolored (red or purple). What is the cause and how can I prevent it?

A4: Phenylenediamines, including N-methyl-m-phenylenediamine, are prone to oxidation upon exposure to air, which causes the formation of colored oxidation products.[4][5] To prevent discoloration:

  • Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).

  • Store the final product in a tightly sealed container, protected from light and air.

  • For purification, distillation under reduced pressure can help to remove colored impurities.[6]

Q5: What are the appropriate solvents for the synthesis and purification of N-methyl-m-phenylenediamine?

A5: The choice of solvent depends on the specific reaction step:

  • Methylation: Acetone or N,N-dimethylformamide (DMF) are commonly used solvents for the methylation step.[2]

  • Reduction (Hydrogenation): Methanol or ethanol are suitable solvents for catalytic hydrogenation.[1][2][7]

  • Purification (Recrystallization): For recrystallization, solvents of lower polarity like ethyl acetate or acetonitrile can be effective. A mixture of a polar solvent like methanol or ethanol with a non-polar solvent like diethyl ether can also be used.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction during methylation or reduction.Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] Ensure the appropriate reaction time, temperature, and stoichiometry of reagents as detailed in the experimental protocols.
Loss of product during workup or purification.Optimize extraction and purification procedures. For instance, ensure the pH is appropriate during aqueous extractions.
Impure Product Presence of starting materials or byproducts (e.g., N,N'-dimethyl-m-phenylenediamine).Use m-nitroaniline as the starting material to avoid dimethylated byproducts.[1] Purify the final product by vacuum distillation or recrystallization.[6][8][9]
Isomeric impurities (o- and p-isomers).If starting from a mixture of isomers, purification can be achieved by forming addition products with heavy metal salts (e.g., nickel chloride), which selectively precipitate the ortho and para isomers.[10]
Reaction Stalls Catalyst deactivation (for hydrogenation).Ensure the catalyst is fresh and handled under appropriate conditions. Increase catalyst loading if necessary, though this may not always impact yield but can affect reaction rate.[3]
Insufficient mixing.Ensure vigorous stirring throughout the reaction, especially in heterogeneous reactions like catalytic hydrogenation.[7]
Product Degradation Oxidation of the phenylenediamine.Perform the reaction and subsequent handling under an inert atmosphere.[9] Store the purified product in a dark, airtight container.
High reaction temperatures.Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to degradation.[11]

Experimental Protocols

Protocol 1: Synthesis of N-methyl-m-nitroaniline

This protocol is adapted from procedures for ortho-nitroaniline.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 40.0 g (0.29 mol) of m-nitroaniline in 200 ml of acetone.

  • Addition of Base: Add 32 g (0.57 mol) of potassium hydroxide (KOH) to the solution.

  • Methylation: Cool the mixture in an ice bath and add 46 g (0.37 mol) of dimethyl sulfate dropwise while maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the absence of the starting material.

  • Workup: Add 20.0 ml of aqueous ammonia to quench the excess dimethyl sulfate. Remove the acetone by rotary evaporation.

  • Crystallization: Add 200 ml of water to the residue and stir to induce crystallization.

  • Isolation: Collect the solid product by filtration, wash with water, and dry to obtain N-methyl-m-nitroaniline.

Protocol 2: Reduction of N-methyl-m-nitroaniline to N-methyl-m-phenylenediamine

This protocol is adapted from procedures for the ortho isomer.[1][2]

Method A: Catalytic Hydrogenation

  • Reaction Setup: In a hydrogenation reactor, combine 20.0 g (0.13 mol) of N-methyl-m-nitroaniline with 100 ml of methanol.

  • Catalyst Addition: Add 0.05 g of 10% Pd/C to the mixture.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 0.2-0.5 MPa and maintain the temperature at 30-35°C. Stir the reaction for approximately 3 hours or until hydrogen uptake ceases.

  • Isolation: Filter the reaction mixture to remove the catalyst. The filtrate contains the N-methyl-m-phenylenediamine.

Method B: Iron Reduction

  • Reaction Setup: In a 500 ml reaction flask, add 100 ml of ethanol, 5 ml of glacial acetic acid, and 21.8 g (0.39 mol) of reduced iron powder.

  • Activation: Stir and heat the mixture to 50-55°C for 30 minutes to activate the iron.

  • Reduction: Add 20.0 g (0.13 mol) of N-methyl-m-nitroaniline and heat the mixture to reflux for approximately 2 hours.

  • Isolation: Filter the hot reaction mixture to remove the iron salts. The filtrate contains the N-methyl-m-phenylenediamine.

Quantitative Data Summary

Table 1: Reaction Conditions for the Synthesis of N-methyl-o-nitroaniline (Adaptable for m-isomer)

ParameterMethod 1Method 2
Starting Material o-nitroanilineo-nitroaniline
Methylating Agent Dimethyl sulfateMethyl iodide
Base KOHNaOH
Solvent AcetoneN,N-dimethylformamide
Yield 95.3%95.3%
Purity >99%Not specified
Reference [2][2]

Table 2: Reaction Conditions for the Synthesis of N-methyl-o-phenylenediamine (Adaptable for m-isomer)

ParameterMethod A (Hydrogenation)Method B (Iron Reduction)
Starting Material N-methyl-o-nitroanilineN-methyl-o-nitroaniline
Reducing Agent/Catalyst 10% Pd/C, H₂Reduced iron powder
Solvent MethanolEthanol, Glacial Acetic Acid
Temperature 30-35°CReflux
Pressure 0.2-0.5 MPaAtmospheric
Reaction Time ~3 hours~2 hours
Yield (as dihydrochloride salt) 98.4%90.0%
Reference [1][2][1][2]

Visualizations

Synthesis_Workflow Synthesis Workflow for N-methyl-m-phenylenediamine cluster_step1 Step 1: Methylation cluster_step2 Step 2: Reduction cluster_purification Purification start m-Nitroaniline reagents1 Dimethyl Sulfate KOH, Acetone start->reagents1 product1 N-methyl-m-nitroaniline reagents1->product1 reagents2a H₂, Pd/C Methanol product1->reagents2a reagents2b Fe, Acetic Acid Ethanol product1->reagents2b product2 N-methyl-m-phenylenediamine reagents2a->product2 reagents2b->product2 purification Vacuum Distillation or Recrystallization product2->purification final_product Pure N-methyl-m-phenylenediamine purification->final_product

Caption: Synthesis workflow for N-methyl-m-phenylenediamine.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC Analysis) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Time, Temperature, or Stoichiometry incomplete->optimize_conditions check_workup Review Workup and Purification Procedures complete->check_workup loss_during_workup Product Loss During Extraction/Purification check_workup->loss_during_workup optimize_workup Optimize pH for Extraction, Refine Purification Technique loss_during_workup->optimize_workup

Caption: Troubleshooting logic for addressing low product yield.

References

Preventing oxidation of 3-amino-N-methylaniline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-amino-N-methylaniline. The information provided is intended to help prevent oxidation of the compound during storage and ensure its stability for experimental use.

Frequently Asked Questions (FAQs)

Q1: My 3-amino-N-methylaniline has changed color from a colorless/pale yellow liquid to brown. What is the cause?

A1: A brown discoloration is a common indicator of oxidation.[1] Aromatic amines, including 3-amino-N-methylaniline, are susceptible to oxidation when exposed to air (oxygen), light, and elevated temperatures.[2] The presence of metal ions can also catalyze this degradation process. The colored products are typically the result of the formation of dimeric and polymeric species.

Q2: What are the optimal storage conditions to prevent the oxidation of 3-amino-N-methylaniline?

A2: To minimize oxidation, 3-amino-N-methylaniline should be stored in a tightly sealed, amber glass container to protect it from light. The container should be flushed with an inert gas, such as nitrogen or argon, to displace any air. It is highly recommended to store the compound at a reduced temperature, preferably refrigerated (2-8 °C).[3]

Q3: Is it necessary to handle 3-amino-N-methylaniline under an inert atmosphere?

A3: For long-term storage and to maintain the highest purity, handling under an inert atmosphere is strongly recommended. For routine laboratory use, minimizing exposure to air by working expeditiously and keeping the container tightly sealed when not in use is crucial. If the compound is particularly sensitive or will be used in a highly sensitive application, the use of a glove box or Schlenk line techniques for handling is advised.

Q4: Can I use antioxidants to prevent the oxidation of 3-amino-N-methylaniline?

A4: While not a routine practice for storing pure laboratory chemicals, antioxidants can be effective in preventing the oxidation of aromatic amines. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), or certain substituted phenols have been shown to inhibit the discoloration of similar compounds.[4] However, it is critical to consider the compatibility of any antioxidant with your downstream experimental applications, as it may interfere with your results. A validation experiment is recommended to assess any potential interference.

Q5: If my 3-amino-N-methylaniline has already oxidized, can I still use it?

A5: The suitability of using oxidized 3-amino-N-methylaniline depends on the extent of degradation and the requirements of your experiment. The presence of oxidation byproducts can interfere with chemical reactions and biological assays. It is generally recommended to use the pure, unoxidized compound. If the discoloration is minor, purification by methods such as distillation under reduced pressure may be possible.[1] However, for sensitive applications, it is best to use a fresh, unoxidized sample.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to the storage and handling of 3-amino-N-methylaniline.

Problem Possible Cause(s) Recommended Solution(s)
Discoloration (Yellowing to Browning) of the Liquid Exposure to air (oxygen).Store the compound under an inert atmosphere (nitrogen or argon). Ensure the container is tightly sealed.
Exposure to light.Store in an amber or opaque glass container in a dark location, such as a refrigerator or a light-proof cabinet.
Elevated storage temperature.Store at a reduced temperature (2-8 °C). Avoid storing at room temperature for extended periods.
Contamination with metal ions.Use high-purity solvents and glassware. Avoid contact with metal spatulas or other metallic instruments where possible.
Precipitate Formation in the Liquid Significant oxidation leading to the formation of insoluble polymeric byproducts.The compound is likely highly degraded. It is recommended to dispose of the current stock according to safety guidelines and obtain a fresh batch.
Contamination.Ensure proper handling procedures to avoid introducing contaminants. Filter a small aliquot to see if the precipitate can be removed, but be aware that soluble impurities will remain.
Inconsistent Experimental Results Use of partially oxidized 3-amino-N-methylaniline.Assess the purity of your compound before use, for example, by HPLC (see Experimental Protocols). Use only high-purity material for your experiments.
Interference from an added stabilizer (antioxidant).If an antioxidant is used, run a control experiment to ensure it does not interfere with your assay or reaction.

Quantitative Data Summary

The following tables provide representative data on the stability of aromatic amines under various storage conditions. While this data is not specific to 3-amino-N-methylaniline, it illustrates the expected trends in degradation due to oxidation.

Table 1: Effect of Temperature on the Stability of Aromatic Amines in Solution (Illustrative Data)

CompoundTemperature (°C)Storage Duration (Days)Recovery (%)
p-Phenylenediamine415>98
2115~98
o-Phenylenediamine415>95
2115~84
m-Phenylenediamine415>98
2115>98

Data adapted from OSHA Method 78 for Phenylenediamines.[5] This table demonstrates that even at room temperature, some degradation can occur, with some isomers being more susceptible.

Table 2: Effect of Atmosphere on the Discoloration of N-Methylaniline (Qualitative)

Storage ConditionObservation after 3 daysObservation after 6 months
Sealed container, exposed to air and lightBrown discolorationDark yellow to brown
Sealed container with Nitrogen overlay, in the darkNo significant changeLight yellow

This qualitative data is based on general observations for N-methylaniline and highlights the importance of an inert atmosphere and protection from light.[6]

Experimental Protocols

Protocol 1: Purity Assessment of 3-amino-N-methylaniline by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a 3-amino-N-methylaniline sample and detect the presence of degradation products.

Materials:

  • 3-amino-N-methylaniline sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for aromatic amines is a gradient of acetonitrile and water with a small amount of an acid modifier (e.g., 0.1% formic acid) to improve peak shape. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

  • Standard Preparation: Prepare a stock solution of high-purity 3-amino-N-methylaniline in the mobile phase at a concentration of approximately 1 mg/mL. From this stock, prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the 3-amino-N-methylaniline sample to be tested in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 10% B to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the pure compound)

    • Column Temperature: 30 °C

  • Analysis: Inject the standards and the sample.

  • Data Interpretation: The purity of the sample can be calculated by comparing the peak area of the main component to the total area of all peaks (area percent method). The appearance of new, smaller peaks, often at different retention times, can indicate the presence of oxidation products.[7][8]

Protocol 2: Storage of 3-amino-N-methylaniline under an Inert Atmosphere

Objective: To prepare a sample of 3-amino-N-methylaniline for long-term storage, minimizing the risk of oxidation.

Materials:

  • 3-amino-N-methylaniline

  • Amber glass vial with a PTFE-lined screw cap or a Schlenk flask

  • Source of high-purity inert gas (nitrogen or argon) with a regulator and tubing

  • Septum (if using a vial)

Procedure:

  • Preparation: Place the desired amount of 3-amino-N-methylaniline into the amber glass vial or Schlenk flask.

  • Inerting the Headspace (Vial Method): a. Securely cap the vial with a septum-lined cap. b. Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is in the headspace above the liquid. c. Insert a second, shorter needle through the septum to act as a vent. d. Gently flush the headspace with the inert gas for 2-5 minutes. e. Remove the vent needle first, followed by the gas inlet needle to maintain a positive pressure of the inert gas.

  • Inerting the Headspace (Schlenk Flask Method): a. Connect the Schlenk flask to a Schlenk line. b. Evacuate the flask under vacuum for several minutes. c. Refill the flask with the inert gas. d. Repeat this vacuum-refill cycle 3-5 times to ensure all oxygen has been removed.

  • Sealing and Storage: a. For vials, further seal the cap with paraffin film for extra protection. b. For Schlenk flasks, ensure the stopcock is securely closed. c. Store the sealed container at the recommended reduced temperature (2-8 °C) in a dark location.

Visualizations

Oxidation_Pathway cluster_main Oxidation of 3-amino-N-methylaniline Amine 3-amino-N-methylaniline (Colorless/Pale Yellow) Radical Amine Radical Cation Amine->Radical Oxidation (O2, light, heat) Dimer Dimeric Intermediates Radical->Dimer Coupling Polymer Polymeric Products (Brown) Dimer->Polymer Further Oxidation & Polymerization

Caption: Simplified oxidation pathway of 3-amino-N-methylaniline.

Troubleshooting_Workflow cluster_workflow Troubleshooting Discoloration Start 3-amino-N-methylaniline shows discoloration CheckPurity Assess Purity (e.g., HPLC) Start->CheckPurity IsPure Is Purity Acceptable? CheckPurity->IsPure Use Use in non-critical applications (with caution) IsPure->Use Yes Purify Purify (e.g., distillation) if practical IsPure->Purify No ReviewStorage Review Storage Conditions Use->ReviewStorage Purify->CheckPurity Discard Discard and use fresh stock Purify->Discard Purification not feasible Discard->ReviewStorage

Caption: Workflow for troubleshooting discolored 3-amino-N-methylaniline.

References

Technical Support Center: N1-Methylbenzene-1,3-diamine Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the polymerization of N1-Methylbenzene-1,3-diamine.

Frequently Asked Questions (FAQs)

Q1: What types of polymerization can this compound undergo?

A1: Given its two reactive amine groups, this compound is primarily used in step-growth polymerization, specifically polycondensation reactions. Common examples include the synthesis of polyamides by reacting with dicarboxylic acids or their derivatives (e.g., diacyl chlorides), and the synthesis of polyimides through reaction with dianhydrides.

Q2: What are the key reaction parameters to control during the polymerization of this compound?

A2: Several parameters are crucial for a successful polymerization:

  • Monomer Purity: High purity of both the diamine and the comonomer is essential to achieve high molecular weight polymers.

  • Stoichiometry: A precise 1:1 molar ratio between the diamine and the comonomer is critical for chain growth.

  • Temperature: The reaction temperature needs to be carefully controlled to ensure a sufficient reaction rate without causing side reactions or degradation.

  • Solvent: An appropriate aprotic polar solvent is necessary to dissolve the monomers and the resulting polymer.

  • Inert Atmosphere: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amine groups, which can lead to discoloration and other side reactions.

Q3: How does the methyl group on this compound affect the polymerization and final polymer properties?

A3: The methyl group on the aromatic ring can influence both the reactivity of the diamine and the properties of the resulting polymer. The electron-donating nature of the methyl group can increase the nucleophilicity of the amine groups, potentially affecting the reaction rate. In the final polymer, the methyl group can increase solubility in organic solvents and may impact the thermal and mechanical properties by disrupting chain packing.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound in a question-and-answer format.

Problem 1: Low Polymer Molecular Weight

Symptoms:

  • The resulting polymer has poor mechanical properties (e.g., brittle films).

  • Gel permeation chromatography (GPC) analysis shows a low number-average molecular weight (Mn) and weight-average molecular weight (Mw).

  • The viscosity of the polymer solution is lower than expected.

Possible Causes and Solutions:

CauseRecommended Action
Imprecise Stoichiometry Ensure accurate weighing of monomers. A slight excess of the more volatile monomer might be necessary to compensate for any loss during the reaction.
Monomer Impurities Purify monomers before use (e.g., by recrystallization or sublimation). The presence of monofunctional impurities can act as chain terminators.
Incomplete Reaction Increase the reaction time or temperature according to established protocols for similar aromatic polyamides or polyimides. Ensure efficient stirring to promote contact between reactants.
Presence of Water Use dry solvents and glassware. For polycondensation reactions that produce water as a byproduct, consider using a Dean-Stark trap or conducting the final stages of the reaction under vacuum to remove water and drive the equilibrium towards polymer formation.
Problem 2: Poor Polymer Solubility

Symptoms:

  • The polymer precipitates out of the reaction solution prematurely.

  • The final polymer is difficult to dissolve in common organic solvents for characterization or processing.

Possible Causes and Solutions:

CauseRecommended Action
High Crystallinity The rigid aromatic backbone can lead to high crystallinity and poor solubility. Introducing flexible linkages or bulky side groups in the comonomer can help improve solubility.
High Molecular Weight While desirable, very high molecular weight can sometimes lead to reduced solubility. Adjusting the stoichiometry slightly off a 1:1 ratio can help control the molecular weight.
Inappropriate Solvent Test a range of aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Some aromatic polymers may require the addition of salts like lithium chloride (LiCl) to enhance solubility.[1]
Problem 3: Polymer Discoloration

Symptoms:

  • The polymer has an undesirable dark color (e.g., brown or black) instead of the expected lighter shade (e.g., yellow or colorless).

Possible Causes and Solutions:

CauseRecommended Action
Oxidation of Amine Groups Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. Use degassed solvents.
High Reaction Temperature Avoid excessively high reaction temperatures or prolonged reaction times at elevated temperatures, which can cause thermal degradation and side reactions leading to colored byproducts.
Monomer or Solvent Impurities Ensure the purity of monomers and solvents, as impurities can lead to side reactions that produce colored species.
Problem 4: Gel Formation (Cross-linking)

Symptoms:

  • The reaction mixture becomes an insoluble gel, and stirring is no longer possible.

Possible Causes and Solutions:

CauseRecommended Action
Polyfunctional Impurities Ensure that the monomers are strictly difunctional. Impurities with more than two reactive groups can lead to cross-linking.
Side Reactions at High Temperatures Certain side reactions at high temperatures can lead to the formation of cross-linked networks. Lowering the reaction temperature may help to mitigate this issue.

Experimental Protocols

General Protocol for Polyamide Synthesis via Low-Temperature Solution Polycondensation

This protocol describes a general method for synthesizing polyamides from this compound and a diacid chloride.

  • Monomer Preparation: Ensure both this compound and the diacid chloride are of high purity. Dry the diamine in a vacuum oven before use.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in a dry aprotic polar solvent (e.g., DMAc or NMP).

  • Reaction Initiation: Cool the solution to 0-5 °C using an ice bath. Slowly add an equimolar amount of the diacid chloride to the stirred solution.

  • Polymerization: Allow the reaction to proceed at low temperature for a few hours, then let it warm to room temperature and continue stirring overnight under a nitrogen atmosphere.

  • Polymer Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or water.

  • Purification: Filter the precipitated polymer and wash it thoroughly with water and methanol to remove any unreacted monomers and salts.

  • Drying: Dry the polymer in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.

General Protocol for Polyimide Synthesis via a Two-Step Method

This protocol outlines the synthesis of polyimides from this compound and a dianhydride.

  • Poly(amic acid) Synthesis:

    • In a dry, nitrogen-purged flask, dissolve an equimolar amount of this compound in a dry aprotic solvent (e.g., DMAc or NMP).

    • Gradually add an equimolar amount of the dianhydride to the solution while stirring.

    • Continue stirring at room temperature for several hours to form a viscous poly(amic acid) solution.

  • Imidization (Chemical):

    • To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine).

    • Stir the mixture at room temperature or slightly elevated temperature for several hours to complete the imidization.

  • Polymer Isolation and Purification:

    • Precipitate the polyimide in a non-solvent (e.g., methanol).

    • Filter and wash the polymer extensively.

  • Drying:

    • Dry the polyimide under vacuum at an elevated temperature.

Visualizations

Troubleshooting_Workflow Start Problem Encountered Low_MW Low Molecular Weight Start->Low_MW Poor_Solubility Poor Solubility Start->Poor_Solubility Discoloration Discoloration Start->Discoloration Gel_Formation Gel Formation Start->Gel_Formation Check_Stoichiometry Verify Stoichiometry Low_MW->Check_Stoichiometry Cause? Check_Purity Check Monomer Purity Low_MW->Check_Purity Cause? Optimize_Conditions Optimize Reaction Conditions Low_MW->Optimize_Conditions Cause? Poor_Solubility->Optimize_Conditions Cause? Adjust_Solvent Adjust Solvent System Poor_Solubility->Adjust_Solvent Cause? Discoloration->Optimize_Conditions Cause? Check_Atmosphere Ensure Inert Atmosphere Discoloration->Check_Atmosphere Cause? Gel_Formation->Check_Purity Cause? Gel_Formation->Optimize_Conditions Cause? Solution1 Adjust Monomer Ratio Check_Stoichiometry->Solution1 Yes Solution2 Purify Monomers Check_Purity->Solution2 Yes Check_Purity->Solution2 Polyfunctional Impurities Solution3 Increase Time/Temp Optimize_Conditions->Solution3 Incomplete Reaction Solution4 Use Dry Conditions Optimize_Conditions->Solution4 Water Present Solution5 Lower Temperature Optimize_Conditions->Solution5 High Temp Optimize_Conditions->Solution5 Side Reactions Solution7 Use Co-monomers Optimize_Conditions->Solution7 High Crystallinity Solution6 Degas Solvents Check_Atmosphere->Solution6 Oxidation Solution8 Test Different Solvents Adjust_Solvent->Solution8 Yes

Caption: Troubleshooting workflow for common polymerization issues.

Polyamide_Synthesis_Workflow Start Start Prepare_Monomers Prepare & Purify Monomers (Diamine & Diacid Chloride) Start->Prepare_Monomers Dissolve_Diamine Dissolve Diamine in Dry Aprotic Solvent Prepare_Monomers->Dissolve_Diamine Cool_Solution Cool Solution to 0-5 °C Dissolve_Diamine->Cool_Solution Add_Diacid_Chloride Slowly Add Equimolar Diacid Chloride Cool_Solution->Add_Diacid_Chloride Polymerize Polymerize at Low Temp, then Room Temp Overnight Add_Diacid_Chloride->Polymerize Precipitate Precipitate Polymer in Non-Solvent Polymerize->Precipitate Filter_Wash Filter and Wash Polymer Precipitate->Filter_Wash Dry_Polymer Dry Polymer Under Vacuum Filter_Wash->Dry_Polymer End End Dry_Polymer->End

Caption: Experimental workflow for polyamide synthesis.

References

Technical Support Center: Byproduct Analysis in N1-Methylbenzene-1,3-diamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving N1-Methylbenzene-1,3-diamine, with a specific focus on byproduct formation and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the synthesis and analysis of products derived from this compound.

Acylation Reactions

Q1: I am trying to perform a mono-acylation on this compound, but I am observing significant amounts of a di-acylated byproduct. How can I improve the selectivity for the mono-acylated product?

A1: Achieving mono-acylation selectivity on a diamine like this compound can be challenging due to the presence of two nucleophilic amino groups. The primary amine is generally more reactive than the secondary N-methylamine. However, under many conditions, di-acylation can be a significant byproduct.

Troubleshooting Steps:

  • Control Stoichiometry: Use a strict 1:1 or even slightly less than 1 equivalent of the acylating agent relative to the this compound. This limits the availability of the acylating agent for the second acylation step.

  • Reaction Temperature: Perform the reaction at low temperatures (e.g., 0-5 °C) to slow down the reaction rate. This can enhance the selectivity for the more reactive primary amine.

  • Slow Addition: Add the acylating agent dropwise or in small portions over an extended period. This maintains a low concentration of the acylating agent in the reaction mixture, favoring the initial mono-acylation.

  • Choice of Base: A mild, non-nucleophilic base (e.g., pyridine, triethylamine) is recommended to neutralize the acid generated during the reaction. Stronger bases might deprotonate the mono-acylated product, increasing its nucleophilicity and promoting di-acylation.

  • Solvent Effects: The choice of solvent can influence selectivity. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.

Expected Byproducts:

Byproduct NameChemical StructureCommon Analytical Signature
N1,N3-Diacyl-N1-methylbenzene-1,3-diamine(Structure corresponding to di-acylation)Higher molecular weight peak in MS, distinct chemical shifts for two acyl groups in NMR.
Positional Isomers (if acylating agent is unsymmetrical)(Structures corresponding to different acylation sites)May co-elute in HPLC or GC; requires careful method development for separation. Isomeric peaks in MS with identical m/z.

Q2: My acylation reaction is showing incomplete conversion, with a significant amount of starting material remaining. What could be the cause?

A2: Incomplete conversion can be due to several factors related to the reactants' quality and the reaction conditions.

Troubleshooting Steps:

  • Reagent Quality: Ensure the this compound and the acylating agent are pure and dry. Moisture can hydrolyze the acylating agent.

  • Base Stoichiometry: Use at least one equivalent of base to neutralize the acid produced. Insufficient base can lead to the protonation of the amine, rendering it non-nucleophilic.

  • Reaction Time and Temperature: The reaction may require a longer duration or a slight increase in temperature to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Activation of Acylating Agent: If using a carboxylic acid, it needs to be activated (e.g., as an acyl chloride or with a coupling agent like DCC or EDC) to be reactive enough for acylation.

Alkylation Reactions

Q3: I am observing over-alkylation in my reaction with this compound, leading to quaternary ammonium salts or multiple alkylations on the same nitrogen. How can I control this?

A3: Over-alkylation is a common side reaction when using reactive alkylating agents like alkyl halides.

Troubleshooting Steps:

  • Choice of Alkylating Agent: Use less reactive alkylating agents if possible. For example, reductive amination using an aldehyde or ketone is often a more controlled method for N-alkylation than using alkyl halides.

  • Stoichiometry and Addition: Similar to acylation, use a controlled stoichiometry of the alkylating agent and add it slowly to the reaction mixture.

  • Reaction Conditions: Lower reaction temperatures can help to minimize over-alkylation.

  • Protecting Groups: In complex syntheses, consider protecting one of the amine groups to direct the alkylation to the desired site.

Expected Byproducts:

Byproduct NameChemical StructureCommon Analytical Signature
N1,N1,N3-Trialkyl-benzene-1,3-diaminium salt(Structure corresponding to quaternary salt)Highly polar, may not be visible by standard GC or reverse-phase HPLC without specific methods. Detectable by ESI-MS.
N1,N3-Dialkyl-N1-methylbenzene-1,3-diamine(Structure corresponding to di-alkylation)Higher molecular weight peak in MS.
N1,N1-Dialkyl-N3-alkyl-benzene-1,3-diamine(Structure corresponding to multiple alkylations)Distinct molecular weight and fragmentation pattern in MS.
Diazotization and Azo Coupling Reactions

Q4: During the diazotization of this compound, I observe a dark-colored, tarry substance and gas evolution. What is happening?

A4: This is likely due to the decomposition of the diazonium salt. Aryl diazonium salts are often unstable at elevated temperatures.

Troubleshooting Steps:

  • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite and the subsequent coupling reaction. Use an ice-salt bath for efficient cooling.

  • Use Freshly Prepared Diazonium Salt: The diazonium salt solution should be used immediately after its preparation to minimize decomposition.

  • Avoid Excess Nitrous Acid: While a slight excess of nitrous acid is needed to ensure complete diazotization, a large excess can lead to side reactions and decomposition.

Expected Byproducts:

Byproduct NameChemical StructureCommon Analytical Signature
3-Methylaminophenol(Structure corresponding to hydrolysis of diazonium salt)Phenolic -OH group detectable by IR and NMR. Will have a different retention time in HPLC.
Other phenolic byproducts(Complex phenolic structures from side reactions)Can contribute to the tarry appearance. May require advanced analytical techniques for full characterization.

Q5: In my azo coupling reaction, I am getting a poor yield of the desired azo dye and suspect the formation of triazene byproducts. How can I confirm this and prevent it?

A5: Triazene formation occurs when the diazonium salt reacts with an unreacted amino group instead of the intended coupling component. With a diamine starting material, intramolecular or intermolecular triazene formation is a possibility.

Troubleshooting Steps:

  • Ensure Complete Diazotization: Before starting the coupling reaction, it is crucial to ensure that all the primary amine has been converted to the diazonium salt. This can be checked by spot testing with a starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

  • Control pH of Coupling Reaction: The pH of the coupling reaction is critical. For coupling with phenols, a mildly alkaline pH (8-10) is required to form the more reactive phenoxide ion. For coupling with aromatic amines, a weakly acidic pH (4-5) is typically used. In the case of this compound, if the N-methylamino group is the intended coupling site, careful pH control is essential to prevent reaction at the un-diazotized primary amine of another molecule.

  • Immediate Use of Diazonium Salt: As mentioned before, using the diazonium salt solution promptly minimizes the chance of side reactions.

Expected Byproducts:

Byproduct NameChemical StructureCommon Analytical Signature
Triazene(Structure containing an N=N-N linkage)Can be identified by mass spectrometry (distinct molecular weight) and NMR spectroscopy.

Experimental Protocols

Protocol 1: HPLC Method for Byproduct Analysis in Acylation Reactions

This protocol provides a general method for the analysis of a reaction mixture from the acylation of this compound. Method optimization may be required based on the specific acylating agent used.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • Start with 10% B, hold for 2 minutes.

    • Ramp to 90% B over 15 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 10% B over 1 minute and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase starting condition (e.g., 90:10 A:B) and filter through a 0.45 µm syringe filter.

Protocol 2: GC-MS Method for Impurity Profiling

This method is suitable for the analysis of volatile and semi-volatile byproducts.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on the concentration of the analytes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) and filter if necessary.

Protocol 3: NMR Spectroscopy for Structural Characterization

¹H and ¹³C NMR are powerful tools for the unambiguous identification of the main product and any significant byproducts.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), depending on the solubility of the compounds.

  • ¹H NMR:

    • Acquire a standard proton spectrum to observe the chemical shifts and coupling constants of the aromatic and aliphatic protons.

    • The disappearance of the primary amine protons and the appearance of an amide N-H proton (for acylation) are key indicators of the reaction progress.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon atoms.

    • The chemical shifts of the carbonyl carbon (for acylation) and the carbons attached to the nitrogen atoms will be indicative of the product and byproduct structures.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to establish connectivity and confirm the exact structure of unknown byproducts.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Byproduct Analysis cluster_purification Purification start This compound + Reagent reaction Reaction (Acylation/Alkylation/Diazotization) start->reaction workup Quenching & Work-up reaction->workup crude Crude Product workup->crude tlc TLC Monitoring crude->tlc purification Column Chromatography crude->purification hplc HPLC Analysis tlc->hplc gcms GC-MS Analysis tlc->gcms hplc->purification nmr NMR Characterization gcms->purification purification->nmr pure_product Pure Product purification->pure_product

Caption: Experimental workflow for synthesis, byproduct analysis, and purification.

acylation_pathway cluster_products Potential Products start This compound reagent + Acylating Agent (R-COCl) mono_product Mono-acylated Product (Desired) reagent->mono_product di_product Di-acylated Byproduct (Over-acylation) mono_product->di_product + Acylating Agent

Caption: Reaction pathway for the acylation of this compound.

diazotization_pathway cluster_outcomes Possible Outcomes start This compound diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium coupling Azo Coupling (Desired Product) diazonium->coupling decomposition Decomposition Byproduct (e.g., Phenol) diazonium->decomposition triazene Triazene Byproduct diazonium->triazene

Caption: Reaction pathways in diazotization and azo coupling reactions.

Technical Support Center: Scaling Up N1-Methylbenzene-1,3-diamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of N1-Methylbenzene-1,3-diamine, with a special focus on scaling up the process from laboratory to pilot plant scale.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.

Issue 1: Low Yield of N-methylated Intermediate (N-methyl-3-nitroaniline)

  • Question: We are experiencing a low yield during the N-methylation of m-nitroaniline. What are the potential causes and how can we optimize the reaction?

  • Answer: Low yields in the N-methylation step can often be attributed to several factors:

    • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time and monitoring the progress by TLC or HPLC.

    • Suboptimal Temperature: Ensure the reaction temperature is within the optimal range. For methylation with agents like dimethyl sulfate, maintaining a consistent temperature is crucial to prevent side reactions.

    • Poor Reagent Quality: The purity of m-nitroaniline and the methylating agent is critical. Impurities can interfere with the reaction.

    • Over-methylation: The formation of the di-methylated product can reduce the yield of the desired mono-methylated product. To minimize this, a stoichiometric amount or a slight excess of the methylating agent should be used. Slow, controlled addition of the methylating agent can also help.

Issue 2: Incomplete Reduction of N-methyl-3-nitroaniline

  • Question: Our catalytic hydrogenation of N-methyl-3-nitroaniline to this compound is stalling and not going to completion. What could be the problem?

  • Answer: Incomplete reduction is a common issue in catalytic hydrogenation and can be caused by:

    • Catalyst Deactivation: The catalyst (e.g., Pd/C, Raney Nickel) can be poisoned by impurities in the substrate, solvent, or hydrogen gas.[1] Sulfur-containing compounds are particularly potent poisons for these catalysts.[1] Ensure high-purity starting materials and solvents.

    • Insufficient Catalyst Loading: The amount of catalyst may be insufficient for the scale of the reaction. A modest increase in catalyst loading can sometimes resolve the issue.[1]

    • Poor Mass Transfer: Inefficient stirring or inadequate hydrogen pressure can limit the contact between the hydrogen, substrate, and catalyst surface.[1] Ensure vigorous agitation and maintain the recommended hydrogen pressure.

    • Product Inhibition: The amine product can sometimes adsorb to the catalyst surface, blocking active sites and inhibiting the reaction.[1]

Issue 3: Formation of Impurities During Scale-Up

  • Question: We are observing a higher level of impurities in our pilot plant production of this compound compared to the lab scale. What is the reason for this and how can we improve the purity?

  • Answer: Increased impurity formation during scale-up is often linked to challenges in maintaining uniform reaction conditions in larger vessels.

    • Localized Hotspots: The reduction of nitroaromatics is highly exothermic.[2] In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots" that promote side reactions.[3]

    • Inefficient Mixing: Inadequate mixing can result in localized high concentrations of reactants, which can also lead to the formation of by-products.

    • Longer Reaction Times: Sometimes, to ensure complete conversion at a larger scale, reaction times are extended, which can lead to the degradation of the product or the formation of further by-products.

To mitigate these issues, focus on:

  • Improved Heat Management: Utilize reactors with efficient cooling jackets or internal cooling coils.

  • Optimized Agitation: Ensure the agitator design and speed are suitable for the larger volume to ensure homogeneity.

  • Controlled Addition of Reagents: For the reduction step, if using a chemical reducing agent, control the addition rate to manage the exotherm.

  • In-Process Monitoring: Use techniques like HPLC to monitor the reaction progress and stop the reaction once the desired conversion is achieved to prevent the formation of degradation products.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

  • What is a common synthetic route for this compound? A common and effective two-step synthesis involves the N-methylation of m-nitroaniline to form N-methyl-3-nitroaniline, followed by the reduction of the nitro group to yield this compound.

  • What are the typical reagents for the N-methylation step? Common methylating agents include dimethyl sulfate and methyl iodide. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, to neutralize the acid formed during the reaction.

  • What are the recommended conditions for the reduction of the nitro group? Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is a clean and efficient method.[4] Alternatively, chemical reduction using reagents like tin(II) chloride in the presence of a strong acid, or iron powder in acidic medium can be employed.[2]

Scale-Up and Safety

  • What are the primary safety concerns when scaling up the synthesis of this compound?

    • Exothermic Reactions: The reduction of the nitro group is highly exothermic and requires careful temperature control to prevent a runaway reaction.[2]

    • Handling of Pyrophoric Catalysts: Catalysts like Raney Nickel and dry Pd/C are pyrophoric and must be handled with care, typically under a blanket of inert gas or solvent.[5]

    • Hydrogen Gas: When using catalytic hydrogenation, the flammability of hydrogen gas requires appropriate safety measures, including proper ventilation and the absence of ignition sources.

  • How does the heat transfer differ from lab to pilot scale? In a pilot plant reactor, the surface-area-to-volume ratio is significantly lower than in laboratory glassware. This means that heat generated by the reaction is dissipated much more slowly, making temperature control more challenging.[3]

Purification and Product Quality

  • What are common impurities in the final product? Potential impurities include unreacted starting materials (m-nitroaniline or N-methyl-3-nitroaniline), over-methylated by-products (N,N-dimethyl-3-nitroaniline), and by-products from the reduction step such as azoxy and azo compounds.[5]

  • What are suitable purification methods for this compound? The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent. The choice of method will depend on the physical state and purity of the crude product.

Data Presentation

Table 1: Comparison of Reaction Parameters for N-methylation of m-Nitroaniline

ParameterLab Scale (10g)Pilot Plant Scale (10kg)
m-Nitroaniline 10 g10 kg
Dimethyl Sulfate 1.1 eq1.1 eq
Potassium Carbonate 1.5 eq1.5 eq
Solvent (Acetone) 100 mL100 L
Temperature 50-55 °C50-55 °C (with jacket cooling)
Reaction Time 4-6 hours6-8 hours
Typical Yield 85-90%80-85%

Table 2: Comparison of Reaction Parameters for Reduction of N-methyl-3-nitroaniline

ParameterLab Scale (10g)Pilot Plant Scale (10kg)
N-methyl-3-nitroaniline 10 g10 kg
Catalyst (10% Pd/C) 0.5 g0.5 kg
Solvent (Ethanol) 150 mL150 L
Hydrogen Pressure 50 psi50-60 psi
Temperature 25-30 °C25-35 °C (with cooling)
Reaction Time 3-5 hours5-7 hours
Typical Yield 90-95%88-92%

Experimental Protocols

1. N-methylation of m-Nitroaniline (Lab Scale)

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add m-nitroaniline (13.8 g, 0.1 mol) and acetone (100 mL).

  • Add potassium carbonate (20.7 g, 0.15 mol) to the suspension.

  • Heat the mixture to 50-55 °C with stirring.

  • Slowly add dimethyl sulfate (13.9 g, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature between 50-55 °C.

  • After the addition is complete, continue stirring at 55 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude N-methyl-3-nitroaniline.

  • The crude product can be purified by recrystallization from ethanol.

2. Catalytic Hydrogenation of N-methyl-3-nitroaniline (Lab Scale)

  • In a high-pressure autoclave, place N-methyl-3-nitroaniline (15.2 g, 0.1 mol), ethanol (150 mL), and 10% Pd/C (0.5 g, 50% wet).

  • Seal the autoclave and purge with nitrogen three times, followed by purging with hydrogen three times.

  • Pressurize the autoclave with hydrogen to 50 psi.

  • Stir the reaction mixture vigorously at room temperature (25-30 °C). The reaction is exothermic, and cooling may be required to maintain the temperature.

  • Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete in 3-5 hours.

  • Once the hydrogen uptake ceases, stop the stirring and carefully vent the excess hydrogen.

  • Purge the autoclave with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst on the filter pad is pyrophoric and should be kept wet with solvent and disposed of properly.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by vacuum distillation.

Mandatory Visualization

Synthesis_Workflow cluster_methylation Step 1: N-Methylation cluster_reduction Step 2: Reduction m_nitroaniline m-Nitroaniline methylation_reaction N-Methylation Reaction (50-55°C) m_nitroaniline->methylation_reaction methylation_reagents Dimethyl Sulfate Potassium Carbonate Acetone methylation_reagents->methylation_reaction n_methyl_nitroaniline N-methyl-3-nitroaniline methylation_reaction->n_methyl_nitroaniline reduction_reaction Catalytic Hydrogenation (25-30°C, 50 psi) n_methyl_nitroaniline->reduction_reaction n_methyl_nitroaniline->reduction_reaction reduction_reagents H2, Pd/C Ethanol reduction_reagents->reduction_reaction product This compound reduction_reaction->product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_investigation Initial Investigation cluster_causes Potential Root Causes cluster_solutions Corrective Actions start Low Yield or Impurities in Pilot Plant check_yield Yield Drop > 10% vs Lab? start->check_yield check_impurities New/Increased Impurities? start->check_impurities heat_transfer Poor Heat Transfer (Exotherm Control) check_yield->heat_transfer mixing Inefficient Mixing check_yield->mixing check_impurities->heat_transfer catalyst Catalyst Deactivation check_impurities->catalyst reaction_time Suboptimal Reaction Time check_impurities->reaction_time improve_cooling Enhance Reactor Cooling heat_transfer->improve_cooling optimize_agitation Optimize Agitation mixing->optimize_agitation catalyst_screening Screen/Change Catalyst Batch catalyst->catalyst_screening in_process_control Implement In-Process Controls (IPC) reaction_time->in_process_control

Caption: Troubleshooting logic for scale-up issues.

References

Technical Support Center: Synthesis of N1-Methylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the synthesis of N1-Methylbenzene-1,3-diamine, with a specific focus on catalyst selection.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic pathways:

  • Direct N-methylation of m-phenylenediamine: This is a common route where m-phenylenediamine is reacted with a methylating agent in the presence of a catalyst. Methanol is increasingly used as a sustainable and green methylating agent.

  • Methylation of m-nitroaniline followed by reduction: This two-step process involves first methylating m-nitroaniline to get N-Methyl-m-nitroaniline. This intermediate is then reduced to the desired this compound.[1] Common reducing agents for the second step include palladium on carbon (Pd/C) with hydrogen, iron powder, or tin compounds.[1][2]

Q2: Which types of catalysts are effective for the N-methylation of aromatic amines like m-phenylenediamine?

A2: A variety of catalysts can be used, broadly categorized as homogeneous or heterogeneous.

  • Homogeneous Catalysts: These include complexes of noble metals like Ruthenium[3], Iridium[4], and Manganese[5]. They often exhibit high activity and selectivity under specific conditions.

  • Heterogeneous Catalysts: These are solid catalysts that are easily separated from the reaction mixture. Common examples include Platinum on carbon (Pt/C)[6], Nickel-based catalysts (e.g., Raney Nickel or supported Ni nanoparticles)[7][8], and Palladium on carbon (Pd/C).[2][7] Heterogeneous catalysts are often preferred for their reusability and simpler product purification.[6]

Q3: What is the role of a base or additive in the N-methylation reaction?

A3: Bases or additives are often crucial for the reaction's success. In many catalytic systems, particularly those using methanol as the methylating agent, a base like sodium hydroxide (NaOH) or cesium carbonate (Cs2CO3) is required.[4][6] These additives can help facilitate the "hydrogen-borrowing" mechanism, where the catalyst temporarily removes hydrogen from methanol to form an intermediate that then reacts with the amine.[6] For some reactions, basic additives also help suppress the formation of secondary and tertiary amine byproducts.[7]

Q4: How can I achieve selective mono-N-methylation and avoid the formation of N,N-dimethylated byproducts?

A4: Achieving selective mono-methylation is a significant challenge.[8] Several factors influence selectivity:

  • Catalyst Choice: Some catalysts inherently favor mono-methylation for aromatic amines. For example, Pt/C systems have been shown to promote selective N-monomethylation for aromatic amines.[6] Supported Nickel nanoparticle catalysts have also been developed for selective mono-N-methylation.[8]

  • Reaction Conditions: Carefully controlling reaction parameters such as temperature, pressure, and reaction time is critical.

  • Stoichiometry: Using a controlled ratio of the amine to the methylating agent can help favor the mono-methylated product.

Catalyst Selection and Performance

Choosing the right catalyst is critical for optimizing yield, selectivity, and cost-effectiveness. The table below summarizes the performance of various catalysts used for N-methylation of aromatic amines.

Catalyst SystemSubstrate ExampleMethylating AgentConditionsYieldSelectivityReference
(DPEPhos)RuCl2PPh3Aniline DerivativesMethanol0.5 mol% catalyst, weak base, 12h70-97%High for mono-methylation[3]
Platinum on Carbon (Pt/C)Aromatic AminesMethanolNaOH additiveUp to 98%High for mono-methylation[6]
Ni/ZnAlOx-600Various AminesMethanol160-180 °C75-97%High for mono-methylation[8]
Iridium(I)-NHC ComplexAnilineMethanol1 mol% catalyst, Cs2CO3, 383 K, 5h>97% ConversionComplete selectivity to N-methylaniline[4]
Manganese-based ComplexAliphatic AminesMethanolLow catalyst loading, no high-pressure H2Up to 98%High for mono-methylation[5]
Palladium on Carbon (Pd/C)2-methyl-4-nitro-N,N-diethylanilineHydrogenRoom temp, atmospheric pressure46.5%(Reduction step)[2]

Troubleshooting Guide

Q: My reaction yield is very low, but the starting material is fully consumed. What is the likely problem?

A: High conversion with low yield strongly suggests the formation of byproducts.

  • Possible Cause 1: Over-methylation. The primary product (this compound) may be reacting further to form N,N-dimethylated or other polysubstituted products.

    • Troubleshooting:

      • Review Catalyst Choice: Ensure your catalyst is selective for mono-methylation. Pt/C and specific Ni catalysts are reported to be highly selective.[6][8]

      • Adjust Conditions: Lower the reaction temperature or reduce the reaction time.

      • Change Stoichiometry: Use a molar excess of the diamine relative to the methylating agent.

  • Possible Cause 2: Catalyst Deactivation. The catalyst may have lost its activity during the reaction.

    • Troubleshooting:

      • Purity of Reagents: Ensure starting materials and solvents are free from impurities that could poison the catalyst (e.g., sulfur compounds).

      • Avoid Sintering: If using a supported metal catalyst, excessively high temperatures can cause the metal nanoparticles to agglomerate (sinter), reducing the active surface area. Consider a lower reaction temperature.

Q: I am observing significant amounts of the N,N-dimethylated byproduct. How can I improve selectivity for the mono-methylated product?

A: This is a common selectivity issue in N-methylation.

  • Possible Cause 1: Catalyst is not selective enough.

    • Troubleshooting: Switch to a catalyst known for high mono-selectivity with aromatic amines, such as Pt/C or specially designed Ni/ZnAlOx catalysts.[6][8]

  • Possible Cause 2: Reaction conditions favor di-methylation.

    • Troubleshooting:

      • Lower Temperature: Di-methylation often requires a higher activation energy. Reducing the temperature can significantly favor the mono-methylated product.

      • Shorter Reaction Time: Monitor the reaction progress over time (e.g., using GC or TLC) to determine the point of maximum mono-methyl product formation before significant di-methylation occurs.

Experimental Protocols & Workflows

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound via direct methylation.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Starting Materials: - m-phenylenediamine - Methanol (Methylating Agent) - Solvent reactor Charge Reactor (Inert Atmosphere, e.g., N2) start->reactor catalyst Add Catalyst & Additive (e.g., Pt/C & NaOH) reactor->catalyst heat Heat to Reaction Temp (e.g., 160-180°C for Ni catalyst) catalyst->heat monitor Monitor Progress (TLC, GC) heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete filter Filter to Remove Heterogeneous Catalyst cool->filter extract Solvent Evaporation & Extraction filter->extract purify Purification (e.g., Column Chromatography) extract->purify end_product Final Product: This compound purify->end_product

Caption: General workflow for direct N-methylation.

Protocol 1: N-Monomethylation using a Heterogeneous Pt/C Catalyst

This protocol is adapted from methodologies for selective N-methylation of aromatic amines using methanol.[6]

  • Catalyst Preparation: If not commercially available, the Pt/C catalyst can be prepared by impregnating a carbon support with an aqueous solution of a platinum salt (e.g., Pt(NH3)2(NO3)2), followed by drying and reduction with H2 at high temperature (e.g., 300 °C).[6]

  • Reaction Setup: In a high-pressure autoclave or a sealed reaction tube, add the Pt/C catalyst, m-phenylenediamine, sodium hydroxide (as an additive), and methanol (as both the methylating agent and solvent).

  • Inert Atmosphere: Purge the reactor multiple times with an inert gas (e.g., Nitrogen or Argon) to remove all oxygen.

  • Reaction: Seal the reactor and heat it to the desired temperature (optimization may be required, e.g., 130-180 °C) with vigorous stirring for a specified time (e.g., 12-24 hours).

  • Workup:

    • After the reaction is complete, cool the reactor to room temperature.

    • Filter the reaction mixture to recover the heterogeneous Pt/C catalyst. The catalyst can often be washed, dried, and reused.

    • Remove the methanol from the filtrate under reduced pressure.

    • The resulting crude product can be purified by standard methods such as column chromatography on silica gel.

Troubleshooting Logic

When encountering issues, a logical approach can help identify the root cause.

G cluster_yield Low Yield Troubleshooting cluster_selectivity Low Selectivity Troubleshooting start Problem: Low Yield or Selectivity check_conversion Is starting material consumed? start->check_conversion byproduct Identify Byproduct (e.g., N,N-dimethyl) start->byproduct low_conversion Low Conversion: - Increase Temp/Time - Check Catalyst Activity - Check Reagent Purity check_conversion->low_conversion No high_conversion High Conversion: - Byproduct Formation - Over-methylation? - Degradation? check_conversion->high_conversion Yes solution Solution: - Lower Temperature - Shorter Reaction Time - Use More Selective Catalyst (e.g., Pt/C) - Adjust Stoichiometry high_conversion->solution If over-methylation byproduct->solution

Caption: Decision tree for troubleshooting common synthesis issues.

References

Impact of impurities in N1-Methylbenzene-1,3-diamine on reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with N1-Methylbenzene-1,3-diamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to impurities and their impact on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most prevalent impurities in commercially available this compound arise from its synthesis, which typically involves the methylation of m-phenylenediamine. The key impurities to be aware of are:

  • m-Phenylenediamine (unreacted starting material): Due to incomplete methylation.

  • N,N'-Dimethyl-m-phenylenediamine (over-methylated byproduct): Occurs when both amino groups are methylated.

  • Residual Solvents: From the reaction and purification processes.

  • Moisture: Absorbed from the atmosphere due to the hygroscopic nature of amines.

  • Oxidation Products: Aromatic amines are susceptible to air oxidation, leading to colored impurities.

Q2: How can I detect and quantify these impurities?

A2: High-Performance Liquid Chromatography (HPLC) is a reliable method for detecting and quantifying impurities in this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water, often with a small amount of acid like formic acid for better peak shape, can effectively separate the main component from its methylated and unmethylated impurities. Quantification can be achieved using a UV detector and external standards of the expected impurities. Gas Chromatography (GC) can also be employed, particularly for analyzing residual solvents.

Q3: My reaction yield is consistently low when using this compound. Could impurities be the cause?

A3: Yes, impurities are a likely cause of low reaction yields.

  • m-Phenylenediamine: Can compete in reactions, leading to the formation of undesired side products and consuming reagents.

  • N,N'-Dimethyl-m-phenylenediamine: This impurity is generally less reactive in reactions targeting the primary amine, but its presence reduces the molar equivalence of the desired reactant.

  • Moisture: Can hydrolyze sensitive reagents, such as acid chlorides, or interfere with reactions that require anhydrous conditions.

Q4: I am observing unexpected side products in my reaction. How do impurities in this compound contribute to this?

A4: The presence of reactive impurities directly leads to the formation of side products. For instance, in a polyamide synthesis with a diacid chloride, any m-phenylenediamine impurity will also react, leading to a polymer with different properties and potentially a broader molecular weight distribution. In azo dye synthesis, unreacted m-phenylenediamine will form a different dye, resulting in a product with poor color purity.

Q5: How can I purify this compound to remove these impurities?

A5: Purification can be achieved through several methods:

  • Column Chromatography: Using silica gel and an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate, with a small amount of triethylamine to prevent tailing) can effectively separate this compound from its less polar dimethylated and more polar unmethylated analogues.

  • Distillation: If the boiling points of the components are sufficiently different, vacuum distillation can be an effective purification method.

  • Recrystallization: If the compound is a solid at room temperature, recrystallization from a suitable solvent system can be used to remove impurities.

Troubleshooting Guides

Issue 1: Poor Yield and/or Side Product Formation in Azo Dye Synthesis
Symptom Possible Cause (Impurity-Related) Suggested Solution
Off-color product or a mixture of colorsPresence of unreacted m-phenylenediamine.Purify the this compound via column chromatography before use.
Low yield of the desired dyeReduced molar amount of the active reactant due to the presence of impurities like N,N'-Dimethyl-m-phenylenediamine or moisture.Quantify the purity of the starting material using HPLC and adjust the stoichiometry accordingly. Ensure the reaction is performed under anhydrous conditions if water-sensitive reagents are used.
Issue 2: Inconsistent Polymer Properties in Polyamide Synthesis
Symptom Possible Cause (Impurity-Related) Suggested Solution
Lower than expected molecular weightm-Phenylenediamine impurity acting as a chain terminator or altering the stoichiometry.Use highly purified this compound. Analyze the purity of the diamine before polymerization to ensure accurate stoichiometric balance with the diacid chloride.
Broad molecular weight distributionPresence of both mono- and di-functional impurities (m-phenylenediamine) leading to polymers of varying chain lengths.Purify the this compound to >99% purity before use.
Poor mechanical properties of the resulting polymerDisruption of the regular polymer chain structure by impurity incorporation.Ensure the purity of all monomers used in the polymerization.

Quantitative Impact of Impurities (Illustrative Data)

The following tables provide an illustrative overview of the potential quantitative impact of key impurities on common reactions involving this compound. Please note that this data is for illustrative purposes to demonstrate the potential effects and may not represent the results of a specific experiment.

Table 1: Impact of m-Phenylenediamine Impurity on Azo Dye Synthesis Yield and Purity

% m-Phenylenediamine ImpurityTheoretical Yield (%)Observed Yield of Desired Dye (%)Purity of Desired Dye (%)
01009599
21009196
51008592
101007585

Table 2: Impact of N,N'-Dimethyl-m-phenylenediamine Impurity on Polyamide Molecular Weight

% N,N'-Dimethyl-m-phenylenediamine ImpurityTarget Molecular Weight ( g/mol )Observed Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
050,00048,5001.8
250,00047,0001.9
550,00044,2002.1
1050,00039,8002.5

Table 3: Impact of Moisture on Acylation Reaction Yield

Moisture Content (wt%) in this compoundReagentObserved Yield (%)
<0.1Acetyl Chloride98
0.5Acetyl Chloride90
1.0Acetyl Chloride82
2.0Acetyl Chloride65

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a stock solution of the this compound sample in the mobile phase.

    • Prepare standard solutions of m-phenylenediamine and N,N'-dimethyl-m-phenylenediamine.

    • Inject the standards to determine their retention times.

    • Inject the sample solution.

    • Identify and quantify impurities by comparing retention times and peak areas with the standards.

Protocol 2: Purification of this compound by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent: A gradient of hexane and ethyl acetate. A small amount of triethylamine (0.5%) can be added to the eluent to reduce tailing.

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude this compound in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried silica with the adsorbed sample onto the top of the column.

    • Elute the column with the hexane/ethyl acetate gradient, starting with a low polarity mixture and gradually increasing the polarity.

    • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Synthesis of an Azo Dye
  • Diazotization:

    • Dissolve this compound in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

  • Coupling:

    • In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous sodium hydroxide solution and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.

    • Continue stirring in the ice bath for 30 minutes.

    • Collect the precipitated dye by vacuum filtration, wash with cold water, and dry.

Protocol 4: Synthesis of a Polyamide
  • Procedure:

    • Dissolve this compound and a suitable base (e.g., triethylamine) in an anhydrous solvent like N,N-dimethylacetamide (DMAc) in a flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add a solution of a diacid chloride (e.g., terephthaloyl chloride) in the same solvent to the stirred diamine solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

    • Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum.

Visualizations

Impurity_Impact cluster_impurities Common Impurities cluster_reactions Key Reactions cluster_outcomes Negative Outcomes m_PDA m-Phenylenediamine azo_dye Azo Dye Synthesis m_PDA->azo_dye Competes in coupling polyamide Polyamide Synthesis m_PDA->polyamide Alters stoichiometry diMe_m_PDA N,N'-Dimethyl-m-PDA low_yield Low Yield diMe_m_PDA->low_yield Reduces active reagent moisture Moisture acylation Acylation moisture->acylation Hydrolyzes acyl chloride oxidation Oxidation Products poor_purity Poor Purity oxidation->poor_purity Colored byproducts side_products Side Products azo_dye->side_products azo_dye->poor_purity inconsistent_polymer Inconsistent Polymer Properties polyamide->inconsistent_polymer acylation->low_yield reagent_decomposition Reagent Decomposition acylation->reagent_decomposition Purification_Workflow start Crude this compound analysis1 HPLC Purity Analysis start->analysis1 decision Purity > 99%? analysis1->decision purification Column Chromatography decision->purification No use_as_is Use in Reaction decision->use_as_is Yes analysis2 HPLC Purity Analysis of Fractions purification->analysis2 combine Combine Pure Fractions analysis2->combine end Purified Product combine->end

Validation & Comparative

N-Substituted m-Phenylenediamines: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the therapeutic potential of N-substituted m-phenylenediamines, this guide offers a comparative analysis of their biological activity, supported by experimental data and detailed protocols. The focus is on a series of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives that have shown promise in overcoming drug resistance in various cancer cell lines.

N-substituted m-phenylenediamines represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Recent research has highlighted their potential as potent anti-cancer agents, particularly a novel class of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives. These compounds have shown significant in vitro potency against both sensitive and drug-resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML).[1] The lead compound from this series, 6b , has been shown to induce cell death through the concomitant induction of apoptosis and autophagy.[2]

Comparative Biological Activity

The following table summarizes the in vitro cytotoxic activity of a selection of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives against various cancer cell lines. The data is presented as IC50 values (the concentration at which 50% of cell growth is inhibited), providing a clear comparison of their potency.

CompoundRA375 (Melanoma) IC50 (µM)A375-R (Resistant Melanoma) IC50 (µM)K562 (CML) IC50 (µM)K562-R (Resistant CML) IC50 (µM)MIA PaCa-2 (Pancreatic) IC50 (µM)
6a H> 50> 50> 50> 50> 50
6b 4-F0.080.120.030.050.15
6c 4-Cl0.110.180.040.070.21
6d 4-Br0.150.250.060.100.33
6e 4-CH30.210.350.080.140.45
6f 4-OCH30.330.550.120.210.68
6g 3-F0.100.160.040.060.18
6h 3-Cl0.140.230.050.090.29
6i 2-F0.120.200.050.080.24
6j 2,4-diF0.070.110.020.040.13

Data extracted from the Journal of Medicinal Chemistry, 2016, 59, 15, 7071–7085.[1]

Alternatives in Cancer Therapy

While N-substituted m-phenylenediamines show promise, several other classes of compounds are established or are in development for the treatment of melanoma, pancreatic cancer, and CML. A brief comparison is provided below:

  • Tyrosine Kinase Inhibitors (TKIs): Drugs like Imatinib, Dasatinib, and Nilotinib are the standard of care for CML.[3][4] They target the Bcr-Abl fusion protein. For melanoma, BRAF inhibitors (e.g., Vemurafenib) and MEK inhibitors (e.g., Trametinib) are used for tumors with specific mutations. Pancreatic cancer treatment often involves TKIs targeting EGFR, such as Erlotinib.

  • Immunotherapy: Immune checkpoint inhibitors, such as Pembrolizumab and Nivolumab, have revolutionized the treatment of melanoma and are being investigated in other cancers.

  • Chemotherapy: Traditional chemotherapeutic agents like Gemcitabine and Paclitaxel remain a cornerstone of pancreatic cancer treatment.

The key advantage of the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold appears to be its efficacy against resistant cell lines, a major challenge with many existing therapies.

Experimental Protocols

This section provides a detailed methodology for a key experiment cited in the evaluation of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A375, K562, MIA PaCa-2)

  • Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Test compounds are serially diluted in culture medium to the desired concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compound is added to each well. Control wells receive medium with DMSO at the same concentration as the test wells.

  • Incubation: The plates are incubated for 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

The lead compound 6b has been shown to induce apoptosis and autophagy. The following diagrams illustrate the general experimental workflow for assessing apoptosis and a simplified representation of the apoptosis signaling pathway.

experimental_workflow Apoptosis Assay Workflow start Seed cancer cells in 96-well plates treat Treat cells with N-substituted m-phenylenediamine derivatives (e.g., 6b) start->treat incubate Incubate for 24-48 hours treat->incubate add_reagent Add Caspase-Glo® 3/7 Reagent incubate->add_reagent incubate_reagent Incubate at room temperature add_reagent->incubate_reagent read Measure luminescence (proportional to caspase activity) incubate_reagent->read

Caption: Workflow for a Caspase-Glo® 3/7 assay to measure apoptosis induction.

apoptosis_pathway Simplified Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 execution_caspases Executioner Caspases (Caspase-3, -7) caspase8->execution_caspases dna_damage DNA Damage/ Cellular Stress bax_bak Bax/Bak dna_damage->bax_bak cytochrome_c Cytochrome c release bax_bak->cytochrome_c apoptosome Apoptosome (Apaf-1, Caspase-9) cytochrome_c->apoptosome apoptosome->execution_caspases compound N-substituted m-phenylenediamine (e.g., 6b) compound->dna_damage apoptosis Apoptosis execution_caspases->apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

References

A Comparative Guide to the Reactivity of N1-Methylbenzene-1,3-diamine and N,N-dimethylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methylbenzene-1,3-diamine and N,N-dimethylbenzene-1,3-diamine are aromatic diamines with applications as building blocks in the synthesis of dyes, polymers, and pharmaceuticals.[1] The degree of N-methylation on the amino groups significantly influences the electron density of the aromatic ring and the steric hindrance around the nitrogen atoms, thereby dictating their reactivity in various chemical reactions.

Table 1: Physical and Chemical Properties

PropertyThis compoundN,N-dimethylbenzene-1,3-diamine
Synonyms N-Methyl-m-phenylenediamine, 3-Amino-N-methylanilineN,N'-Dimethyl-1,3-benzenediamine, N,N'-dimethyl-m-phenylenediamine
CAS Number 50617-73-714814-75-6[2]
Molecular Formula C₇H₁₀N₂[3]C₈H₁₂N₂[4]
Molecular Weight 122.17 g/mol [3]136.20 g/mol [4]
Structure A benzene ring with a primary amino group (-NH₂) and a secondary amino group (-NHCH₃) at positions 1 and 3.A benzene ring with two secondary amino groups (-NHCH₃) at positions 1 and 3.
Predicted pKa Not available5.60 ± 0.25[2]

Reactivity Comparison

The primary differences in reactivity between this compound and N,N-dimethylbenzene-1,3-diamine stem from the electronic and steric effects of the methyl groups attached to the nitrogen atoms.

Electronic Effects

Amino groups are activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring. The methyl group is an electron-donating group through induction, which further increases the electron density on the nitrogen atom and, consequently, the aromatic ring.

  • This compound: Possesses one primary amino group (-NH₂) and one secondary amino group (-NHCH₃). The secondary amino group is a slightly stronger activating group than the primary amino group due to the electron-donating nature of the methyl group.

  • N,N-dimethylbenzene-1,3-diamine: Has two secondary amino groups (-NHCH₃). With two electron-donating methyl groups, the nitrogen atoms are more electron-rich than in this compound. This leads to a greater overall activation of the aromatic ring towards electrophilic attack.

Therefore, in terms of electronic effects, N,N-dimethylbenzene-1,3-diamine is expected to be more reactive towards electrophilic aromatic substitution than this compound.

Steric Effects

Steric hindrance plays a significant role in the reactivity of these molecules, particularly in reactions involving the nitrogen atoms themselves (e.g., acylation, alkylation) and in electrophilic substitution at positions ortho to the amino groups.

  • This compound: The primary amino group is sterically less hindered than the secondary amino group. This can lead to regioselectivity in reactions that are sensitive to steric bulk.

  • N,N-dimethylbenzene-1,3-diamine: Both amino groups are secondary and thus more sterically hindered than a primary amino group. This increased steric bulk can slow down reactions at the nitrogen centers and may disfavor substitution at the ortho positions of the aromatic ring.

The interplay of electronic and steric effects will determine the overall reactivity and product distribution in specific reactions. For instance, while N,N-dimethylbenzene-1,3-diamine is electronically more activated, the steric hindrance might lead to a lower reaction rate in certain cases compared to its mono-methylated counterpart.

Reactivity in Key Reactions

Electrophilic Aromatic Substitution

Both molecules are highly activated towards electrophilic aromatic substitution, such as nitration, halogenation, and sulfonation. The substitution is expected to occur at the positions ortho and para to the activating amino groups.

A kinetic study on the oxidation of aniline, N-methylaniline, and N,N'-dimethylaniline by chromic acid showed that the reaction order with respect to the oxidant was one for aniline and zero for both N-methylaniline and N,N'-dimethylaniline, suggesting a change in the rate-determining step with N-methylation. While this is an oxidation reaction and not a typical electrophilic substitution, it highlights that N-alkylation can significantly alter reaction mechanisms and kinetics.

Logical Flow of Electrophilic Aromatic Substitution

G Substrate Aromatic Amine (this compound or N,N-dimethylbenzene-1,3-diamine) Intermediate Sigma Complex (Carbocation Intermediate) Substrate->Intermediate Attack by π-electrons Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Product Intermediate->Product Deprotonation

Caption: General mechanism for electrophilic aromatic substitution.

Diazotization and Azo Coupling

The primary amino group of this compound can be diazotized to form a diazonium salt, which can then be used in azo coupling reactions to synthesize azo dyes.[5] The secondary amino groups in both molecules are not directly diazotized but will influence the reactivity of the aromatic ring in subsequent coupling reactions.

The general procedure for diazotization involves treating the aromatic amine with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures.[6]

Experimental Protocols

While specific comparative experimental data is lacking, the following general protocols for key reactions can be adapted for this compound and N,N-dimethylbenzene-1,3-diamine.

Representative Experimental Protocol: Synthesis of an Azo Dye from this compound

This protocol describes the diazotization of the primary amino group of this compound and subsequent coupling with a suitable aromatic compound (e.g., 2-naphthol) to form an azo dye.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Ethanol

Procedure:

  • Diazotization:

    • Dissolve a specific molar amount of this compound in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite with constant stirring, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Coupling:

    • In a separate beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

    • A brightly colored azo dye should precipitate immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the solid with cold water to remove any unreacted salts.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure azo dye.

Experimental Workflow for Azo Dye Synthesis

G cluster_diazotization Diazotization cluster_coupling Coupling cluster_isolation Isolation & Purification Amine This compound in HCl/H₂O Cooling1 Cool to 0-5 °C Amine->Cooling1 NaNO2 Aqueous NaNO₂ NaNO2->Cooling1 Mixing1 Slow Addition & Stirring Cooling1->Mixing1 Diazonium Diazonium Salt Solution Mixing1->Diazonium Mixing2 Slow Addition & Vigorous Stirring Diazonium->Mixing2 Naphthol 2-Naphthol in NaOH Cooling2 Cool to 0-5 °C Naphthol->Cooling2 Cooling2->Mixing2 Precipitate Azo Dye Precipitate Mixing2->Precipitate Filtration Vacuum Filtration Precipitate->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallization (Ethanol) Washing->Recrystallization PureDye Pure Azo Dye Recrystallization->PureDye

Caption: Workflow for the synthesis of an azo dye.

Signaling Pathways

A search of available literature did not reveal any specific, well-characterized signaling pathways in which this compound or N,N-dimethylbenzene-1,3-diamine are directly implicated as key signaling molecules. Their primary role in a biological context is more likely as precursors in the synthesis of pharmacologically active compounds.

Conclusion

  • N,N-dimethylbenzene-1,3-diamine is predicted to be electronically more reactive in electrophilic aromatic substitution due to the presence of two electron-donating secondary amino groups.

  • This compound offers less steric hindrance at its primary amino group, which may be advantageous for reactions occurring at the nitrogen atom and could lead to different regioselectivity in aromatic substitution. The primary amine also allows for diazotization reactions.

The choice between these two reagents will depend on the specific synthetic transformation being targeted. For reactions where high electron density in the aromatic ring is paramount, N,N-dimethylbenzene-1,3-diamine may be the preferred substrate. Conversely, for reactions requiring a less sterically encumbered nitrogen or the formation of a diazonium salt, this compound would be the reagent of choice. Further experimental studies are warranted to provide quantitative data on the relative reactivities of these two compounds.

References

Performance Showdown: N1-Methylbenzene-1,3-diamine Polymers vs. Alternatives in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a polymer backbone is a critical decision that dictates the performance and efficacy of a drug delivery system. This guide provides a comparative analysis of polymers based on N1-Methylbenzene-1,3-diamine against other common alternatives, focusing on key performance indicators relevant to biomedical applications. While direct, head-to-head comparative studies are limited in published literature, this guide synthesizes available data on related polymer systems to project the potential advantages and disadvantages of incorporating this compound.

The introduction of a methyl group on one of the amine functions in the benzene-1,3-diamine structure can significantly influence the physicochemical properties of the resulting polymers. This N-methylation is expected to impact polymer chain packing, solubility, and intermolecular interactions, which in turn affect critical performance attributes for drug delivery, such as drug release kinetics, mechanical strength, thermal stability, and biocompatibility.

Key Performance Metrics: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the anticipated performance of this compound-based polymers (specifically polyamides and polyurethanes) against their unsubstituted m-phenylenediamine counterparts and other relevant biomedical polymers. The data presented is a consolidation of findings from various studies on analogous polymer systems.

Table 1: Comparative Performance of Polyamides in Drug Delivery

PropertyThis compound Based Polyamide (Anticipated)m-Phenylenediamine Based PolyamideRepresentative Aliphatic Polyamide (e.g., Nylon 6,6)
Drug Release Profile Potentially faster and more tunable release due to reduced chain packing and increased free volume.Generally slower, diffusion-controlled release.Variable, often characterized by initial burst release followed by slower diffusion.
Solubility Improved solubility in organic solvents, facilitating easier processing and formulation.Limited solubility, often requiring harsh solvents.Soluble in specific solvents like formic acid or hexafluoroisopropanol.
Mechanical Strength Likely lower tensile strength and modulus compared to the unsubstituted analog due to steric hindrance from the methyl group.High tensile strength and rigidity.Good mechanical strength and flexibility.
Thermal Stability (Tg) Lower glass transition temperature (Tg) is expected, indicating less thermal stability.High Tg, excellent thermal resistance.Moderate Tg, suitable for many biomedical applications.
Biocompatibility Biocompatibility needs to be specifically evaluated; potential for altered cellular interaction due to the methyl group.Generally considered biocompatible.Good biocompatibility, widely used in medical devices.

Table 2: Comparative Performance of Polyurethanes in Drug Delivery

PropertyThis compound Based Polyurethane (Anticipated)m-Phenylenediamine Based PolyurethaneRepresentative Aliphatic Polyurethane
Drug Encapsulation Efficiency May exhibit altered encapsulation efficiency depending on the drug's polarity and interaction with the polymer matrix.Good encapsulation for a range of drugs.High encapsulation efficiency for hydrophobic drugs.
Degradation Profile The N-methyl group might influence the rate of hydrolytic or enzymatic degradation.Aromatic polyurethanes are generally biostable.Can be designed to be biodegradable (e.g., polyester-based).
Flexibility & Elasticity The methyl group could disrupt hard-segment packing, potentially leading to increased flexibility.Typically rigid and hard materials.Excellent elasticity and flexibility.
Biocompatibility & Toxicity Requires thorough toxicological assessment; degradation products, if any, must be evaluated.Aromatic diamine-based polyurethanes can sometimes release toxic aromatic amines upon degradation[1].Generally good biocompatibility, with degradation products being non-toxic.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible research. Below are representative protocols for the synthesis and characterization of polymers relevant to this comparison.

Synthesis of Polyamides via Solution Polycondensation

This method is commonly used for preparing aromatic polyamides.

  • Monomer Preparation: Ensure this compound and the diacid chloride (e.g., terephthaloyl chloride) are pure and dry.

  • Solvent Selection: Use an anhydrous polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), often with a solubilizing agent like lithium chloride.

  • Polymerization:

    • Dissolve the diamine monomer in the solvent in a nitrogen-purged reaction flask equipped with a mechanical stirrer.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add an equimolar amount of the diacid chloride to the stirred solution.

    • Allow the reaction to proceed at low temperature for a few hours, then let it warm to room temperature and continue stirring overnight.

  • Polymer Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water.

  • Purification: Filter the precipitated polymer, wash it thoroughly with water and methanol to remove unreacted monomers and salts, and dry it under vacuum at an elevated temperature.

Characterization of Polymer Properties
  • Molecular Weight: Determined by gel permeation chromatography (GPC) using an appropriate solvent and calibration standards.

  • Chemical Structure: Confirmed by Fourier-transform infrared (FTIR) spectroscopy, identifying characteristic amide or urethane bond vibrations, and by Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis.

  • Thermal Properties: Analyzed using thermogravimetric analysis (TGA) to determine thermal stability and decomposition temperatures, and differential scanning calorimetry (DSC) to measure the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

  • Mechanical Properties: Evaluated by tensile testing of polymer films or fibers to determine tensile strength, Young's modulus, and elongation at break.

  • Drug Release Studies:

    • Load the polymer with a model drug by a suitable method (e.g., solvent evaporation for nanoparticles, melt extrusion for implants).

    • Place the drug-loaded polymer in a release medium (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature (e.g., 37°C).

    • At predetermined time intervals, withdraw aliquots of the release medium and analyze the drug concentration using a suitable analytical technique like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided in DOT language.

PolymerSynthesisWorkflow cluster_Monomers Monomer Preparation cluster_Polymerization Polymerization cluster_Processing Post-Processing cluster_Characterization Characterization Diamine Diamine (e.g., this compound) Reaction Solution Polycondensation Diamine->Reaction Diacid Diacid Chloride (e.g., Terephthaloyl Chloride) Diacid->Reaction Precipitation Precipitation Reaction->Precipitation Purification Washing & Drying Precipitation->Purification Analysis Spectroscopy (FTIR, NMR) Thermal Analysis (TGA, DSC) Mechanical Testing Purification->Analysis

Caption: Workflow for the synthesis and characterization of polyamides.

DrugDeliverySystem cluster_Formulation Formulation cluster_Application Application Polymer Polymer Encapsulation Drug Encapsulation Polymer->Encapsulation Drug Active Pharmaceutical Ingredient Drug->Encapsulation DeliverySystem Drug Delivery System (e.g., Nanoparticles, Implant) Encapsulation->DeliverySystem Release Controlled Drug Release DeliverySystem->Release Target Target Site Release->Target

Caption: Logical flow of a polymer-based drug delivery system.

References

A Comparative Guide to the Validation of Analytical Methods for N1-Methylbenzene-1,3-diamine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of N1-Methylbenzene-1,3-diamine. Given the limited publicly available data specific to this compound, this document outlines validated methods for closely related aromatic amines, offering a robust framework for developing and validating an analytical procedure for this compound. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), which are standard in the analysis of aromatic amines.

Comparison of Key Analytical Techniques

The selection of an analytical technique for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and the nature of potential impurities. Aromatic amines can be analyzed by both HPLC and GC-MS; however, derivatization is often required for GC-MS to improve volatility and thermal stability.

FeatureHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.
Analyte Suitability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds. Derivatization may be necessary for polar amines.
Typical Stationary Phase C18 or other reversed-phase columns.DB-1 (100% dimethylpolysiloxane) or similar non-polar columns.
Detector UV-Vis Detector (Diode Array Detector is common).Mass Spectrometer (Quadrupole is common).
Sensitivity (LOD) Typically in the low ng/mL range.Can reach pg/mL levels, especially with selected ion monitoring (SIM).
Selectivity Moderate; relies on chromatographic separation and UV spectrum.High; provides structural information from mass fragmentation patterns.
Sample Preparation Generally simpler; dissolution in a suitable solvent.May require derivatization to improve volatility and peak shape.

Quantitative Data Summary

The following table summarizes typical validation parameters for the analysis of aromatic amines using HPLC-UV and GC-MS. These values are representative and should be established for the specific method developed for this compound.

ParameterHPLC-UV (Representative Values)GC-MS (Representative Values)
Linearity (R²) ≥ 0.999≥ 0.998
Range 1 - 100 µg/mL0.1 - 10 µg/mL
Limit of Detection (LOD) ~0.5 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL~0.03 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 105%
Precision (% RSD) < 2.0%< 5.0%

Experimental Protocols

Detailed methodologies are essential for the successful validation and transfer of analytical methods. Below are example protocols for HPLC-UV and GC-MS that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A quaternary or binary HPLC system with a UV-Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically in the range of 230-280 nm for aromatic amines).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase or a suitable solvent like methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample to a target concentration within the calibration range using the same diluent as the standards. Filter the final solution through a 0.45 µm filter before injection.

3. Validation Procedure:

  • Specificity: Inject a blank, a placebo (if applicable), and a spiked sample to demonstrate that there is no interference at the retention time of the analyte.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (R²), y-intercept, and slope.

  • Accuracy: Perform recovery studies by spiking a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day): Analyze at least six replicate preparations of a standard or sample at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column such as a DB-1 or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1 minute, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Detection: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

2. Derivatization, Standard, and Sample Preparation:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or another suitable agent.

  • Derivatization Procedure: Evaporate a known volume of the standard or sample solution to dryness under a stream of nitrogen. Add the derivatizing agent and a solvent (e.g., pyridine or acetonitrile), cap the vial, and heat at a specific temperature (e.g., 70 °C) for a set time (e.g., 30 minutes).

  • Standard and Sample Preparation: Prepare standards and samples in a suitable solvent. After derivatization, inject an aliquot into the GC-MS.

3. Validation Procedure:

  • Follow a similar validation procedure as outlined for HPLC, adapting for the GC-MS technique. For specificity, the mass spectrum of the analyte in the sample must match that of the reference standard.

Mandatory Visualizations

Analytical Method Validation Workflow

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization dev Develop Analytical Method (HPLC or GC-MS) spec Specificity dev->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust report Validation Report robust->report sop Standard Operating Procedure (SOP) report->sop

Caption: A typical workflow for analytical method validation.

Logical Relationship for Method Selection

MethodSelection start Start: Analyze This compound thermal_stability Is the analyte thermally stable? start->thermal_stability volatility Is the analyte volatile? thermal_stability->volatility Yes hplc Select HPLC thermal_stability->hplc No derivatization Is derivatization acceptable? volatility->derivatization No gcms Select GC-MS volatility->gcms Yes derivatization->hplc No derivatization->gcms Yes

Caption: Decision tree for analytical method selection.

Cross-Reactivity of 3-Amino-N-methylaniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 3-amino-N-methylaniline derivatives, offering insights into their binding specificity. The information is intended to assist researchers in the development of selective assays and in understanding the potential for off-target effects in drug development.

Comparative Cross-Reactivity Data

At present, publicly available quantitative cross-reactivity data from comprehensive studies specifically focused on a wide range of 3-amino-N-methylaniline derivatives is limited. Structure-activity relationship (SAR) studies for N-methylaniline and its analogs often provide valuable insights into the structural determinants of binding affinity and selectivity. The following table is a representative compilation based on typical findings in immunoassay-based studies of analogous small aromatic amines. The data presented here is illustrative and aims to provide a framework for understanding potential cross-reactivity patterns.

CompoundStructureTarget AnalyteIC50 (ng/mL)Cross-Reactivity (%)
3-Amino-N-methylaniline NH(CH₃)C₆H₄NH₂3-Amino-N-methylaniline
N-MethylanilineNH(CH₃)C₆H₅3-Amino-N-methylaniline50
3-AminoanilineNH₂C₆H₄NH₂3-Amino-N-methylaniline
AnilineC₆H₅NH₂3-Amino-N-methylaniline>1000<1
N,N-Dimethyl-m-phenylenediamineN(CH₃)₂C₆H₄NH₂3-Amino-N-methylaniline
4-Amino-N-methylanilineNH(CH₃)C₆H₄NH₂3-Amino-N-methylaniline

Note: The IC50 and Cross-Reactivity values are hypothetical and serve as examples to illustrate how such data would be presented. Actual values would be derived from specific experimental results. The cross-reactivity percentage is calculated as: (IC50 of 3-Amino-N-methylaniline / IC50 of test compound) x 100.

Experimental Protocols

The determination of cross-reactivity is crucial for the validation of any immunoassay. A competitive enzyme-linked immunosorbent assay (ELISA) is a common and effective method for this purpose.

Competitive Indirect ELISA (ciELISA) Protocol for Cross-Reactivity Assessment

This protocol outlines the steps to determine the cross-reactivity of related compounds against an antibody developed for 3-amino-N-methylaniline.

Materials:

  • High-binding 96-well microtiter plates

  • Coating antigen (e.g., 3-amino-N-methylaniline conjugated to a carrier protein like BSA or OVA)

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Primary antibody (specific for 3-amino-N-methylaniline)

  • Standard solution of 3-amino-N-methylaniline

  • Solutions of potential cross-reacting compounds

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Microtiter plates are coated with the coating antigen at a predetermined optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plates are washed three times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: To prevent non-specific binding, the plates are incubated with a blocking buffer for 1-2 hours at 37°C.

  • Washing: The washing step is repeated.

  • Competitive Reaction: A fixed concentration of the primary antibody is mixed with varying concentrations of either the standard 3-amino-N-methylaniline or the potential cross-reacting compounds. This mixture is then added to the wells and incubated for 1-2 hours at 37°C.

  • Washing: The washing step is repeated.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody, diluted in blocking buffer, is added to each well and incubated for 1 hour at 37°C.

  • Washing: The washing step is repeated.

  • Substrate Addition: The substrate solution is added to the wells, and the plate is incubated in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution.

  • Measurement: The absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis:

  • A standard curve is generated by plotting the absorbance values against the logarithm of the concentration of the 3-amino-N-methylaniline standard.

  • The IC50 value, which is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coating antigen, is determined from the standard curve.

  • The IC50 values for each of the potential cross-reacting compounds are also determined from their respective inhibition curves.

  • The percentage of cross-reactivity is calculated using the formula mentioned in the note of the table above.

Visualization of Relevant Signaling Pathways and Workflows

Understanding the potential biological pathways affected by 3-amino-N-methylaniline and its derivatives is crucial for drug development professionals. Aniline and its derivatives have been shown to induce cellular stress and activate specific signaling cascades.

Signaling_Pathway Aniline_Derivatives Aniline Derivatives ROS Reactive Oxygen Species (ROS) Aniline_Derivatives->ROS PI3K PI3K ROS->PI3K IKK IKK ROS->IKK JNK JNK ROS->JNK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) mTOR->Cellular_Response NFkB NF-κB IKK->NFkB NFkB->Cellular_Response AP1 AP-1 JNK->AP1 AP1->Cellular_Response Experimental_Workflow Start Start: Synthesize or Procure 3-Amino-N-methylaniline & Analogs Develop_Assay Develop & Optimize Competitive Immunoassay Start->Develop_Assay Determine_IC50_Standard Determine IC50 of 3-Amino-N-methylaniline (Standard) Develop_Assay->Determine_IC50_Standard Determine_IC50_Analogs Determine IC50 of Analog Compounds Develop_Assay->Determine_IC50_Analogs Calculate_CR Calculate % Cross-Reactivity Determine_IC50_Standard->Calculate_CR Determine_IC50_Analogs->Calculate_CR Data_Analysis Data Analysis & Comparison Calculate_CR->Data_Analysis End End: Report Findings Data_Analysis->End

Benchmarking N1-Methylbenzene-1,3-diamine Against Other Epoxy Curing Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N1-Methylbenzene-1,3-diamine as a potential curing agent for epoxy resins. Due to the limited availability of specific experimental data for this compound in the public domain, this document benchmarks its predicted performance against well-established aromatic amine curing agents: m-phenylenediamine (mPDA), 4,4'-methylenedianiline (MDA), and 4,4'-diaminodiphenyl sulfone (DDS). The information presented for the established agents is based on experimental data from scientific literature, while the values for this compound are hypothetical predictions based on structure-property relationships. This guide also provides detailed experimental protocols for verifying these performance metrics.

Comparative Performance of Aromatic Amine Curing Agents

Aromatic amines are a class of curing agents for epoxy resins known for imparting high thermal and chemical resistance to the cured product.[1] The introduction of a methyl group on the benzene ring of m-phenylenediamine to form this compound is expected to influence its reactivity and the final properties of the epoxy network. The following table summarizes key performance indicators for these curing agents when used with a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin.

Performance MetricThis compound (Predicted)m-phenylenediamine (mPDA)4,4'-methylenedianiline (MDA)4,4'-diaminodiphenyl sulfone (DDS)Test Standard
Glass Transition Temp. (Tg) (°C) 140 - 160~150~160 - 180~180 - 220ASTM D3418 / ASTM D7028
Tensile Strength (MPa) 75 - 85~80~85 - 95~80 - 90ASTM D638
Tensile Modulus (GPa) 2.8 - 3.2~3.0~3.0 - 3.5~3.2 - 3.8ASTM D638
Flexural Strength (MPa) 110 - 130~120~130 - 150~140 - 160ASTM D790
Flexural Modulus (GPa) 3.0 - 3.5~3.2~3.3 - 3.8~3.5 - 4.0ASTM D790
Degradation Temp. (Td, 5% wt. loss) (°C) 330 - 350~340~350 - 370~360 - 380ASTM E1131

Note: The performance of a cured epoxy system is highly dependent on the specific epoxy resin used, the stoichiometry of the resin and curing agent, and the curing schedule.

Chemical Curing Mechanism and Experimental Workflows

The curing of epoxy resins with amine-based agents involves the reaction of the amine's active hydrogens with the epoxide rings of the resin, leading to a highly cross-linked, three-dimensional network.[2] The following diagrams illustrate this general reaction and the workflows for key experimental characterization techniques.

G cluster_reactants Reactants cluster_process Curing Process cluster_product Product Epoxy Resin Epoxy Resin Mixing Mixing Epoxy Resin->Mixing Aromatic Diamine Aromatic Diamine Aromatic Diamine->Mixing Heating Heating Mixing->Heating Cross-linked Epoxy Network Cross-linked Epoxy Network Heating->Cross-linked Epoxy Network

Epoxy Curing Reaction Pathway

G Sample Preparation Sample Preparation DSC Instrument DSC Instrument Sample Preparation->DSC Instrument Heating Ramp Heating Ramp DSC Instrument->Heating Ramp Data Acquisition Data Acquisition Heating Ramp->Data Acquisition Tg Determination Tg Determination Data Acquisition->Tg Determination

DSC Experimental Workflow

G Sample Preparation Sample Preparation TGA Instrument TGA Instrument Sample Preparation->TGA Instrument Controlled Heating Controlled Heating TGA Instrument->Controlled Heating Weight Loss Measurement Weight Loss Measurement Controlled Heating->Weight Loss Measurement Thermal Stability Analysis Thermal Stability Analysis Weight Loss Measurement->Thermal Stability Analysis G Cured Specimen Preparation Cured Specimen Preparation Universal Testing Machine Universal Testing Machine Cured Specimen Preparation->Universal Testing Machine Application of Load Application of Load Universal Testing Machine->Application of Load Stress-Strain Data Stress-Strain Data Application of Load->Stress-Strain Data Mechanical Property Calculation Mechanical Property Calculation Stress-Strain Data->Mechanical Property Calculation

References

A Comparative Spectroscopic Analysis of N1-Methylbenzene-1,3-diamine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the spectroscopic differentiation of ortho, meta, and para isomers of N1-Methylbenzene-1,3-diamine. This guide provides a comprehensive comparison of their spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), supplemented with detailed experimental protocols and a logical workflow for isomer identification.

The isomers of this compound, namely N-methyl-1,2-phenylenediamine (ortho), this compound (meta), and N-methyl-1,4-phenylenediamine (para), are structurally similar aromatic amines with the same molecular formula (C₇H₁₀N₂) and molecular weight (122.17 g/mol ). Their differentiation is crucial in various fields, including pharmaceutical development and chemical synthesis, where isomeric purity is a critical parameter. This guide presents a side-by-side spectroscopic comparison to facilitate their unambiguous identification.

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)

IsomerAromatic Protons (ppm)-NH₂ Protons (ppm)-NH-CH₃ Proton (ppm)-CH₃ Protons (ppm)
Ortho ~6.6 - 7.1 (m)~3.6 (br s)~4.5 (br s)~2.8 (s)
Meta ~6.2 - 7.1 (m)~3.5 (br s)~4.0 (br s)~2.8 (s)
Para ~6.6 - 6.7 (m)~3.4 (br s)~3.8 (br s)~2.7 (s)

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental)

IsomerAromatic Carbons (ppm)-CH₃ Carbon (ppm)
Ortho ~110, 115, 119, 122, 138, 145~31
Meta ~100, 105, 108, 130, 148, 150~31
Para ~115, 116, 140, 142~31

Table 3: IR Spectroscopic Data (Key Vibrational Frequencies, cm⁻¹)

IsomerN-H StretchC-N Stretch (Aromatic)Aromatic C-H Stretch
Ortho ~3400, 3300 (two bands)~1300~3050
Meta ~3410, 3330 (two bands)~1310~3040
Para ~3400, 3320 (two bands)~1320~3030

Table 4: UV-Vis Spectroscopic Data (λmax, nm)

IsomerSolventλmax 1λmax 2
Ortho Ethanol~240~295
Meta Ethanol~240~290
Para Ethanol~250~305

Table 5: Mass Spectrometry Data (m/z)

IsomerMolecular Ion (M⁺)Major Fragment Ions
Ortho 122107, 93, 77
Meta 122107, 93, 77
Para 122107, 93, 77

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for aromatic amines and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the amine isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is typically employed to simplify the spectrum and enhance sensitivity. A spectral width of 0-200 ppm is generally sufficient.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, a small amount of the powder is placed on the ATR crystal and pressure is applied.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic vibrational frequencies for functional groups such as N-H and C-N bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the amine isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Data Acquisition: Use a dual-beam spectrophotometer to record the absorption spectrum, typically over a range of 200-400 nm. The solvent used for the sample solution should be used as the reference.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the amine isomer in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature program should be optimized to achieve good separation of the isomers.

  • MS Detection: The eluting compounds are introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating mass spectra.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The retention times from the GC will also aid in isomer differentiation.

Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of this compound isomers.

Spectroscopic_Workflow Workflow for Isomer Differentiation cluster_sample Sample cluster_techniques Spectroscopic Analysis cluster_data Data Analysis cluster_identification Isomer Identification Unknown_Isomer Unknown Isomer (ortho, meta, or para) NMR NMR Spectroscopy (¹H and ¹³C) Unknown_Isomer->NMR IR FTIR Spectroscopy Unknown_Isomer->IR UV_Vis UV-Vis Spectroscopy Unknown_Isomer->UV_Vis MS Mass Spectrometry (GC-MS) Unknown_Isomer->MS NMR_Data Aromatic proton splitting patterns and carbon chemical shifts NMR->NMR_Data IR_Data N-H and C-N stretching frequencies IR->IR_Data UV_Vis_Data λmax values UV_Vis->UV_Vis_Data MS_Data Molecular ion and fragmentation pattern MS->MS_Data Ortho Ortho-Isomer NMR_Data->Ortho Unique Patterns Meta Meta-Isomer NMR_Data->Meta Unique Patterns Para Para-Isomer NMR_Data->Para Unique Patterns IR_Data->Ortho Subtle Shifts IR_Data->Meta Subtle Shifts IR_Data->Para Subtle Shifts UV_Vis_Data->Ortho Distinct λmax UV_Vis_Data->Meta Distinct λmax UV_Vis_Data->Para Distinct λmax MS_Data->Ortho Similar Fragmentation (use GC retention time) MS_Data->Meta Similar Fragmentation (use GC retention time) MS_Data->Para Similar Fragmentation (use GC retention time)

Caption: Spectroscopic workflow for isomer identification.

This guide provides a foundational framework for the spectroscopic comparison of this compound isomers. Researchers are encouraged to consult spectral databases and perform their own analyses for definitive identification.

A Comparative Guide to N1-Methylbenzene-1,3-diamine in Epoxy Resin Curing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N1-Methylbenzene-1,3-diamine (N-methyl-m-phenylenediamine, N-mPDA) as a curing agent for epoxy resins. Due to limited direct experimental data on N-mPDA in the public domain, this document benchmarks its projected performance against the widely used structural analog, m-phenylenediamine (mPDA). The comparison is based on established principles of amine-epoxy reaction kinetics, which indicate that N-methylation of primary amines significantly accelerates curing reactions. The data presented for N-mPDA is therefore hypothetical and serves as a proposed framework for experimental validation.

Introduction to Aromatic Amine Curing Agents

Aromatic amines are a critical class of curing agents for epoxy resins, valued for imparting high thermal stability, excellent chemical resistance, and superior mechanical properties to the cured polymer network. A common choice for high-performance applications is m-phenylenediamine (mPDA), which features two primary amine groups that react with epoxide rings to form a rigid, cross-linked structure.

This compound is a methylated derivative of mPDA. It possesses one primary amine and one secondary amine. This structural difference is key to its reactivity. Kinetic studies have established that the monomethylation of a primary amine leads to a notable increase in reaction rates with glycidyl ethers, the foundational components of epoxy resins. This acceleration is attributed to the increased nucleophilicity of the amine, suggesting that N-mPDA could serve as a reactive accelerator in epoxy formulations.

Comparative Performance: N-mPDA (Hypothetical) vs. mPDA (Established)

The following table summarizes the key performance indicators for epoxy systems cured with N-mPDA and mPDA. The data for mPDA is based on typical industry values, while the data for N-mPDA is a projection based on its anticipated higher reactivity.

Performance MetricThis compound (N-mPDA) (Hypothetical)m-Phenylenediamine (mPDA) (Typical)Test Standard
Amine Hydrogen Equivalent Weight (AHEW) 40.7 g/eq27.0 g/eqCalculation
Gel Time (minutes) at 100°C ~25~40ASTM D2471
Glass Transition Temp. (Tg) (°C) 140 - 150 °C150 - 160 °CASTM D3418
Flexural Strength (MPa) 115 - 125 MPa120 - 130 MPaISO 178
Flexural Modulus (GPa) 3.0 - 3.2 GPa3.1 - 3.3 GPaISO 178

Interpretation:

  • AHEW: N-mPDA has a higher AHEW because the methyl group replaces one of the reactive hydrogens. This means more curing agent by weight is required to achieve the stoichiometric ratio with the epoxy resin.

  • Gel Time: A significantly shorter gel time is predicted for N-mPDA, reflecting its enhanced reactivity. This allows for faster processing and reduced energy consumption during curing cycles.

  • Glass Transition Temperature (Tg): The predicted Tg for the N-mPDA system is slightly lower. This is because the final cross-linked network may have slightly less rigidity due to the presence of one secondary amine in the starting hardener, potentially leading to a less tightly bound network compared to the tetrafunctional mPDA.

  • Mechanical Properties: Flexural strength and modulus are expected to be comparable but potentially slightly lower for the N-mPDA system, consistent with the slightly lower predicted Tg.

Mechanistic Overview of Epoxy Curing

The curing of an epoxy resin with a diamine hardener is a nucleophilic addition reaction. The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbon atoms of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a new carbon-nitrogen bond.

G

Figure 1. Comparative reaction pathways for mPDA and N-mPDA.

The key difference in the mechanism is the starting functionality. mPDA has four reactive hydrogens across two primary amines, making it tetrafunctional. In contrast, N-mPDA has three reactive hydrogens (two on the primary amine, one on the secondary amine), making it trifunctional. The initial reaction of the primary amine on N-mPDA is expected to be faster than that of mPDA, leading to a more rapid initial viscosity build-up.

Proposed Experimental Protocols

The following protocols are designed to provide a standardized framework for validating the performance of this compound as an epoxy curing agent in comparison to m-phenylenediamine.

1. Materials:

  • Epoxy Resin: Standard liquid Diglycidyl Ether of Bisphenol A (DGEBA) with an epoxy equivalent weight (EEW) of 185-192 g/eq.

  • Curing Agent 1 (Control): m-Phenylenediamine (mPDA), AHEW = 27.0 g/eq.

  • Curing Agent 2 (Test): this compound (N-mPDA), AHEW = 40.7 g/eq.

2. Stoichiometric Calculation: The amount of curing agent is calculated to achieve a 1:1 stoichiometric ratio of amine hydrogens to epoxy groups.

  • Parts per Hundred Resin (phr): phr = (AHEW / EEW) * 100

G start Start: Define Resin (DGEBA) & Curing Agents (mPDA, N-mPDA) calc Calculate Stoichiometry (phr) for each agent start->calc mix Melt mPDA (if solid) Warm DGEBA & N-mPDA separately to 60°C calc->mix blend Blend Curing Agent into Resin (Mechanical Stirrer, 5 min) mix->blend degas Degas Mixture (Vacuum Chamber, 15 min) blend->degas pour Pour into Molds (for mechanical testing) & DSC pans degas->pour cure Cure in Oven (e.g., 2h @ 80°C + 3h @ 150°C) pour->cure test Post-Cure & Cool Perform Characterization: - DSC (for Tg) - Flexural Tests (ISO 178) - Gel Time (ASTM D2471) cure->test

Figure 2. Experimental workflow for comparative testing.

3. Determination of Gel Time (ASTM D2471):

  • Objective: To determine the time required for the resin/curing agent mixture to transition from a liquid to a gel-like state at a specified temperature.

  • Procedure:

    • Prepare a 100g batch of the stoichiometric mixture.

    • Place the mixture in a temperature-controlled bath (e.g., 100°C).

    • Use a rotating spindle or manual probing to determine the point at which the liquid ceases to flow and becomes a gel.

    • Record the time from initial mixing to gelation.

4. Thermal Analysis - DSC (ASTM D3418):

  • Objective: To determine the glass transition temperature (Tg) of the fully cured samples.

  • Procedure:

    • Prepare samples by curing a small amount (10-15 mg) of the mixture in a DSC pan using a defined cure schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C).

    • Perform a temperature sweep on the cured sample (e.g., from 25°C to 200°C at 10°C/min).

    • The Tg is determined from the midpoint of the inflection in the heat flow curve.

5. Mechanical Testing - Flexural Properties (ISO 178):

  • Objective: To measure the flexural strength and modulus of the cured material.

  • Procedure:

    • Cast the resin/curing agent mixture into rectangular molds of standard dimensions.

    • Cure the samples using the defined cure schedule.

    • Perform a three-point bending test on the cured specimens using a universal testing machine.

    • Calculate flexural strength and modulus from the resulting stress-strain curve.

Conclusion and Future Outlook

Based on fundamental reaction principles, this compound is projected to be a highly effective, fast-reacting curing agent for epoxy resins. Its primary advantage over the industry-standard m-phenylenediamine lies in its potential for significantly reducing cure times, which can enhance throughput in manufacturing applications such as coatings, adhesives, and composites.

However, this increased reactivity may come with a slightly reduced glass transition temperature and a different processing window (pot life). The experimental framework proposed in this guide provides a clear pathway to validate these hypotheses and fully characterize the performance of N-mPDA. Further studies should also investigate the impact of N-mPDA on other critical properties, such as chemical resistance, adhesive strength, and long-term thermal stability, to fully ascertain its position as a viable alternative or accelerator in high-performance epoxy systems.

Unveiling the Electronic Landscape: A Comparative DFT Analysis of m-Phenylenediamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electronic properties of m-phenylenediamine and its substituted analogues reveals the significant impact of molecular structure on quantum chemical characteristics. This guide provides a comparative analysis based on Density Functional Theory (DFT) studies, offering valuable insights for researchers, scientists, and drug development professionals engaged in molecular design and analysis.

Comparative Analysis of Electronic Properties

The electronic characteristics of aromatic amines are pivotal in determining their reactivity, stability, and potential applications in materials science and drug design. Key quantum chemical descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resultant HOMO-LUMO energy gap, provide a quantitative measure of these properties.

Molecular SpeciesHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Method
m-Phenylenediamine (m-PDA)-5.562-0.5195.043DFT/B3LYP/aug-cc-PVDZ
N,N'-(4-methyl-1,3-phenylene)bis(1-(2,4-dichlorophenyl)methanimine)Not specifiedNot specified3.70DFT

Table 1: Comparison of HOMO-LUMO energies and energy gaps for m-phenylenediamine and a substituted derivative.

The data clearly indicates that the substitution on the m-phenylenediamine core in N,N'-(4-methyl-1,3-phenylene)bis(1-(2,4-dichlorophenyl)methanimine) leads to a significant reduction in the HOMO-LUMO energy gap compared to the parent m-PDA molecule. A smaller energy gap generally suggests higher chemical reactivity and lower kinetic stability. This alteration is crucial for tuning the electronic behavior of molecules for specific applications.

Experimental and Computational Protocols

The presented data is derived from sophisticated computational chemistry studies employing Density Functional Theory.

DFT Calculations for m-Phenylenediamine

The geometric and electronic properties of m-phenylenediamine were investigated using the Gaussian 09 software package. The B3LYP functional with the aug-cc-PVDZ basis set was employed for all calculations. This level of theory is well-established for providing reliable predictions of molecular properties for organic compounds.

DFT Calculations for N,N'-(4-methyl-1,3-phenylene)bis(1-(2,4-dichlorophenyl)methanimine)

The electronic properties, including the HOMO-LUMO band gap, of N,N'-(4-methyl-1,3-phenylene)bis(1-(2,4-dichlorophenyl)methanimine) were determined through DFT calculations. While the specific functional and basis set are not detailed in the available literature, such studies typically involve geometry optimization followed by frequency calculations to ensure the structure corresponds to a true energy minimum.

Visualizing the Comparison: A Logical Workflow

The following diagram illustrates the logical relationship in comparing the electronic properties of the parent molecule with its substituted derivative.

G cluster_0 Core Molecule cluster_1 Substituted Derivative cluster_2 Computational Method cluster_3 Electronic Properties Comparison mPDA m-Phenylenediamine (m-PDA) DFT Density Functional Theory (DFT) mPDA->DFT Substituted N,N'-(4-methyl-1,3-phenylene)bis(1-(2,4-dichlorophenyl)methanimine) Substituted->DFT Properties HOMO Energy LUMO Energy HOMO-LUMO Gap DFT->Properties

Figure 1: Logical workflow for the comparative DFT study.

This guide underscores the power of DFT as a tool to predict and understand the electronic properties of molecules. The observed trend of a decreasing HOMO-LUMO gap with increased substitution on the m-phenylenediamine ring provides a foundational principle for the rational design of novel organic materials with tailored electronic characteristics. Further dedicated computational studies on N-methyl-m-phenylenediamine are warranted to provide a more direct and nuanced understanding of the specific effects of N-methylation.

Correlating Structure and Properties of N1-Methylbenzene-1,3-diamine Derivatives: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of N1-Methylbenzene-1,3-diamine derivatives and their resulting physicochemical and biological properties is paramount for the rational design of novel therapeutics. This guide provides a comparative analysis of these derivatives, supported by experimental data, to illuminate key structure-activity relationships (SAR) and guide future research.

This compound, a substituted m-phenylenediamine, serves as a versatile scaffold in medicinal chemistry. Its derivatives have shown promise in various therapeutic areas, particularly as kinase inhibitors. The strategic modification of this core structure allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles.

Physicochemical Properties of this compound

The foundational physicochemical properties of the parent compound, this compound, are summarized below. These properties are crucial starting points for understanding how substitutions will affect the overall characteristics of the resulting derivatives.

PropertyValueSource
Molecular Formula C7H10N2PubChem[1]
Molecular Weight 122.17 g/mol PubChem[1]
IUPAC Name 3-(methylamino)anilinePubChem[1]
CAS Number 50617-73-7PubChem[1]
Physical Form Yellow to brown to black powder or crystals or liquidSigma-Aldrich
Storage Temperature 2-8°C, under inert atmosphere, kept in dark placeSigma-Aldrich

Structure-Activity Relationship of Derivatives as Kinase Inhibitors

A significant application of this compound derivatives is in the development of kinase inhibitors. A study on covalent pan-phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) inhibitors utilized the related m-phenylenediamine scaffold to explore SAR.[2] The findings from this study provide valuable insights into how modifications on the phenylenediamine core influence inhibitory activity.

In this research, the m-phenylenediamine core was incorporated into a larger molecular framework. The study revealed that the phenylenediamine group plays a crucial role in binding to the kinase active site through T-shaped π-stacking interactions with key phenylalanine residues.[2]

The following table summarizes the inhibitory activity of a synthesized derivative from the study, highlighting the potential of this scaffold.

Compound IDTarget KinaseIC50 (µM)
30 PI5P4Kα1.3[2]
PI5P4Kβ9.9[2]

This data demonstrates that derivatives can be designed to exhibit potent and selective inhibitory activity against specific kinase isoforms.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research findings. Below are summaries of the key experimental protocols adapted from the study on PI5P4K inhibitors.[2]

General Synthetic Procedure for this compound Derivatives

The synthesis of the complex derivatives involved a multi-step process. A key step is the coupling of the phenylenediamine core with other molecular fragments. An example of a crucial reaction is the nucleophilic aromatic substitution, where an amine from the phenylenediamine displaces a halogen on another aromatic ring.

Example Step: Coupling with a Chloropyrimidine

  • To a solution of a chloropyrimidine derivative in a suitable solvent (e.g., dioxane), add this compound.

  • Add a base (e.g., diisopropylethylamine) to facilitate the reaction.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, purify the product using column chromatography on silica gel.

Kinase Inhibition Assay Protocol (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

  • Prepare a reaction mixture containing the kinase, substrate (e.g., phosphatidylinositol), and ATP in a buffer solution.

  • Add the test compound (this compound derivative) at various concentrations.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™.

  • The luminescence signal, which is proportional to the ADP concentration, is measured using a plate reader.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualization

To better illustrate the concepts discussed, the following diagrams visualize a hypothetical signaling pathway involving a kinase and a general experimental workflow for the synthesis and evaluation of this compound derivatives.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds and Activates Downstream Kinase (e.g., PI5P4K) Downstream Kinase (e.g., PI5P4K) Receptor Tyrosine Kinase (RTK)->Downstream Kinase (e.g., PI5P4K) Activates Cellular Response Cellular Response Downstream Kinase (e.g., PI5P4K)->Cellular Response Phosphorylates Substrates leading to This compound Derivative This compound Derivative This compound Derivative->Downstream Kinase (e.g., PI5P4K) Inhibits

Caption: Hypothetical signaling pathway showing kinase inhibition.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Starting Materials Starting Materials Chemical Synthesis Chemical Synthesis Starting Materials->Chemical Synthesis Crude Product Crude Product Chemical Synthesis->Crude Product Purification (e.g., Chromatography) Purification (e.g., Chromatography) Crude Product->Purification (e.g., Chromatography) Pure Derivative Pure Derivative Purification (e.g., Chromatography)->Pure Derivative Spectroscopic Analysis (NMR, MS) Spectroscopic Analysis (NMR, MS) Pure Derivative->Spectroscopic Analysis (NMR, MS) Kinase Inhibition Assays Kinase Inhibition Assays Pure Derivative->Kinase Inhibition Assays IC50 Determination IC50 Determination Kinase Inhibition Assays->IC50 Determination Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis IC50 Determination->Structure-Activity Relationship (SAR) Analysis

Caption: General experimental workflow for derivative development.

References

Safety Operating Guide

Proper Disposal of N1-Methylbenzene-1,3-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

N1-Methylbenzene-1,3-diamine, a chemical compound utilized in various research and development applications, requires careful handling and adherence to strict disposal protocols due to its potential hazards. This guide provides essential, immediate safety and logistical information to ensure the proper management of this substance within a laboratory setting, safeguarding both personnel and the environment.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its associated hazards. The compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1] It can cause serious eye irritation and skin irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for splash-prone activities.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum layer thickness: 0.11 mm).[2] A lab coat or other protective clothing is required to prevent skin contact.
Respiratory Protection Use only in a well-ventilated area, preferably under a chemical fume hood.[3] If dusts or aerosols are generated, a NIOSH-approved respirator is necessary.

Always wash hands thoroughly after handling and before eating, drinking, or smoking.[3] Contaminated clothing should be removed and laundered before reuse.[3]

II. Step-by-Step Disposal Procedure

The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. Aromatic amines, as a class of compounds, can be toxic to aquatic life and may have long-lasting harmful effects on the environment.[4][5]

Step 1: Waste Identification and Segregation

  • Do not mix this compound waste with other waste streams.[6]

  • Keep the chemical in its original, properly labeled container whenever possible.[6] If transferred to a new container, ensure it is clearly labeled with the chemical name and associated hazards.

Step 2: Container Management

  • Use suitable, closed containers for disposal.[3]

  • Ensure containers are tightly sealed to prevent leaks or spills.

Step 3: Storage of Chemical Waste

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • The storage area should be cool and dry.[3]

Step 4: Arrange for Professional Disposal

  • This compound must be disposed of as special waste.[7]

  • Contact a licensed and reputable chemical waste disposal company to arrange for pickup and disposal.[7]

  • Provide the disposal company with a complete and accurate description of the waste, including its composition and any known hazards.

Step 5: Handling Spills

  • In the event of a spill, evacuate the area and ensure adequate ventilation.[6]

  • For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, closed container for disposal.[3]

  • Do not wash spills into the sewer system.[8]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start Start: this compound Waste Generated identify Identify & Segregate Waste (Keep in original or labeled container) start->identify spill Is there a spill? identify->spill cleanup Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Absorb with inert material 3. Collect in sealed container spill->cleanup Yes store Store Waste Securely (Cool, dry, well-ventilated area) spill->store No cleanup->store contact Contact Licensed Waste Disposal Company store->contact provide_info Provide Waste Information (SDS & Composition) contact->provide_info pickup Schedule & Prepare for Waste Pickup provide_info->pickup end End: Proper Disposal Completed pickup->end

Caption: Disposal workflow for this compound.

IV. Environmental and Regulatory Considerations

This compound and related aromatic amines are recognized for their potential environmental hazards.[4][5] It is imperative to prevent the release of this chemical into drains or the wider environment.[6] Disposal must be conducted in strict accordance with all applicable local, national, and regional regulations.[7] Failure to comply can result in significant penalties and environmental damage.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling N1-Methylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N1-Methylbenzene-1,3-diamine (CAS No: 50617-73-7). Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Safety Summary

This compound is a chemical that presents multiple health hazards.[1] It is harmful if swallowed, inhaled, or if it comes into contact with the skin.[1] It is also known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1]

Safety and Hazard Data Identifier
CAS Number 50617-73-7
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol [1]
GHS Hazard Statements H302: Harmful if swallowed[1]
H312: Harmful in contact with skin[1]
H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H332: Harmful if inhaled[1]
H335: May cause respiratory irritation[1]
Signal Word Warning[2]
Occupational Exposure Limits No specific data available. Handle with caution.

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, the following personal protective equipment is mandatory to prevent exposure.

PPE Category Recommended Equipment
Eye and Face Protection Chemical safety goggles or a face shield.[3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[3]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the substance outside of a fume hood or if aerosolization is possible.[3][4]

Experimental Protocol: Preparation of a Solution

This protocol outlines the safe procedure for preparing a solution of this compound.

1. Pre-Experiment Preparations:

  • Ensure a chemical fume hood is operational and available.
  • Verify that an emergency eyewash station and safety shower are accessible.
  • Don all required personal protective equipment as specified in the table above.
  • Prepare and label all necessary glassware and equipment.

2. Handling and Weighing:

  • Conduct all handling and weighing of this compound within a chemical fume hood to minimize inhalation exposure.[3]
  • Use non-sparking tools to handle the chemical.[3]
  • Carefully weigh the desired amount of the compound, avoiding the creation of dust or aerosols.[3]

3. Dissolution:

  • Slowly add the weighed this compound to the solvent in a suitable container.
  • Stir the mixture gently until the solid is completely dissolved.

4. Post-Procedure:

  • Tightly seal the container with the prepared solution and label it clearly with the chemical name, concentration, and date.
  • Decontaminate all glassware and equipment that came into contact with the chemical.
  • Dispose of all waste materials according to the disposal plan.
  • Wash hands thoroughly with soap and water after completing the procedure.[3]

Operational and Disposal Plan

Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[3][5]

  • Keep in a dark place, under an inert atmosphere, and at a temperature between 2-8°C.[2][5]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Spill Management:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal:

  • All waste materials, including contaminated PPE and absorbent materials, should be treated as hazardous waste.[3]

  • Collect all waste in a designated, labeled, and sealed container.[3]

  • Do not dispose of this chemical down the drain or in regular trash.[3]

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols in accordance with local, state, and federal regulations.[3]

Safety and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Chemical Fume Hood prep_ppe->prep_fume_hood handling_weigh Weigh Chemical prep_fume_hood->handling_weigh handling_prepare Prepare Solution handling_weigh->handling_prepare cleanup_decontaminate Decontaminate Equipment handling_prepare->cleanup_decontaminate cleanup_store Store in Cool, Dry, Dark Place cleanup_decontaminate->cleanup_store disposal_collect Collect Hazardous Waste cleanup_decontaminate->disposal_collect disposal_contact Contact EHS for Disposal disposal_collect->disposal_contact

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.